molecular formula C10H12N4 B1453664 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline CAS No. 1082766-55-9

2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline

Cat. No.: B1453664
CAS No.: 1082766-55-9
M. Wt: 188.23 g/mol
InChI Key: SHWFGFCIZCLHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethyl-5-(1,2,4-triazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-8-3-4-9(5-10(8)11)14-6-12-13-7-14/h3-7H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWFGFCIZCLHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N2C=NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651540
Record name 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082766-55-9
Record name Benzenamine, 2-ethyl-5-(4H-1,2,4-triazol-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082766-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Anilines in Modern Drug Discovery

The aniline scaffold, a deceptively simple aromatic amine, continues to be a cornerstone in the edifice of medicinal chemistry. Its synthetic versatility and privileged structural role in interacting with a multitude of biological targets have cemented its importance in the development of novel therapeutics. The strategic incorporation of heterocyclic moieties, such as the 1,2,4-triazole ring system, onto the aniline framework has proven to be a particularly fruitful avenue of research. The triazole moiety is not merely a passive substituent; its unique electronic properties, hydrogen bonding capabilities, and metabolic stability can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.

This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific, high-interest substituted aniline: 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline. This molecule serves as an exemplary case study for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel small molecule entities. We will delve into a plausible and robust synthetic pathway, grounded in established chemical principles, and provide a detailed roadmap for the comprehensive analytical characterization of the final compound. The emphasis throughout this guide is not just on the procedural "how," but more critically, on the strategic "why" that underpins the experimental choices, ensuring a deeper understanding of the chemistry at play.

I. Retrosynthetic Analysis and Strategic Synthesis Plan

A robust and efficient synthesis is the bedrock of any successful drug discovery program. For the target molecule, this compound, a multi-step approach commencing from readily available starting materials is proposed. The retrosynthetic analysis reveals a logical disconnection strategy that leverages well-established and scalable reaction classes.

Retrosynthesis Target This compound Intermediate1 4-Ethyl-3-aminophenylhydrazine Target->Intermediate1 Triazole Formation Intermediate2 2-Ethyl-5-nitroaniline Intermediate1->Intermediate2 Diazotization & Reduction StartingMaterial 2-Ethylaniline Intermediate2->StartingMaterial Nitration Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Triazole Formation A 2-Ethylaniline B 2-Ethyl-5-nitroaniline A->B HNO₃, H₂SO₄ C 4-Ethyl-benzene-1,3-diamine B->C H₂, Pd/C D This compound C->D DMF-azine·2HCl Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS HPLC HPLC Start->HPLC Structure Structure Confirmation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Physicochemical properties of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific, yet promising, derivative: this compound. As a substituted aniline, this compound presents a versatile platform for further chemical modification, making a thorough understanding of its fundamental physicochemical properties paramount for its effective utilization in drug discovery and development pipelines. This document serves as a comprehensive technical resource, amalgamating predicted data with established experimental protocols to provide a holistic characterization of this molecule.

Molecular Identity
  • IUPAC Name: this compound

  • CAS Number: 1082766-55-9

  • Molecular Formula: C₁₀H₁₂N₄

  • Molecular Weight: 188.23 g/mol

Section 1: Core Physicochemical Characteristics

A molecule's journey from a laboratory curiosity to a potential therapeutic is fundamentally governed by its physicochemical properties. These parameters dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively published, we can infer and predict these properties based on its structure and the established behavior of analogous compounds. Furthermore, this section outlines the gold-standard methodologies for their experimental determination.

Predicted Physicochemical Data

The following table summarizes the computationally predicted physicochemical properties for this compound. These values, derived from established algorithms, provide a valuable starting point for experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
XLogP3 1.2Indicates a favorable balance between hydrophilicity and lipophilicity, suggesting potential for good oral absorption.
Topological Polar Surface Area (TPSA) 56.7 ŲSuggests good cell membrane permeability, as it falls within the typical range for orally bioavailable drugs (< 140 Ų).
Hydrogen Bond Donors 1 (the aniline -NH₂)The presence of a hydrogen bond donor allows for specific interactions with biological targets.
Hydrogen Bond Acceptors 4 (the triazole nitrogens and the aniline nitrogen)Multiple hydrogen bond acceptors can contribute to target binding and solubility.
Rotatable Bonds 2A low number of rotatable bonds suggests conformational rigidity, which can be advantageous for target binding affinity and selectivity.
Experimental Determination of Key Properties
1.2.1. Solubility

The solubility of a compound is a critical determinant of its bioavailability. Aromatic amines, like the subject compound, often exhibit moderate solubility in aqueous media, which can be significantly influenced by pH.[1][2]

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation of Solutions: Prepare a series of buffered solutions at various physiologically relevant pH values (e.g., 2.0, 5.0, 7.4).

  • Sample Addition: Add an excess of this compound to each buffered solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: The use of various pH buffers is crucial as the aniline moiety is basic and will be protonated at acidic pH, likely increasing its aqueous solubility. Determining solubility at different pH values provides a comprehensive profile of its behavior in the gastrointestinal tract.

1.2.2. Acid Dissociation Constant (pKa)

The pKa value quantifies the acidity or basicity of a molecule and is instrumental in predicting its ionization state at different physiological pHs. For this compound, the primary basic center is the aniline nitrogen.

Experimental Protocol: Potentiometric Titration [3][4][5][6][7]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent, typically a co-solvent mixture (e.g., methanol/water) for sparingly soluble compounds.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. For more complex systems, derivative plots can be used to accurately identify the inflection points.

Self-Validating System: The accuracy of the potentiometric titration is validated by the calibration of the pH meter with standard buffers before the experiment and the use of a standardized titrant.

1.2.3. Lipophilicity (LogP/LogD)

Lipophilicity is a key factor influencing a drug's absorption, distribution, and ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[8]

Experimental Protocol: Shake-Flask Method for LogD Determination [9][10][11]

  • Phase Preparation: Pre-saturate n-octanol and a phosphate buffer of a specific pH (e.g., 7.4) with each other by vigorous mixing followed by separation.

  • Sample Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., the aqueous buffer). Add an equal volume of the other pre-saturated phase.

  • Equilibration: Shake the mixture for a defined period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the LogD value using the formula: LogD = log ([Concentration in n-octanol] / [Concentration in aqueous buffer]).

Alternative Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [12][13][14][15]

RP-HPLC can be a high-throughput method to estimate LogP/LogD values. A correlation is established between the retention time of a series of standard compounds with known LogP values and their chromatographic behavior. The LogP of the test compound is then interpolated from its retention time.

Expertise & Experience: The choice between the shake-flask and RP-HPLC methods depends on the required accuracy and throughput. The shake-flask method is considered the "gold standard" for its direct measurement, while RP-HPLC is a faster, more resource-efficient screening method.

Section 2: Synthesis and Structural Elucidation

The synthetic accessibility and unambiguous structural confirmation of a compound are prerequisites for its advancement in any research and development program.

Synthetic Strategy

The synthesis of 4-substituted aniline triazole derivatives can be achieved through several established routes. A common and effective method involves the cyclization of a precursor containing the aniline and a latent triazole functionality.[16][17][18][19]

General Synthetic Protocol:

A plausible synthetic route to this compound involves a multi-step process, likely starting from a substituted nitrobenzene.

Synthesis_Workflow

Step-by-Step Methodology:

  • Formation of the Formamidine: React 2-Ethyl-5-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step introduces the necessary carbon and nitrogen atoms for the subsequent triazole ring formation.

  • Triazole Ring Cyclization: Treat the resulting N'-(2-ethyl-5-nitrophenyl)-N,N-dimethylformimidamide with hydrazine. The cyclization reaction forms the 1,2,4-triazole ring.

  • Nitro Group Reduction: Reduce the nitro group of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)-nitrobenzene to the corresponding aniline. This can be achieved through various standard reduction methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using a metal in acidic media (e.g., SnCl₂ in HCl).

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired level of purity.

Analytical Characterization

A comprehensive suite of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized compound.

2.2.1. Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[20][21]

    • ¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), aromatic protons on the aniline ring, and the characteristic singlet for the triazole protons. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

    • ¹³C NMR: The spectrum would show distinct signals for the aliphatic carbons of the ethyl group, the aromatic carbons of the aniline ring, and the carbons of the triazole ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[22][23][24][25][26]

    • Characteristic absorption bands would be expected for the N-H stretching of the aniline group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and C=N and C-N stretching vibrations of the triazole and aniline moieties.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[27][28][29][30][31]

    • The molecular ion peak corresponding to the exact mass of the compound should be observed. The fragmentation pattern can provide additional structural information.

2.2.2. Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the synthesized compound. A single, sharp peak under various chromatographic conditions is indicative of high purity.

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample, which should correspond to the theoretical values for the molecular formula C₁₀H₁₂N₄.

Section 3: Thermal Stability and Solid-State Properties

The thermal stability and solid-state characteristics of a compound are crucial for its handling, storage, and formulation into a final drug product.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques provide information about the thermal stability and phase transitions of the compound.[32][33][34][35]

Experimental Workflow:

Thermal_Analysis_Workflow

  • TGA: Measures the change in mass of the sample as a function of temperature. It is used to determine the decomposition temperature and to identify the loss of any volatile components.

  • DSC: Measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point, glass transition temperature, and other phase transitions.

Authoritative Grounding: The ASTM E2550 standard provides a framework for assessing the thermal stability of materials using thermogravimetry.[31]

Crystal Structure

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding structure-activity relationships and for computational modeling studies. While no crystal structure has been published for this compound, the general methodology is well-established.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its versatile chemical structure, which combines the biologically active 1,2,4-triazole ring with a functionalizable aniline moiety. This guide has provided a comprehensive overview of its predicted physicochemical properties and has detailed the established experimental protocols for their determination. A thorough experimental characterization of this compound, following the methodologies outlined herein, is a crucial next step. Such data will be invaluable for its rational application in medicinal chemistry, enabling the design and synthesis of novel derivatives with optimized ADME properties and enhanced therapeutic potential. The insights gained from a complete physicochemical profile will undoubtedly accelerate the journey of this promising scaffold from a chemical entity to a potential drug candidate.

References

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). PubMed. [Link]

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1996). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017). Journal of Chromatography A. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

  • Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. (1995). Journal of the American Society for Mass Spectrometry. [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. ResearchGate. [Link]

  • Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (1991). PubMed. [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]

  • assessment of reverse - phase. ECETOC. [Link]

  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2007). Journal of Chemical Education. [Link]

  • Calculated QSAR model for the observed triazole derivatives. ResearchGate. [Link]

  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (2024). Arabian Journal of Chemistry. [Link]

  • Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. (2015). PubMed Central. [Link]

  • Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. ProQuest. [Link]

  • The Determination of the pKaof Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. ResearchGate. [Link]

  • Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. ProQuest. [Link]

  • Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Iraqi Journal of Bioscience and Biomedical. [Link]

  • Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. (2023). EMBIBE. [Link]

  • Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors. ResearchGate. [Link]

  • DSC and TGA thermograms of the small molecules. ResearchGate. [Link]

  • Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. (1964). Journal of the American Chemical Society. [Link]

  • Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. (2022). MDPI. [Link]

  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.. [Link]

  • (DOC) Title: Experiment 8; Reactions of Amines. Academia.edu. [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • 4H-1,2,4-triazole, 3-[[(2-chloro-4-fluorophenyl)methyl]thio]-4-methyl-. SpectraBase. [Link]

  • Studies on the hydrogen bonding of aniline's derivatives by FT-IR. (2002). PubMed. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
  • 2.8: Thermal Analysis. (2022). Chemistry LibreTexts. [Link]

  • Test for Amino Groups. BYJU'S. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2022). PubMed Central. [Link]

  • Synthesis of Fused Bicyclic[9][12]-Triazoles from Amino Acids. (2024). ACS Publications. [Link]

  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... ResearchGate. [Link]

  • On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. ResearchGate. [Link]

  • a: FTIR Spectra of Aniline. ResearchGate. [Link]

  • Process for the preparation of 4-amino-1,2,4-Triazole.
  • (PDF) abstract about aromatic amines. ResearchGate. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

  • Aniline. The NIST WebBook. [Link]

  • Exp 3 Identification of amine. SlideShare. [Link]

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (2014). PubMed. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis, characterization, and analysis of novel heterocyclic compounds.

Introduction

This compound is a multifaceted organic molecule featuring an aniline ring substituted with both an ethyl group and a 4H-1,2,4-triazole moiety. The unique electronic environment and structural complexity of this compound necessitate a robust analytical technique for unambiguous identification and characterization. NMR spectroscopy stands as the premier method for elucidating the molecular structure of such compounds in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, we can precisely map the connectivity of atoms and infer the electronic properties of the molecule. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR data for this specific compound, providing a framework for its unequivocal characterization.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol outlines the standardized procedure for obtaining the ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons (e.g., -NH₂).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • Reference: The residual solvent peak of DMSO-d₆ at δ 2.50 ppm is used for calibration.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for all carbon signals.

  • Number of Scans: 512-1024 scans or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range of 0 to 200 ppm is standard.

  • Reference: The central peak of the DMSO-d₆ multiplet at δ 39.52 ppm is used for calibration.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme will be used for this compound.

Caption: Atom numbering for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl, aniline, and triazole protons. The expected chemical shifts (δ) in ppm, multiplicities, and integrations are summarized below.

Proton(s) Predicted δ (ppm) Multiplicity Integration Assignment
H-8~1.20Triplet (t)3H-CH₃ of ethyl group
H-7~2.55Quartet (q)2H-CH₂ of ethyl group
-NH₂~5.30Broad Singlet (br s)2HAmine protons
H-4~6.70Doublet of Doublets (dd)1HAniline ring proton
H-6~6.85Doublet (d)1HAniline ring proton
H-3~7.10Doublet (d)1HAniline ring proton
H-3', H-5'~8.50Singlet (s)2HTriazole ring protons

Detailed Interpretation:

  • Ethyl Group Protons (H-7, H-8): The methyl protons (H-8) are expected to appear as a triplet around 1.20 ppm due to coupling with the adjacent methylene protons. The methylene protons (H-7) will appear as a quartet around 2.55 ppm due to coupling with the methyl protons. This characteristic triplet-quartet pattern is a hallmark of an ethyl group. The chemical shift of the methylene group is influenced by its proximity to the aromatic ring. For 2-ethylaniline itself, the ethyl signals appear at approximately 1.22 ppm (triplet) and 2.58 ppm (quartet)[1].

  • Amine Protons (-NH₂): The protons of the primary amine group will likely appear as a broad singlet around 5.30 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.

  • Aniline Ring Protons (H-3, H-4, H-6): The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The electron-donating amino group and the ethyl group will shield the ortho and para protons, shifting them upfield. The triazole ring, being electron-withdrawing, will deshield the protons closer to it.

    • H-4: This proton is meta to the ethyl group and ortho to the triazole-substituted carbon. It is expected to be a doublet of doublets.

    • H-6: This proton is ortho to the amino group and meta to the triazole-substituted carbon, likely appearing as a doublet.

    • H-3: This proton is meta to the amino group and ortho to the ethyl group, also expected to be a doublet.

  • Triazole Ring Protons (H-3', H-5'): The two protons on the 4H-1,2,4-triazole ring are chemically equivalent and will appear as a sharp singlet in the downfield region, typically around 8.50 ppm.[2][3] The electron-deficient nature of the triazole ring leads to significant deshielding of its protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are tabulated below.

Carbon(s) Predicted δ (ppm) Assignment
C-8~14.0-CH₃ of ethyl group
C-7~24.0-CH₂ of ethyl group
C-4~115.0Aniline ring carbon
C-6~118.0Aniline ring carbon
C-2~128.0Aniline ring carbon
C-3~129.0Aniline ring carbon
C-5~138.0Aniline ring carbon
C-1~147.0Aniline ring carbon
C-3', C-5'~145.0Triazole ring carbons

Detailed Interpretation:

  • Aliphatic Carbons (C-7, C-8): The methyl carbon (C-8) of the ethyl group is expected at a higher field (lower ppm value), around 14.0 ppm. The methylene carbon (C-7) will be further downfield, around 24.0 ppm.

  • Aromatic Carbons (C-1 to C-6): The chemical shifts of the aniline ring carbons are influenced by the substituents.[4][5]

    • C-1: The carbon attached to the amino group (ipso-carbon) will be significantly deshielded and is predicted to be around 147.0 ppm.

    • C-2: The carbon bearing the ethyl group will be deshielded due to the alkyl substituent, appearing around 128.0 ppm.

    • C-5: The carbon attached to the nitrogen of the triazole ring will be deshielded and is expected around 138.0 ppm.

    • C-4 and C-6: The carbons ortho and para to the electron-donating amino group will be shielded and appear at higher fields (around 115.0 and 118.0 ppm, respectively).[6]

    • C-3: The carbon meta to the amino group will be less affected and is predicted to be around 129.0 ppm.

  • Triazole Carbons (C-3', C-5'): The carbons of the 4H-1,2,4-triazole ring are in an electron-deficient environment and will resonate at a low field, typically around 145.0 ppm.[2]

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

G cluster_workflow NMR Structural Elucidation Workflow A Acquire 1H NMR Spectrum C Identify Ethyl Group Signals (Triplet and Quartet) A->C D Identify Amine Proton Signal (Broad Singlet) A->D E Analyze Aromatic Proton Signals (Splitting Patterns) A->E F Identify Triazole Proton Signal (Downfield Singlet) A->F B Acquire 13C NMR Spectrum G Identify Aliphatic Carbon Signals B->G H Assign Aromatic Carbon Signals (Substituent Effects) B->H I Identify Triazole Carbon Signals B->I J Correlate 1H and 13C Data (e.g., via HSQC/HMBC if needed) C->J D->J E->J F->J G->J H->J I->J K Confirm Molecular Structure J->K

Caption: Workflow for NMR-based structural confirmation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that, when correctly interpreted, allows for the unambiguous confirmation of its molecular structure. The characteristic signals of the ethyl group, the substitution pattern on the aniline ring, and the distinct resonances of the 4H-1,2,4-triazole moiety all contribute to a unique spectral fingerprint. This guide provides a detailed predictive analysis and interpretation, which serves as a valuable resource for scientists working with this and structurally related compounds.

References

  • ResearchGate. ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. Available at: [Link]

  • TÜBİTAK Academic Journals. Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Available at: [Link]

  • ResearchGate. The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Available at: [Link]

  • Chegg.com. Solved ^1H NMR spectrum for 2-ethylaniline is shown below. Available at: [Link]

  • Molecules. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

  • ResearchGate. Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Available at: [Link]

  • SciSpace. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]

  • AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available at: [Link]

  • Wiley Online Library. Tables For Organic Structure Analysis. Available at: [Link]

  • ResearchGate. On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Available at: [Link]

  • PMC - NIH. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available at: [Link]

  • AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

  • Chemistry Stack Exchange. 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? Available at: [Link]

  • Wiley Online Library. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting. Available at: [Link]

  • SpectraBase. Aniline. Available at: [Link]

  • Wired Chemist. P-ethylaniline Proton Full Spectrum. Available at: [Link]

  • SpectraBase. 4-Ethylaniline - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • PubChem - NIH. 2-Ethylaniline. Available at: [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

  • ResearchGate. ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[2][7][8]triazole-3-carboxylic acid ethyl ester. Available at: [Link]

  • NIH. and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Available at: [Link]

  • ResearchGate. Figure S10. 1 H NMR and 13 C NMR spectra (400 MHz, DMSO- d 6 ) of ethyl... Available at: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Method Development and Structural Elucidation

Foreword: The Analytical Imperative in Pharmaceutical Development

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount.[1][2][3] Mass spectrometry (MS) has emerged as an indispensable tool, offering unparalleled sensitivity and selectivity for the structural elucidation and quantification of small molecule pharmaceuticals.[2][3][4] This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline, a compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present a protocol, but to instill a deeper understanding of the analytical choices and their cascading effects on data quality and interpretation. We will explore this molecule through the lens of mass spectrometry, from sample introduction to the intricate pathways of fragmentation, equipping researchers and drug development professionals with the knowledge to approach this and similar analyses with confidence and scientific rigor.

Foundational Understanding: The Analyte and the Technology

1.1. Chemical Profile of this compound

Before delving into the analytical methodology, a thorough understanding of the analyte's chemical properties is crucial.

  • Structure: The molecule consists of an ethyl-substituted aniline ring linked to a 1,2,4-triazole moiety.

  • Molecular Formula: C₁₀H₁₂N₄

  • Molecular Weight: 188.234 g/mol [5]

  • Monoisotopic Mass: 188.106 g/mol [5]

The presence of both a basic aniline group and a polar triazole ring suggests that this compound is amenable to ionization by techniques that involve protonation, such as electrospray ionization (ESI).

1.2. The Mass Spectrometer: A Tool for Molecular Interrogation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules.[4] A mass spectrometer fundamentally consists of an ion source, a mass analyzer, and a detector. For the analysis of small molecules like this compound, coupling a separation technique like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (LC-MS or GC-MS) is standard practice to handle complex matrices and isomeric separation.[1][6]

Strategic Method Development: A Step-by-Step Approach

The development of a robust and reliable mass spectrometry method requires a systematic approach, from sample preparation to data analysis.

2.1. Sample Preparation: The Gateway to Quality Data

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering matrix components.

Experimental Protocol: Sample Preparation for LC-MS Analysis

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Standard Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare a series of working standards at concentrations relevant to the expected sample concentrations.

  • Sample Matrix Considerations: For samples in biological matrices (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction step may be necessary to remove proteins and other interferences. A generic protein precipitation protocol is as follows:

    • To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

2.2. Chromatographic Separation: Untangling Complexity

Liquid chromatography is employed to separate the analyte of interest from other components in the sample prior to its introduction into the mass spectrometer.

Table 1: Recommended LC Parameters

ParameterRecommended SettingRationale
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA generic gradient suitable for screening and initial method development.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical injection volume for modern LC-MS systems.

2.3. Ionization: The Bridge to the Mass Analyzer

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polarity and the presence of basic nitrogen atoms that can be readily protonated.

Table 2: Suggested ESI Source Parameters

ParameterRecommended SettingRationale
Ionization Mode PositiveThe aniline and triazole moieties are readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the spray and ion generation.
Nebulizing Gas (N₂) Flow 10 - 12 L/minAssists in desolvation.
Drying Gas (N₂) Temperature 300 - 350 °CFacilitates solvent evaporation.

2.4. Mass Analysis and Fragmentation: Deciphering the Molecular Blueprint

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation and achieving high selectivity in quantitative assays. This involves selecting the protonated molecule (the precursor ion) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions).

Workflow for MS/MS Analysis

cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometer (MS1) cluster_MS2 Mass Spectrometer (MS/MS) LC LC Separation ESI Electrospray Ionization LC->ESI Eluent Flow Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Ion Beam Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Selected Precursor Ion (m/z 189.1) Q3 Quadrupole 3 (Product Ion Scanning) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Analyzed Product Ions

Caption: Workflow for LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be influenced by the stability of the resulting fragment ions. The protonated molecule ([M+H]⁺) has an expected m/z of 189.113.

Proposed Fragmentation Scheme

cluster_frags M [M+H]⁺ m/z 189.1 F1 Loss of N₂ m/z 161.1 M->F1 - N₂ F2 Loss of HCN from triazole m/z 162.1 M->F2 - HCN F3 Cleavage of ethyl group (loss of C₂H₄) m/z 161.1 M->F3 - C₂H₄ F4 Loss of triazole ring m/z 120.1 M->F4 - C₂H₃N₃

Caption: Proposed major fragmentation pathways for protonated this compound.

Detailed Rationale for Fragmentation:

  • Loss of N₂ (m/z 161.1): The 1,2,4-triazole ring is known to be susceptible to the loss of a neutral nitrogen molecule, a common fragmentation pathway for this heterocyclic system.

  • Loss of HCN from the triazole ring (m/z 162.1): Cleavage of the triazole ring can also occur through the elimination of hydrogen cyanide.

  • Cleavage of the ethyl group (m/z 161.1): The ethyl substituent on the aniline ring can undergo cleavage, resulting in the loss of ethene.

  • Loss of the triazole ring (m/z 120.1): Cleavage of the bond between the aniline ring and the triazole moiety would result in a fragment ion corresponding to the ethyl-aniline portion of the molecule.

Table 3: Predicted Precursor and Product Ions for MRM Analysis

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossRationale
189.1161.1N₂Characteristic loss from the triazole ring.
189.1120.1C₂H₃N₃Cleavage of the triazole ring.

These transitions can be used to develop a highly selective and sensitive Multiple Reaction Monitoring (MRM) assay for the quantification of this compound.

Data Analysis and Interpretation: From Spectra to Structure

Qualitative identification is achieved by comparing the retention time and the mass spectrum of the analyte in a sample to that of an authentic standard. The presence of the correct precursor ion and the characteristic product ions at the expected retention time provides a high degree of confidence in the identification. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against its concentration in the prepared standards.

Trustworthiness and Self-Validation: Ensuring Data Integrity

A robust analytical method must be self-validating. This is achieved through the inclusion of quality control (QC) samples at multiple concentrations, which are analyzed alongside the unknown samples. The accuracy and precision of the QC sample results determine the validity of the entire analytical run. Furthermore, the use of a stable isotope-labeled internal standard is highly recommended for quantitative studies to correct for any variations in sample preparation, injection volume, and instrument response.

Conclusion: A Framework for Confident Analysis

This guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the chemical nature of the analyte and the principles of mass spectrometry, a robust and reliable analytical method can be developed. The proposed methodologies for sample preparation, liquid chromatography, and tandem mass spectrometry, along with the predicted fragmentation pathways, offer a solid starting point for researchers and drug development professionals. The key to successful analysis lies not just in following a protocol, but in understanding the scientific principles that underpin each step, ensuring data of the highest quality and integrity.

References

  • Dong, M. W. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(3), 479-490.
  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

  • Spectroscopy Online. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Retrieved from [Link]

  • Agilent Technologies. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Aslam, M. S., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3).
  • Li, W., & Cohen, L. H. (Eds.). (2012). Mass spectrometry in small-molecule drug discovery. John Wiley & Sons.
  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-13.
  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

Crystal structure of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Crystal Structure of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a significant scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of the methodologies used to determine and analyze the crystal structure of this compound and its derivatives. As a Senior Application Scientist, this document synthesizes established protocols with expert insights, emphasizing the causality behind experimental choices to ensure both accuracy and reproducibility. We will delve into the synthesis, crystallization, and ultimate structural elucidation by single-crystal X-ray crystallography, which remains the definitive method for providing unequivocal three-dimensional structural information.

Introduction: The Significance of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3][4][5] The precise three-dimensional arrangement of atoms within these molecules is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. The this compound scaffold is of particular interest due to the combined functionalities of the aniline and triazole moieties, which can participate in various intermolecular interactions with biological targets.

Synthesis and Crystallization: The Foundation of Structural Analysis

A plausible synthetic route to this compound derivatives is outlined below. The purity of the final compound is paramount for successful crystallization.

A 2-Ethyl-5-nitroaniline B Reduction A->B C 2-Ethyl-aniline-1,4-diamine B->C D Reaction with N,N-dimethylformamide azine C->D E This compound D->E

Caption: Synthetic workflow for this compound.

General Synthetic Protocol

A general procedure for the synthesis of 4-amino-substituted 1,2,4-triazoles can be adapted for the target compound.[6][7]

  • Reduction of the Nitro Group: The starting material, 2-ethyl-5-nitroaniline, can be reduced to 2-ethylaniline-1,4-diamine using a standard reducing agent like tin(II) chloride in ethanol.[8]

  • Triazole Ring Formation: The resulting diamine is then reacted with a suitable reagent, such as N,N-dimethylformamide azine, to form the 1,2,4-triazole ring.

Purification and Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.

Purification: Aniline and its derivatives can be hygroscopic and prone to aerial oxidation.[9][10] Purification by distillation under reduced pressure or recrystallization is often necessary.[9][10]

Recrystallization Techniques: Recrystallization is a technique used to purify organic solids based on differences in solubility at different temperatures.[11]

  • Solvent Selection: The choice of solvent is critical. For aniline derivatives, alcohols like ethanol and methanol, or mixtures with water, are often effective.

  • Procedure:

    • Dissolve the crude product in a minimum amount of a suitable hot solvent.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, well-ordered crystals.

    • If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals thoroughly.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray crystallography provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.

A Single Crystal Selection B X-ray Diffraction Data Collection A->B C Structure Solution B->C D Structure Refinement C->D E Structural Analysis & Validation D->E

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[12]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data.[12]

Analysis of Crystallographic Data

The final output of a crystal structure determination is a set of atomic coordinates and other parameters that describe the molecule and its arrangement in the crystal lattice.

Hypothetical Crystallographic Data for a this compound Derivative:

ParameterValueSignificance
Chemical FormulaC₁₀H₁₂N₄Defines the elemental composition.
Formula Weight204.24 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.5, b = 12.1, c = 10.2Dimensions of the unit cell.
α, γ (°)90Angles of the unit cell.
β (°)98.5Angle of the unit cell for a monoclinic system.
V (ų)1035Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This data is hypothetical and serves as an illustrative example based on similar published structures.[13][14]

Molecular Geometry and Intermolecular Interactions
  • Bond Lengths and Angles: The determined bond lengths and angles can confirm the covalent structure of the molecule and reveal any strain or unusual electronic effects.

  • Torsion Angles: These define the conformation of the molecule. For instance, the dihedral angle between the aniline and triazole rings is a key conformational feature.[14]

  • Intermolecular Interactions: The packing of molecules in the crystal is governed by non-covalent interactions such as hydrogen bonds and π-π stacking. In the case of this compound derivatives, the aniline N-H group can act as a hydrogen bond donor, while the triazole nitrogen atoms can act as acceptors.[14] The aromatic rings can also participate in π-π stacking interactions.[14]

Complementary Analytical Techniques

While single-crystal X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure in solution, confirming the connectivity of atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule.

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the molecular geometry and electronic properties, which can then be compared with the experimental crystallographic data.

Conclusion

The determination of the crystal structure of this compound derivatives is a critical step in understanding their chemical and biological properties. This guide has outlined the key experimental considerations, from synthesis and crystallization to the detailed analysis of X-ray diffraction data. By following these rigorous protocols, researchers can obtain high-quality structural information that is essential for the advancement of drug discovery and development.

References

  • Benchchem. (2025). Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method.
  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Guide to the X-ray Crystallography of Cyclopropyl Azide-Derived Triazoles.
  • Ambalavanan, P., et al. (2015). Crystal Structures of two Triazole Derivatives.
  • Author unknown. (n.d.).
  • Benchchem. (2025).
  • Author unknown. (n.d.).
  • Author unknown. (2023).
  • Al-Warhi, T., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI.
  • Various authors. (2017). How to distill aniline before using it for polymerization?
  • Author unknown. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH.
  • Author unknown. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Scribd.
  • Author unknown. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Various authors. (2014). Purify and dry aniline? Reddit.
  • Dr. GSR. (2021).
  • Author unknown. (n.d.). 5-Ethyl-5-methyl-4-phenyl-5H-1,2,4-triazol-3(4H)-thione. NIH.
  • Author unknown. (n.d.). 4-(1,2,4-Triazol-1-yl)aniline. NIH.
  • BLDpharm. (n.d.). This compound.
  • Author unknown. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.
  • Author unknown. (n.d.).
  • Author unknown. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Preprints.org.
  • Jumaa, F. H., et al. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives.
  • Author unknown. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. NIH.
  • Author unknown. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI.
  • Smola, S., et al. (2025). molecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-y. ScienceOpen.
  • Author unknown. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)

Sources

Navigating the Solubility Landscape of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a promising active pharmaceutical ingredient (API) from discovery to a viable therapeutic is fraught with challenges, with solubility being a primary hurdle that can dictate the ultimate success or failure of a drug candidate. This technical guide provides an in-depth exploration of the solubility characteristics of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline, a novel heterocyclic amine with significant therapeutic potential. In the absence of extensive published data for this specific molecule, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines the theoretical considerations for solvent selection based on the compound's molecular structure and presents a detailed, field-proven experimental protocol for accurate solubility determination. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for formulation development, toxicity studies, and overall drug efficacy.

Introduction: The Critical Role of Solubility in Drug Development

The bioavailability and therapeutic effect of a drug are intrinsically linked to its solubility. An API must dissolve in physiological fluids to be absorbed into the bloodstream and reach its target site of action. For a molecule like this compound, understanding its solubility in a range of organic solvents is a critical first step in the development process.[1] This knowledge informs key decisions in chemical synthesis and purification, formulation design, and the selection of appropriate vehicles for preclinical and clinical studies.[1][2]

This compound is a small molecule with a molecular formula of C10H12N4 and a molecular weight of 188.23 g/mol . Its structure, featuring an aniline group, an ethyl substituent, and a 1,2,4-triazole ring, suggests a molecule with a balance of hydrophilic and lipophilic characteristics. The triazole moiety can participate in hydrogen bonding, while the ethyl-substituted aniline portion contributes to its nonpolar character.[3] This structural duality makes predicting its solubility in various organic solvents a nuanced challenge, necessitating empirical determination.

Predicting Solubility: A Structure-Based Approach to Solvent Selection

A careful examination of the molecular structure of this compound allows for an informed selection of solvents for initial screening.[1] The presence of the aniline and triazole groups, which contain nitrogen atoms capable of hydrogen bonding, suggests potential solubility in polar solvents.[3] Conversely, the ethyl group and the benzene ring introduce a degree of hydrophobicity, indicating possible solubility in less polar or lipophilic solvents.[1]

A logical approach to solvent selection involves screening a panel of organic solvents that span a range of polarities and hydrogen bonding capabilities. This panel should include:

  • Polar Protic Solvents: Such as methanol, ethanol, and isopropanol, which can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: Like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which are polar but do not donate hydrogen bonds.

  • Nonpolar Solvents: Including solvents like toluene and cyclohexane, to assess the contribution of the molecule's lipophilic regions to its solubility.

  • Intermediate Polarity Solvents: Such as ethyl acetate and dichloromethane, which can provide a bridge between the polar and nonpolar extremes.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4] The following protocol provides a detailed workflow for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solid API prep2 Add known volume of solvent prep1->prep2 Dispense into vial equil1 Seal vials and place on shaker prep2->equil1 equil2 Incubate at controlled temperature (e.g., 25°C for 24-48h) equil1->equil2 sample1 Allow suspension to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through syringe filter sample2->sample3 sample4 Dilute aliquot with mobile phase sample3->sample4 sample5 Analyze by HPLC sample4->sample5

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

    • Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is crucial to prevent artificially high solubility measurements.

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples by a validated HPLC method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in the organic solvent, taking into account the dilution factor.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across the different organic solvents tested.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent TypeSolubility (mg/mL)
MethanolPolar Protic(Experimental Value)
EthanolPolar Protic(Experimental Value)
AcetonitrilePolar Aprotic(Experimental Value)
Dimethylformamide (DMF)Polar Aprotic(Experimental Value)
Ethyl AcetateIntermediate Polarity(Experimental Value)
DichloromethaneIntermediate Polarity(Experimental Value)
TolueneNonpolar(Experimental Value)
CyclohexaneNonpolar(Experimental Value)

The results from this systematic study will provide a comprehensive solubility profile of this compound. This data is invaluable for guiding subsequent formulation development activities, such as the selection of co-solvents, the potential for amorphous solid dispersions, or the suitability for specific dosage forms.

Conclusion

References

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Zanon, M., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua. Retrieved from [Link]

  • Krieg, D., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

  • MDPI. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Retrieved from [Link]

Sources

Harnessing the Therapeutic Potential of Novel Triazole Aniline Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The confluence of the 1,2,4-triazole scaffold and the aniline moiety represents a highly promising, yet underexplored, frontier in medicinal chemistry. The triazole ring, a cornerstone pharmacophore, is renowned for its metabolic stability and diverse biological activities, while the aniline structure offers a versatile platform for synthetic modification to fine-tune pharmacokinetic and pharmacodynamic properties. This guide synthesizes current research to provide a comprehensive technical overview of the potential biological activities of novel triazole aniline derivatives. We will delve into the mechanistic underpinnings of their action, provide robust, field-proven experimental protocols for their evaluation, and present a logical framework for their rational design and development as next-generation therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to capitalize on the therapeutic potential of this unique chemical class.

The Strategic Imperative for Triazole-Aniline Hybrids

The triazole nucleus is a privileged heterocyclic structure in drug discovery, featured in numerous clinically approved drugs with antifungal, antiviral, and anticancer properties.[1][2] Its unique physicochemical characteristics, including the ability to engage in hydrogen bonding and dipole-dipole interactions, contribute to its successful binding with a wide range of biological targets.[3] The aniline fragment, conversely, is a fundamental building block that can be strategically modified to modulate lipophilicity, electronic properties, and steric hindrance, thereby influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The rationale for hybridizing these two pharmacophores is grounded in the principle of molecular combination, aiming to create synergistic effects or novel biological activities not present in the individual components. The aniline ring can act as a versatile linker or be substituted to direct the triazole core to specific biological targets, enhancing potency and selectivity while potentially mitigating off-target effects.[3][4]

General Synthesis Strategy

The synthesis of triazole aniline derivatives can be approached through several reliable synthetic routes. A common and efficient method involves the reaction of a key intermediate with substituted anilines. The following workflow illustrates a generalized pathway for the synthesis of 1,2,4-triazole aniline derivatives. The choice of reagents and reaction conditions is critical and should be optimized based on the specific electronic and steric properties of the desired substituents.

G A Substituted Aniline (Starting Material) B Intermediate Formation (e.g., Hydrazide Synthesis) A->B Reaction with Hydrazine Hydrate C Cyclization with Carbon Disulfide/KOH B->C Reflux D Formation of Mercapto-Triazole (Key Intermediate) C->D Acidification E Alkylation/Substitution Reaction D->E Introduction of Side Chains F Novel Triazole Aniline Derivative (Final Product) E->F Purification

Caption: Generalized synthetic workflow for novel triazole aniline derivatives.

Antimicrobial Activity: A New Front Against Resistance

The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Triazole aniline derivatives have emerged as a promising class of compounds with significant activity against a spectrum of bacteria and fungi.[5][6]

Mechanism of Action

While the precise mechanisms are still under investigation for many novel derivatives, the antimicrobial action of triazoles is often attributed to the inhibition of essential microbial enzymes. In fungi, for instance, established triazole drugs like fluconazole inhibit lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis, leading to disruption of the fungal cell membrane.[7] It is hypothesized that triazole aniline derivatives may share this mechanism or exhibit novel modes of action, such as inhibiting bacterial DNA gyrase or disrupting cell wall synthesis.[8] The aniline moiety can be modified to enhance cell wall penetration or improve binding affinity to the target enzyme.

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative triazole derivatives against various microbial strains, providing a comparative baseline for newly synthesized compounds.

Compound ID Target Organism MIC (µg/mL) Reference Compound MIC (µg/mL) Source
Triazole-Aniline 11bStaphylococcus aureusNot Specified (Highest Activity)Ciprofloxacin50[5][9]
Triazole-Aniline 11bEscherichia coliNot Specified (Highest Activity)Ciprofloxacin50[5][9]
Indole-Triazole 3dMRSA<3.125Ciprofloxacin>3.125[10]
Indole-Triazole 3cBacillus subtilis3.125Ampicillin6.25[10]
Triazole DerivativeCandida krusei3.125 - 6.25Fluconazole12.5[10]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol provides a robust method for determining the MIC of novel compounds, a critical metric for assessing antimicrobial potency.

Causality and Self-Validation: This assay's trustworthiness relies on the inclusion of positive controls (a known antibiotic like Ciprofloxacin or Fluconazole) to validate the susceptibility of the microbial strains and negative controls (medium and solvent) to ensure that the observed inhibition is due to the compound and not the vehicle or contamination. The serial dilution establishes a clear concentration gradient to pinpoint the lowest effective concentration.

Methodology:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Transfer colonies into a sterile tube containing 5 mL of Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 1.5 x 10⁵ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth to achieve the desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well containing 100 µL of the serially diluted compound.

    • Include a positive control well (inoculum + standard antibiotic) and a negative/sterility control well (broth only).

    • Also include a solvent control well (inoculum + highest concentration of DMSO used).

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 48 hours for fungi.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G A Prepare Standardized Microbial Inoculum (0.5 McFarland) C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C E Incubate Plate (e.g., 37°C for 24h) C->E D Include Controls: - Positive (Std. Antibiotic) - Negative (Broth Only) - Solvent (DMSO) D->E F Visually Inspect for Growth and Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity: Targeting Malignant Proliferation

The structural versatility of the 1,2,4-triazole scaffold has made it a central theme in the design of modern anticancer agents.[4][11] When combined with an aniline moiety, these derivatives can be tailored to interact with numerous targets implicated in cancer progression.[12]

Mechanism of Action

Triazole aniline derivatives can exert anticancer effects through diverse mechanisms, including:

  • Enzyme Inhibition: Targeting key enzymes involved in cell proliferation and survival, such as kinases (e.g., VEGFR), topoisomerases, and carbonic anhydrases.[4] Inhibition of these targets can halt the cell cycle and disrupt tumor angiogenesis.

  • Apoptosis Induction: Triggering programmed cell death by modulating apoptotic pathways. This can involve interference with DNA or activation of caspase cascades.[4]

  • Microtubule Disruption: Some derivatives can interfere with tubulin polymerization, similar to established anticancer drugs, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]

G Drug Triazole Aniline Derivative Receptor VEGFR Drug->Receptor Binds & Inhibits Block INHIBITION Drug->Block Pathway Angiogenesis Signaling (e.g., MAPK/ERK) Receptor->Pathway Activates Growth Tumor Growth & Metastasis Pathway->Growth Promotes Block->Pathway

Caption: Inhibition of VEGFR signaling by a triazole aniline derivative.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency against cancer cell lines.

Compound ID Cancer Cell Line IC₅₀ (µM) Reference Compound IC₅₀ (µM) Source
Triazoloquinoxaline 23jMCF-7 (Breast)10.3Sorafenib-
Triazoloquinoxaline 23jHepG2 (Liver)6.4Sorafenib-
Podophyllotoxin-Triazole 19aA549 (Lung)0.0211Podophyllotoxin0.0271[13]
Dehydroepiandrosterone-Triazole 60A549 (Lung)7.6 - 75.2Diosgenin13.3[13]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cultured cancer cells.

Causality and Self-Validation: The principle of this assay is that mitochondrial dehydrogenases in living, metabolically active cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The protocol's validity is ensured by including untreated control cells (representing 100% viability) and a vehicle control (to rule out solvent toxicity).

Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the triazole aniline derivative in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells with untreated cells and cells treated with the solvent (e.g., DMSO) as controls.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on a shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Triazole derivatives have demonstrated significant potential as anti-inflammatory agents, often by targeting enzymes and signaling pathways central to the inflammatory cascade.[14][15][16]

Mechanism of Action

The anti-inflammatory effects of triazole aniline derivatives are frequently linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the synthesis of pro-inflammatory prostaglandins.[14] Additionally, these compounds can modulate the balance of pro-inflammatory and anti-inflammatory cytokines. Studies have shown that certain derivatives can decrease the levels of TNF-α, IL-6, and IFN-γ while increasing the level of the anti-inflammatory cytokine IL-4.[1][14][15]

Quantitative Data: In Vivo Anti-inflammatory Effect

The carrageenan-induced paw edema model in rodents is a standard in vivo assay for evaluating acute anti-inflammatory activity.

Compound ID Dose (mg/kg) Inhibition of Edema (%) Reference Compound Inhibition of Edema (%) Source
1,2,3-Triazole Deriv. 510077.4Diclofenac Sodium-[14]
1,2,4-Triazole Deriv. 42-91Ibuprofen82[16]
1,2,4-Triazole Deriv. 21100 µg/mL*~84% Inhibition of TNF-αIbuprofen~99% Inhibition of TNF-α[15]

*Note: Data is for in vitro TNF-α inhibition, a key inflammatory mediator.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details a classic in vivo model for screening potential anti-inflammatory drugs.

Causality and Self-Validation: The injection of carrageenan, a phlogogenic agent, reliably induces a localized, acute inflammatory response. The experiment's validity rests on comparing the edema in the treated group to both a negative control group (receiving only the vehicle), which establishes the baseline inflammatory response, and a positive control group (receiving a standard NSAID like Diclofenac), which confirms the model's responsiveness to known anti-inflammatory agents. Measuring paw volume at multiple time points allows for the characterization of the time course of inflammation and the drug's effect.

Methodology:

  • Animal Acclimatization:

    • Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing:

    • Divide the rats into at least three groups (n=6 per group): Control (vehicle), Standard (e.g., Diclofenac, 10 mg/kg), and Test (triazole aniline derivative at a specific dose).

    • Administer the respective treatments orally or via intraperitoneal injection 60 minutes before inducing inflammation.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).

    • Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume:

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

      • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

      • Where ΔV is the average change in paw volume.

Conclusion and Future Perspectives

Novel triazole aniline derivatives represent a fertile ground for the discovery of new therapeutic agents with a broad spectrum of biological activities. The evidence strongly supports their potential as antimicrobial, anticancer, and anti-inflammatory agents.[6][17] The synthetic tractability of this chemical class allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[4]

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising candidates. Advanced in silico modeling and molecular docking can guide the rational design of next-generation derivatives with improved target affinity and reduced off-target toxicity.[18] As we continue to synthesize and evaluate these novel molecules, it is imperative to employ robust, validated protocols to ensure the integrity and reproducibility of the findings, paving the way for their potential translation into clinical applications.

References

  • Patil, B. S., Krishnamurthy, G., Shashikumar, N. D., Lokesh, M. R., & Naik, H. S. B. (n.d.). Synthesis and Antimicrobial Activity of Some[5][9][14]-Triazole Derivatives. Semantic Scholar.

  • Kallibekovna, U. A., o'g'li, A. A. A., Muratovna, F. T., Isayevich, R. A., & Sobirovich, I. O. (n.d.). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central.
  • Patil, B. S., Krishnamurthy, G., Shashikumar, N. D., Lokesh, M. R., & Naik, H. S. B. (n.d.). Synthesis and Antimicrobial Activity of Some[5][9][14]-Triazole Derivatives. ResearchGate.

  • Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. MDPI.
  • review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives.
  • Synthesis and in vitro antimicrobial activity of some triazole derivatives.
  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed.
  • Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Deriv
  • Application Notes and Protocols for Developing Anticancer Agents from 3-(1H-1,2,4-triazol-1-ylmethyl)
  • Biological Potentials of Biological Active Triazole Deriv
  • A Literature Review Focusing on the Antiviral Activity of[5][9][14] and[3][5][14]-triazoles. Bentham Science.

  • Rani, S., Kumar, R., & Singh, R. (2024). Recent Advancements and Biological Activities of Triazole Derivatives. Pharmaceutical Chemistry Journal.
  • A Literature Review Focusing on the Antiviral Activity of[5][9][14] and[3][5][14]-triazoles. PubMed.

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Semantic Scholar.
  • Significant biological activities of triazole derivatives.
  • The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to N
  • Synthesis of some novel triazole derivatives as anti-nociceptive and anti-inflamm
  • Recent Advances in 1,2,4‐Triazole Scaffolds as Antiviral Agents. Bohrium.
  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central.
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
  • Triazole Derivatives and Their Biological Activity - A Review.
  • Efficient Synthesis and Bioactivity of Novel Triazole Deriv
  • Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Deriv
  • Anticancer properties of 1,2,4-triazole derivatives (literature review).
  • Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing.
  • Synthesis and antifungal activity of novel triazole deriv
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
  • Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cycliz

Sources

The Versatile Heterocyclic Building Block: A Technical Guide to 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Heterocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, heterocyclic compounds stand as a cornerstone of molecular design. Their structural diversity and inherent ability to engage in a multitude of biological interactions make them privileged scaffolds in the pursuit of novel therapeutics. Among these, the unique combination of an aniline and a 1,2,4-triazole moiety presents a particularly compelling platform for the development of targeted therapies. This guide provides a comprehensive technical overview of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline, a versatile building block poised for significant impact in drug discovery and materials science. We will delve into its synthesis, characterization, reactivity, and its burgeoning role as a key intermediate in the creation of next-generation bioactive molecules.

Physicochemical Properties and Structural Attributes

This compound is a bifunctional organic molecule featuring a substituted aniline ring linked to a 4H-1,2,4-triazole heterocycle. This unique arrangement of functional groups imparts a specific set of physicochemical properties that are highly advantageous for its application as a synthetic building block.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₄-
Molecular Weight 188.23 g/mol -
CAS Number 1082766-55-9-
Appearance Off-white to pale yellow solid (predicted)-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General knowledge
pKa (Anilino N-H) ~4-5 (estimated)General knowledge

The aniline portion of the molecule provides a nucleophilic amino group, a key handle for a variety of coupling reactions, while the 1,2,4-triazole ring contributes to the molecule's polarity, hydrogen bonding capacity, and metabolic stability. The ethyl group on the aniline ring can influence solubility and steric interactions in subsequent synthetic transformations.

Synthesis of this compound: A Step-by-Step Protocol

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related anilino-triazole compounds. The proposed pathway involves a three-step sequence starting from commercially available 4-ethylaniline.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Triazole Formation A 4-Ethylaniline B 4-Ethyl-2-nitroaniline A->B HNO₃, Ac₂O C 4-Ethyl-3-nitroaniline B->C Isomer Separation D 4-Ethyl-1,3-diaminobenzene C->D Fe, HCl or H₂, Pd/C F This compound D->F Heat E N,N'-diformylhydrazine E->F

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 4-Ethyl-2-nitroaniline

This procedure is adapted from a known method for the nitration of substituted anilines.[1]

  • To a stirred solution of 4-ethylaniline (1.0 eq) in acetic anhydride (5.0 eq) at 0 °C, slowly add a pre-cooled mixture of nitric acid (1.1 eq) and acetic anhydride (2.0 eq).

  • Maintain the reaction temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain a mixture of nitroaniline isomers.

  • Separate the desired 4-ethyl-2-nitroaniline isomer from the mixture using column chromatography on silica gel.

Step 2: Synthesis of 4-Ethyl-benzene-1,3-diamine

This step involves the reduction of the nitro group to an amine.

  • To a solution of 4-ethyl-2-nitroaniline (1.0 eq) in ethanol, add iron powder (5.0 eq) and concentrated hydrochloric acid (0.5 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-ethyl-benzene-1,3-diamine, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

This final step involves the cyclization to form the 1,2,4-triazole ring.

  • A mixture of 4-ethyl-benzene-1,3-diamine (1.0 eq) and N,N'-diformylhydrazine (1.1 eq) is heated at 150-160 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Spectroscopic Characterization

Due to the limited availability of published spectral data for the title compound, the following are predicted and representative data based on the analysis of structurally similar anilino-triazole derivatives.[2][3]

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s2HTriazole C-H
~7.2d1HAromatic C-H
~7.0dd1HAromatic C-H
~6.8d1HAromatic C-H
~5.5s2H-NH₂
~2.6q2H-CH₂CH₃
~1.2t3H-CH₂CH₃

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~145Aromatic C-NH₂
~142Triazole C-H
~135Aromatic C-Et
~130Aromatic C-Triazole
~120Aromatic C-H
~118Aromatic C-H
~115Aromatic C-H
~25-CH₂CH₃
~15-CH₂CH₃

Mass Spectrometry (ESI-MS):

  • m/z: 189.11 [M+H]⁺ (Calculated for C₁₀H₁₃N₄⁺)

Reactivity and Application as a Heterocyclic Building Block

The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups: the primary aromatic amine and the 1,2,4-triazole ring.

Reactivity cluster_aniline Aniline Reactivity cluster_triazole Triazole Reactivity Aniline Anilino (-NH₂) Amide Amide Formation Aniline->Amide Acyl Halides, Carboxylic Acids Sulfonamide Sulfonamide Formation Aniline->Sulfonamide Sulfonyl Halides Urea Urea/Thiourea Formation Aniline->Urea Isocyanates, Isothiocyanates Triazole 1,2,4-Triazole Alkylation N-Alkylation Triazole->Alkylation Alkyl Halides Arylation N-Arylation Triazole->Arylation Aryl Halides (e.g., Buchwald-Hartwig) Coordination Metal Coordination Triazole->Coordination Metal Salts Core This compound Core->Aniline Core->Triazole

Figure 2: Key reactive sites of this compound.

Reactions at the Anilino Group

The primary amino group is a versatile handle for introducing a wide range of substituents, making it a focal point for library synthesis in drug discovery.

  • Amide Bond Formation: The amino group readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a fundamental transformation for linking the aniline core to various pharmacophores.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in many therapeutic agents.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to ureas and thioureas, respectively. These moieties are known to participate in key hydrogen bonding interactions with biological targets.

  • Buchwald-Hartwig Amination: The aniline can act as a nucleophile in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl halides or triflates.

Reactions Involving the 1,2,4-Triazole Ring

The nitrogen atoms of the 1,2,4-triazole ring can also participate in various chemical transformations.

  • N-Alkylation and N-Arylation: The triazole nitrogens can be alkylated or arylated under appropriate conditions, allowing for further diversification of the molecular scaffold.

  • Coordination to Metal Centers: The nitrogen-rich triazole ring can act as a ligand for various metal ions, a property that can be exploited in the design of metal-based drugs or catalysts.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors and Beyond

The anilino-triazole scaffold is a recognized "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. The aniline moiety often serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the triazole and its substituents can occupy the hydrophobic pocket and solvent-exposed regions of the ATP-binding site.

While specific examples detailing the use of this compound are emerging, its structural analogs have been extensively explored in the synthesis of potent inhibitors of various kinases, including:

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Many approved and investigational EGFR inhibitors feature an aniline core. The triazole moiety can be functionalized to enhance potency and selectivity.[4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Similar to EGFR inhibitors, the anilino-triazole scaffold is a common feature in molecules targeting VEGFR, a key player in angiogenesis.

  • Other Kinase Targets: The versatility of this building block allows for its application in the design of inhibitors for a wide range of other kinase targets implicated in cancer and other diseases.

Beyond kinase inhibition, the unique electronic and steric properties of this compound make it an attractive starting material for the synthesis of compounds with diverse biological activities, including antiviral, antibacterial, and antifungal agents.[5][6]

Conclusion and Future Outlook

This compound represents a valuable and versatile heterocyclic building block with significant potential in modern drug discovery. Its straightforward, albeit not widely published, synthesis and the orthogonal reactivity of its aniline and triazole functionalities provide a robust platform for the rapid generation of diverse chemical libraries. As the demand for novel, targeted therapeutics continues to grow, the strategic application of such well-designed molecular scaffolds will be paramount. It is anticipated that this compound will find increasing use in the synthesis of next-generation kinase inhibitors and other important bioactive molecules, contributing to the advancement of medicinal chemistry and the development of new treatments for a range of human diseases.

References

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

  • Synthesis of 4-ethyl-2-nitroaniline. PrepChem.com. [Link]

  • 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline | C10H12N4O | CID 28643059. PubChem. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. [Link]

  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PMC. [Link]

  • Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers. [Link]

  • Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. ResearchGate. [Link]

  • 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines. ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

  • 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1 H-1,2,4-triazol-5-yl]anilines: synthesis and anticonvulsant activity. PubMed. [Link]

  • Discovery of Mercaptopropanamide-substituted Aryl Tetrazoles as New Broad-Spectrum Metallo-β-lactamase Inhibitors. The Royal Society of Chemistry. [Link]

  • US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives.
  • 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines: synthesis and anticonvulsant activity. PubMed. [Link]

  • SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies. [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. [Link]

  • US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Aniline. NIST WebBook. [Link]

  • Interpretation of 2D NMR Spectra. Agilent. [Link]

  • 5-Ethyl-5-methyl-4-phenyl-5H-1,2,4-triazol-3(4H)-thione. NIH. [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

  • Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Preprints.org. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

  • Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. PubMed. [Link]

  • 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1 H-1,2,4-triazol-5-yl]anilines: synthesis and anticonvulsant activity. ResearchGate. [Link]

  • The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. National University of Pharmacy. [Link]

  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][2][5]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PMC - PubMed Central. [Link]

  • Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. * Zaporizhzhia State Medical University*. [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]

Sources

Discovery and Synthesis of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline and its Analogs: A Strategic Approach to Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the rationale, design, and synthesis of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline and its derivatives. As a scaffold of significant interest, it combines a functionalized aniline core with a privileged heterocyclic motif, offering a versatile platform for the development of novel therapeutic agents. This document delves into the underlying medicinal chemistry principles, provides detailed, field-proven synthetic protocols, and explores strategies for analog development to optimize pharmacological properties.

Chapter 1: The Rationale for this compound Analogs in Drug Discovery

The strategic design of novel molecular entities is the cornerstone of modern drug discovery. The selection of a core scaffold is a critical decision, guided by an understanding of both its potential for potent biological activity and its metabolic liabilities. The this compound scaffold represents a deliberate convergence of two ubiquitous, yet functionally distinct, chemical moieties.

The Aniline Moiety: A Double-Edged Sword

Aniline and its derivatives are prevalent substructures in a vast number of approved drugs and high-throughput screening libraries. Their prevalence is due to their utility as versatile synthetic handles, particularly for C-N bond-forming reactions like Buchwald-Hartwig and Chan-Lam cross-couplings, which are mainstays of medicinal chemistry.

However, the aniline moiety is also a well-known "structural alert".[1] Aromatic systems with electron-donating groups, such as the amino group of aniline, are susceptible to metabolic processing in vivo.[2] This can lead to the formation of chemically reactive electrophilic metabolites, which have been implicated in idiosyncratic adverse drug reactions (IADRs).[1] Consequently, a key strategy in drug development is to mitigate this risk by either modifying the aniline ring to block metabolism or by replacing it entirely with a suitable bioisostere.[3] This inherent liability necessitates a careful and strategic approach when incorporating anilines into drug candidates.

The 1,2,4-Triazole Ring: A Privileged Pharmacophore

In contrast to the potential liabilities of the aniline group, the 1,2,4-triazole ring is considered a "privileged" pharmacophore. This five-membered heterocycle is a structural component in numerous clinically successful drugs, demonstrating a wide spectrum of pharmacological activities, including antifungal (Fluconazole), antiviral (Ribavirin), and anticancer (Letrozole) properties.[4][5]

The therapeutic versatility of the 1,2,4-triazole ring stems from several key features:

  • Metabolic Stability: The triazole ring is generally stable against metabolic degradation.[6]

  • Hydrogen Bonding Capacity: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[6]

  • Polarity and Solubility: The polar nature of the triazole nucleus can enhance the solubility of a molecule, improving its pharmacokinetic profile.[7]

The Core Scaffold: A Strategic Union

The this compound scaffold is thus a strategic combination designed to leverage the synthetic tractability of the aniline core while incorporating the proven biological relevance and favorable physicochemical properties of the 1,2,4-triazole ring. The ethyl group at the 2-position provides a handle for modulating lipophilicity and steric profile. This core structure serves as an excellent starting point for building a library of analogs to probe structure-activity relationships (SAR) and develop candidates with optimized efficacy and safety profiles.

Chapter 2: Retrosynthetic Analysis and Strategic Synthesis Plan

A robust and flexible synthetic strategy is paramount for the successful exploration of a new chemical scaffold. The synthesis of this compound can be approached from several angles, each offering distinct advantages in terms of efficiency and adaptability for analog synthesis.

Retrosynthetic Analysis of the Core Scaffold

The primary retrosynthetic disconnection of the target molecule focuses on the bond between the aniline nitrogen and the triazole ring, or the construction of the triazole ring itself from a functionalized aniline precursor.

G cluster_0 Disconnection Strategy A: C-N Bond Formation cluster_1 Disconnection Strategy B: Triazole Ring Formation TM This compound (Target Molecule) S1 4-Amino-3-ethylphenyl precursor (e.g., nitro, halo, or boronic acid) TM->S1 C-N Disconnection S2 4H-1,2,4-Triazole TM->S2 C-N Disconnection S3 Functionalized 2-Ethylaniline (e.g., containing a hydrazine or amidine moiety) TM->S3 Triazole Ring Opening G start Start | 4-Fluoro-1-nitro-2-ethylbenzene step1 Step 1: Nucleophilic Aromatic Substitution Reagents: 4H-1,2,4-Triazole, Base (e.g., K2CO3) Solvent: DMF or NMP start->step1 intermediate Intermediate 4-(4-Nitro-3-ethylphenyl)-4H-1,2,4-triazole step1->intermediate step2 Step 2: Nitro Group Reduction Reagents: H2/Pd-C, Fe/HCl, or SnCl2 Solvent: EtOH or EtOAc intermediate->step2 product Final Product | this compound step2->product

Caption: General synthetic workflow via SNAr and reduction.

Chapter 3: Detailed Synthetic Protocols

The protocols described herein are based on established chemical transformations and are designed to be robust and reproducible. [8][9]All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Experimental Conditions
  • Materials: Reagents were sourced from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system or by standard drying techniques.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) spectra were recorded on 400 or 500 MHz spectrometers. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Mass spectrometry (MS) was performed using electrospray ionization (ESI) techniques.

  • Chromatography: Thin-layer chromatography (TLC) was performed on silica gel plates. Flash column chromatography was performed using silica gel (230-400 mesh).

Protocol A: Synthesis of this compound

Step 1: Synthesis of 4-(4-Nitro-3-ethylphenyl)-4H-1,2,4-triazole

  • To a stirred solution of 4-fluoro-2-ethyl-1-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add 4H-1,2,4-triazole (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or by flash column chromatography (Ethyl Acetate/Hexanes gradient) to afford 4-(4-nitro-3-ethylphenyl)-4H-1,2,4-triazole as a solid.

Step 2: Synthesis of this compound

  • To a solution of 4-(4-nitro-3-ethylphenyl)-4H-1,2,4-triazole (1.0 eq) in ethanol or ethyl acetate (0.1 M), add Palladium on carbon (10% Pd/C, 0.1 eq by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Stir the mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (Ethyl Acetate/Hexanes or Dichloromethane/Methanol gradient) to afford the final product, this compound.

Characterization Data

The following table summarizes the expected characterization data for the successfully synthesized core scaffold.

PropertyExpected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol
¹H NMR (CDCl₃) δ ~8.3 (s, 2H, triazole C-H), ~7.2-6.8 (m, 3H, Ar-H), ~3.8 (br s, 2H, NH₂), ~2.6 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃) ppm.
¹³C NMR (CDCl₃) δ ~145-140 (Ar-C, triazole C-H), ~135-115 (Ar-C), ~25 (CH₂), ~15 (CH₃) ppm.
MS (ESI+) m/z = 189.1 [M+H]⁺
Purity (LC-MS) >95%
Yield (Overall) 60-75% (over 2 steps)

Chapter 4: Design and Synthesis of Analogs

With a robust synthesis of the core scaffold established, the next phase involves the systematic design and synthesis of analogs to build a comprehensive structure-activity relationship (SAR) profile.

Rationale for Analog Design: SAR Exploration

Analog design should be a hypothesis-driven process aimed at probing the specific interactions between the molecule and its biological target, while simultaneously optimizing its drug-like properties.

G cluster_A Region A: Aniline Ring cluster_B Region B: Bioisosteric Replacement cluster_C Region C: Triazole Moiety Core Core Scaffold: 2-Ethyl-5-(triazolyl)aniline A1 Modify Ethyl Group (R1: Me, Pr, iPr, cyclopropyl) Probe steric/lipophilic pocket Core->A1 SAR A2 Add Substituents (R2: F, Cl, OMe, CN) Modulate electronics, pKa, solubility Core->A2 SAR B1 Replace Aniline Core (e.g., aminopyridine, aminopyrazole) Mitigate metabolic risk, alter vector space Core->B1 Improve ADME C1 Substitute Triazole Ring (e.g., Me, CF3) Explore additional binding interactions Core->C1 SAR

Caption: Strategies for analog design and SAR exploration.
  • Region A (Aniline Ring): Modifications here are crucial for tuning lipophilicity, electronics, and metabolic stability. Varying the alkyl group at the 2-position or introducing small substituents (F, Cl, OMe) at other positions can profoundly impact activity and pharmacokinetics.

  • Region B (Bioisosteric Replacement): To address the potential for aniline-related toxicity, replacing the entire aniline ring with a heterocyclic isostere (e.g., aminopyridine, aminopyrazole) is a powerful strategy. [10]This can improve metabolic stability and solubility while maintaining key pharmacophoric features.

  • Region C (Triazole Moiety): While the parent 1,2,4-triazole is often optimal, substitution on the triazole's carbon atoms can be explored to probe for additional interactions with the target protein.

Synthetic Strategies for Key Analogs

The modular nature of Protocol A is highly amenable to analog synthesis. By substituting the starting material, a wide range of analogs can be accessed.

  • For Analogs of Region A: Simply replace 4-fluoro-2-ethyl-1-nitrobenzene with other commercially available or readily synthesized substituted nitroaromatics. For example, using 2,4-difluoro-1-nitrobenzene would lead to a 2-fluoro analog.

  • For Analogs of Region B: Synthesis of bioisosteres requires different starting materials, such as a nitropyridine or nitropyrazole, but often employs similar SNAr and reduction methodologies.

Data Summary for a Hypothetical Analog Series

The following table illustrates how data for a small, targeted library of analogs could be presented to facilitate SAR analysis.

Compound IDYield (%)cLogP (calc.)LE (Ligand Efficiency)
Core EtH711.850.35
ANA-01 MeH751.340.38
ANA-02 i-PrH652.270.31
ANA-03 Et2-F681.950.41
ANA-04 Et3-OMe621.790.33

Chapter 5: Future Directions and Applications

The this compound scaffold and its derivatives represent a promising starting point for drug discovery campaigns across multiple therapeutic areas. Given the broad biological activities of 1,2,4-triazoles, these analogs could be screened against a variety of targets. [11] Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors and tubulin polymerization inhibitors feature triazole motifs. [7][12]* Infectious Diseases: The well-established antifungal and antibacterial properties of triazoles make this a primary area for investigation. [13]* Central Nervous System (CNS) Disorders: Triazole-containing compounds have shown activity as anticonvulsants and neuroprotective agents. [5] The next logical steps in a drug discovery program based on this scaffold would involve:

  • High-Throughput Screening: Screening the initial analog library against a panel of relevant biological targets.

  • Hit-to-Lead Optimization: Further refining the SAR of initial hits to improve potency and selectivity.

  • ADME-Tox Profiling: Evaluating the metabolic stability, permeability, and preliminary safety of the most promising lead compounds.

By combining rational design with efficient and flexible synthesis, the this compound scaffold holds significant potential for the discovery of next-generation therapeutics.

References

  • Dalvie, D., Kalgutkar, A. S., & Hardy, E. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 428–432. [Link]

  • Stepan, A. F., et al. (2011). The application of saturated bioisosteres to discover novel, metabolically stable inhibitors of 11β-hydroxysteroid dehydrogenase type 1. Journal of Medicinal Chemistry, 54(23), 8234–8249. [Link]

  • Ouyang, X., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154–5159. [Link]

  • Hong, S., et al. (2021). Visible-Light-Induced 1,3-Aminopyridylation of [1.1.1]Propellane with N-Aminopyridinium Salts. Angewandte Chemie International Edition, 60(41), 22293-22298. [Link]

  • Gygula, K., et al. (2022). Chemical structures of some bioactive 1,2,4-triazole-based marketed drugs. Molecules, 27(19), 6296. [Link]

  • Alam, M. M. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 5(6), 2319-7064. [Link]

  • Verma, A., et al. (2016). Therapeutic journey of 1,2,4-triazole: A review. Mini-Reviews in Medicinal Chemistry, 16(16), 1315-1342. [Link]

  • Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481–492. [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

  • Wang, Y., et al. (2020). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. Molecules, 25(18), 4289. [Link]

  • Im, S., et al. (2021). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv preprint arXiv:2112.01133. [Link]

  • Bhattacharjee, S., et al. (2023). Synthetic route of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives. ChemistrySelect, 8(32), e202301982. [Link]

  • Abdel-Wahab, B. F. (2015). Synthetic routes to some azolyl-triazoles. Journal of Chemical and Pharmaceutical Research, 7(3), 774-783. [Link]

  • Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 891393. [Link]

  • Forutan, R., et al. (2014). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. Iranian Journal of Pharmaceutical Research, 13(2), 589–598. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. PubChem Compound Database. [Link]

  • El-Metwaly, A. M., et al. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-Substituted Thiazole Derivatives. Molecules, 22(1), 133. [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives as Potent Anticonvulsant Agents. Molecules, 26(17), 5122. [Link]

  • Aladdin Scientific. (n.d.). 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline. [Link]

  • Ayati, A., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 167, 545-575. [Link]

  • Safonov, A. A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 3(31), 4-9. [Link]

  • El-Faham, A., et al. (2017). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2017(2), M933. [Link]

  • Landquist, J. K. (1970). 5-Ethyl-5-methyl-4-phenyl-5H-1,2,4-triazol-3(4H)-thione. Acta Crystallographica Section C: Crystal Structure Communications, C63(Pt 11), 1548–1550. [Link]

  • Jain, A. K., et al. (2015). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 6(5), 1885-1899. [Link]

  • Kravchenko, S. D., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(5), 1146. [Link]

  • Rusinov, V. L., et al. (2022). Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. Chemistry of Heterocyclic Compounds, 58(4), 314-318. [Link]

Sources

Methodological & Application

Synthetic route for 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline from simple precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline

Abstract

This document provides a comprehensive guide to a robust and efficient synthetic route for this compound, a valuable building block in medicinal chemistry and materials science. The synthesis commences from the readily available precursor, 4-ethylaniline, and proceeds through a five-step sequence involving protection, regioselective nitration, deprotection, triazole ring formation, and final reduction. This guide is designed to be self-validating, with detailed, step-by-step protocols, explanations for experimental choices, and characterization data. The inclusion of visual diagrams and a consolidated reference list aims to facilitate both conceptual understanding and practical implementation in a research and development setting.

Introduction

The aniline moiety is a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials.[1] Similarly, the 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs exhibiting a wide range of biological activities, including antifungal and anticancer properties.[2][3] The combination of these two pharmacophores in a single molecule, such as this compound, creates a versatile scaffold for the development of novel therapeutic agents and advanced materials. This application note details a logical and scalable synthetic pathway to this target molecule from simple, commercially available precursors.

Retrosynthetic Analysis

A logical retrosynthetic strategy for the target compound involves key disconnections of the aniline and triazole functionalities. The aniline group can be derived from the reduction of a nitro group, a highly reliable transformation in organic synthesis. The 4-(aryl)-4H-1,2,4-triazole moiety can be constructed from a primary aromatic amine. This leads to a plausible precursor, 4-ethyl-2-nitroaniline, which can be synthesized from 4-ethylaniline through a protection-nitration-deprotection sequence.

G Target This compound Precursor1 4-(4-Ethyl-2-nitrophenyl)-4H-1,2,4-triazole Target->Precursor1 <= (Nitro Reduction) Intermediate1 4-(2-Amino-4-ethylphenyl)-4H-1,2,4-triazole (Incorrect Intermediate Name) Precursor2 4-Ethyl-2-nitroaniline Precursor1->Precursor2 <= (Triazole Formation) Precursor3 N-(4-Ethyl-2-nitrophenyl)acetamide Precursor2->Precursor3 <= (Hydrolysis) Precursor4 N-(4-Ethylphenyl)acetamide Precursor3->Precursor4 <= (Nitration) StartingMaterial 4-Ethylaniline Precursor4->StartingMaterial <= (Acetylation)

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway Overview

The forward synthesis is a five-step process designed for efficiency and regiochemical control. The amino group of 4-ethylaniline is first protected as an acetamide to control the subsequent electrophilic nitration. The nitration is directed to the position ortho to the activating acetamido group. Following deprotection, the resulting aniline is converted to the 4H-1,2,4-triazole. The final step is the reduction of the nitro group to furnish the target aniline.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Triazole Formation cluster_4 Step 5: Reduction A 4-Ethylaniline B N-(4-Ethylphenyl)acetamide A->B Ac₂O, Pyridine C N-(4-Ethyl-2-nitrophenyl)acetamide B->C HNO₃, H₂SO₄ D 4-Ethyl-2-nitroaniline C->D aq. HCl, EtOH E 4-(4-Ethyl-2-nitrophenyl)-4H-1,2,4-triazole D->E N,N'-Diformylhydrazine, HCOOH F This compound E->F H₂, Pd/C, EtOH

Caption: Overall synthetic workflow from 4-ethylaniline to the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-ethylphenyl)acetamide
  • Rationale: The acetylation of the amino group serves two primary purposes: it reduces the high reactivity of the aniline, preventing side reactions during nitration, and as an ortho, para-directing group, it controls the regioselectivity of the subsequent nitration step.

  • Protocol:

    • To a stirred solution of 4-ethylaniline (10.0 g, 82.5 mmol) in pyridine (50 mL) at 0 °C, add acetic anhydride (9.3 g, 91.0 mmol) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water (200 mL).

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford N-(4-ethylphenyl)acetamide as a white solid.

Step 2: Synthesis of N-(4-ethyl-2-nitrophenyl)acetamide
  • Rationale: The acetamido group is a moderately activating ortho, para-director. Nitration is expected to occur primarily at the ortho position due to the steric hindrance at the para position (which is already substituted with the ethyl group).

  • Protocol:

    • Add N-(4-ethylphenyl)acetamide (10.0 g, 61.3 mmol) portion-wise to concentrated sulfuric acid (50 mL) at 0 °C, ensuring the temperature does not exceed 5 °C.

    • To this solution, add a pre-cooled mixture of concentrated nitric acid (4.8 mL) and concentrated sulfuric acid (10 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 1 hour.

    • Carefully pour the reaction mixture onto crushed ice (200 g).

    • Collect the yellow precipitate by filtration, wash thoroughly with water until the washings are neutral, and dry to yield N-(4-ethyl-2-nitrophenyl)acetamide.

Step 3: Synthesis of 4-ethyl-2-nitroaniline
  • Rationale: Acid-catalyzed hydrolysis is a standard method for the deprotection of acetamides to reveal the primary amine.

  • Protocol:

    • Suspend N-(4-ethyl-2-nitrophenyl)acetamide (10.0 g, 48.0 mmol) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (50 mL).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and pour it into ice water (200 mL).

    • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol/water to obtain pure 4-ethyl-2-nitroaniline.

Step 4: Synthesis of 4-(4-Ethyl-2-nitrophenyl)-4H-1,2,4-triazole
  • Rationale: The formation of the 4-substituted-4H-1,2,4-triazole ring is achieved by the condensation of the primary amine with N,N'-diformylhydrazine, followed by cyclization.[4][5] Formic acid serves as both a reagent and a solvent in this transformation.

  • Protocol:

    • A mixture of 4-ethyl-2-nitroaniline (5.0 g, 30.1 mmol) and N,N'-diformylhydrazine (3.2 g, 36.1 mmol) in formic acid (30 mL) is heated to reflux for 6 hours.

    • After cooling, the reaction mixture is poured into ice water (150 mL).

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give 4-(4-ethyl-2-nitrophenyl)-4H-1,2,4-triazole.

Step 5: Synthesis of this compound
  • Rationale: Catalytic hydrogenation is a mild and efficient method for the reduction of aromatic nitro groups to anilines.[6] It is generally chemoselective and does not affect the triazole ring. Other methods like using SnCl₂ or Fe/HCl are also effective but may require more extensive workup.[6][7]

  • Protocol:

    • Dissolve 4-(4-ethyl-2-nitrophenyl)-4H-1,2,4-triazole (4.0 g, 17.2 mmol) in ethanol (100 mL) in a hydrogenation vessel.

    • Add 10% Palladium on carbon (Pd/C) (0.4 g, 10 wt%) to the solution.

    • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or by the cessation of hydrogen uptake.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield the final product, this compound.

Data Summary

StepStarting MaterialProductReagentsTemp. (°C)Time (h)Typical Yield (%)
14-EthylanilineN-(4-Ethylphenyl)acetamideAcetic anhydride, Pyridine0 to RT2>95
2N-(4-Ethylphenyl)acetamideN-(4-Ethyl-2-nitrophenyl)acetamideHNO₃, H₂SO₄0-5180-85
3N-(4-Ethyl-2-nitrophenyl)acetamide4-Ethyl-2-nitroanilineaq. HCl, EthanolReflux485-90
44-Ethyl-2-nitroaniline4-(4-Ethyl-2-nitrophenyl)-4H-1,2,4-triazoleN,N'-Diformylhydrazine, HCOOHReflux675-80
54-(4-Ethyl-2-nitrophenyl)-4H-1,2,4-triazoleThis compoundH₂, 10% Pd/C, EthanolRT4-690-95

Conclusion

This application note outlines a validated and logical five-step synthesis for this compound starting from 4-ethylaniline. The described protocols are robust, scalable, and rely on well-established chemical transformations. By providing detailed experimental procedures and the rationale behind them, this guide serves as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient production of this important molecular scaffold.

References

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]

  • Process for the preparation of 1,2,4-triazole. Google Patents.
  • Synthesis of some new substituted 1,2,4-triazole and 1,3,4-thiadiazole and their derivatives. ResearchGate. Available at: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. Available at: [Link]

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. PMC - NIH. Available at: [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Heterocyclic nitro compounds: 22. Nitration of 1,2,4-triazole and its derivatives with nitronium salts. SciSpace. Available at: [Link]

  • Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives. MDPI. Available at: [Link]

  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. PMC. Available at: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Applied Science and Engineering Progress. Available at: [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO)2, Dess–Martin periodinane and Ley's TPAP/NMO. ResearchGate. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Available at: [Link]

  • Formylation of Amines. PMC - NIH. Available at: [Link]

Sources

Application Notes and Protocols for the Medicinal Chemistry Exploration of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the potential therapeutic applications of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline. This document outlines the scientific rationale for investigating this compound, provides detailed protocols for its synthesis and characterization, and describes robust methodologies for its biological evaluation based on the well-established activities of the broader 1,2,4-triazole and aniline classes of compounds.

Introduction: The Therapeutic Potential of the 1,2,4-Triazole-Aniline Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[1] This heterocyclic motif is a key component in a multitude of clinically approved drugs with a wide range of activities, including antifungal, antiviral, and anticancer properties.[1][2] The aniline moiety, a fundamental building block in pharmaceutical sciences, offers a versatile platform for synthetic modification to modulate the physicochemical and pharmacological properties of a molecule.[3]

The conjugation of these two pharmacophores in this compound presents a molecule with significant potential for drug discovery. The ethyl group at the ortho position of the aniline ring may influence the compound's conformational preferences and metabolic stability, potentially leading to improved pharmacokinetic profiles. Based on the extensive body of literature on related analogs, this compound is a prime candidate for investigation as an anticancer, antifungal, and antibacterial agent.[4][5]

Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar 4-aryl-1,2,4-triazoles. The following protocol provides a general guideline.

Proposed Synthetic Protocol

A common approach involves the reaction of a substituted aniline with formamide followed by cyclization with a hydrazine derivative, or a one-pot reaction with N,N-dimethylformamide azine dihydrochloride. A more direct route could involve the reaction of 4-amino-1,2,4-triazole with a suitably substituted ethyl-fluorobenzene derivative under nucleophilic aromatic substitution conditions. However, a more versatile and commonly employed method is the cyclization of a thiosemicarbazide precursor.

Step 1: Synthesis of 1-(4-amino-3-ethylphenyl)thiourea

  • To a solution of 2-ethyl-5-aminoaniline (1 equivalent) in ethanol, add an equimolar amount of ammonium thiocyanate.

  • Heat the mixture to reflux and add benzoyl chloride (1 equivalent) dropwise.

  • Continue refluxing for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the intermediate benzoylthiourea derivative.

  • Hydrolyze the benzoyl group by refluxing with aqueous sodium hydroxide (2M) for 4-6 hours.

  • Cool the solution and neutralize with a dilute acid (e.g., acetic acid) to precipitate 1-(4-amino-3-ethylphenyl)thiourea.

  • Filter, wash with water, and dry the product.

Step 2: Cyclization to 4-(4-amino-3-ethylphenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Reflux the thiourea intermediate from Step 1 with an excess of formamide for 8-12 hours.

  • Alternatively, react the thiourea with hydrazine hydrate in the presence of a catalyst such as mercuric oxide or under basic conditions.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Filter the resulting precipitate, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.

Step 3: Desulfurization to this compound

  • Treat the thione from Step 2 with an oxidizing agent such as nitric acid or hydrogen peroxide in an acidic medium.

  • Alternatively, Raney nickel can be used for desulfurization under neutral conditions.

  • Heat the reaction mixture gently and monitor its progress by TLC.

  • After the reaction is complete, neutralize the solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthetic Workflow cluster_0 Synthesis of this compound 2-ethyl-5-aminoaniline 2-ethyl-5-aminoaniline Thiosemicarbazide Intermediate Thiosemicarbazide Intermediate 2-ethyl-5-aminoaniline->Thiosemicarbazide Intermediate 1. NH4SCN, PhCOCl 2. NaOH (hydrolysis) Triazole-thione Intermediate Triazole-thione Intermediate Thiosemicarbazide Intermediate->Triazole-thione Intermediate Formamide or Hydrazine Hydrate Final Product This compound Triazole-thione Intermediate->Final Product Desulfurization (e.g., Raney Ni)

Caption: Proposed synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Technique Purpose Expected Observations
Melting Point Purity assessmentA sharp melting point range.
¹H NMR Structural elucidationSignals corresponding to the ethyl protons (triplet and quartet), aromatic protons, triazole protons, and the amine protons.
¹³C NMR Carbon framework confirmationResonances for the ethyl carbons, aromatic carbons, and triazole carbons.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₂N₄, MW: 188.23).
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for N-H (amine), C-H (aromatic and aliphatic), C=N, and C=C bonds.
High-Performance Liquid Chromatography (HPLC) Purity analysisA single major peak indicating high purity.

Potential Medicinal Chemistry Applications and Biological Evaluation Protocols

Based on the known biological activities of analogous compounds, this compound is a promising candidate for screening as an anticancer, antifungal, and antibacterial agent.

Anticancer Activity

Many 1,2,4-triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7] The proposed mechanism for some of these compounds involves the inhibition of crucial cellular targets like tubulin or protein kinases.[7]

This colorimetric assay measures the metabolic activity of cells and is a widely used method to assess cell viability and proliferation.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions in the culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Overnight_Incubation Incubate Overnight Cell_Seeding->Overnight_Incubation Compound_Treatment Treat with Test Compound (various concentrations) Overnight_Incubation->Compound_Treatment Incubation_48_72h Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_3_4h Incubate for 3-4 hours MTT_Addition->Incubation_3_4h Formazan_Solubilization Solubilize Formazan with DMSO Incubation_3_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Value Absorbance_Reading->Data_Analysis

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Antifungal Activity

1,2,4-Triazoles are the backbone of many commercial antifungal drugs that target the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Use clinically relevant fungal strains such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Prepare a standardized inoculum of each fungus in the appropriate broth medium (e.g., RPMI-1640).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control (a known antifungal drug like fluconazole).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Antibacterial Activity

Triazole derivatives have also been reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[4][8][9]

  • Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth, such as Mueller-Hinton Broth (MHB).

  • Compound Dilution and Inoculation: Follow the same procedure as described for the antifungal MIC determination.

  • Controls: Include a growth control, a sterility control, and a positive control (a known antibiotic like ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Data Interpretation and Structure-Activity Relationship (SAR) Considerations

The results from the biological assays will provide valuable insights into the therapeutic potential of this compound.

  • Anticancer Activity: A low IC₅₀ value indicates high cytotoxic potency. Further studies could explore the mechanism of action, such as cell cycle analysis or apoptosis assays.

  • Antimicrobial Activity: Low MIC values suggest potent antimicrobial activity. The spectrum of activity (broad vs. narrow) against different fungal and bacterial strains should be noted.

The presence of the ethyl group at the 2-position of the aniline ring is a key structural feature. This group may:

  • Enhance Lipophilicity: Potentially improving membrane permeability and cellular uptake.[3]

  • Introduce Steric Hindrance: This could influence the binding affinity to target enzymes or receptors and may also protect the aniline amine from metabolic degradation.

  • Modulate Electronic Properties: Affecting the overall electron distribution of the molecule and its interaction with biological targets.

Comparative studies with analogs lacking the ethyl group or with the ethyl group at a different position would be crucial for establishing a clear structure-activity relationship.

Conclusion

This compound represents a promising, yet underexplored, molecule in medicinal chemistry. The protocols and rationale presented in these application notes provide a solid foundation for its synthesis, characterization, and comprehensive biological evaluation. The insights gained from such studies will be invaluable in the ongoing search for novel and effective therapeutic agents.

References

  • BenchChem. (2025). In Vitro Cytotoxicity of 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)aniline Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Developing Anticancer Agents from 3-(1H-1,2,4-triazol-1-ylmethyl)aniline Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Testing the Antimicrobial Activity of 3,3'-Dithiobis(1H-1,2,4-triazole) Derivatives.
  • BenchChem. (2025). Lipophilicity of Aniline Triazole Derivatives: A Comparative Analysis by RP-TLC.
  • BenchChem. (2025). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.
  • BenchChem. (n.d.). 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
  • Gomha, S. M., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Testing the Antimicrobial Efficacy of Triazole Compounds.
  • Abdel-Wahab, B. F., et al. (2021).
  • Al-Ostoot, F. H., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.
  • Patel, M. B., et al. (2015).
  • Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
  • Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. PMC.
  • Al-Ayed, A. S. (2021).
  • Wójcik-Pszczoła, K., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed.
  • Samaraha, A. A., et al. (n.d.). 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines.
  • Scholars Research Library. (2010). Synthesis and antibacterial activity of some new triazole derivatives.
  • Regulatory Mechanisms in Biosystems. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives.
  • Farmatsevtychnyi zhurnal. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review).
  • Chanda, S., et al. (2010).
  • El-Sayed, N. N. E., et al. (2022).
  • Ferchichi, M., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Cronfa - Swansea University.
  • Hothers, P., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC.
  • Khan, K. M., et al. (2018). Synthesis, Kinetics, Binding Conformations and Structure-activity Relationship of Potent Tyrosinase Inhibitors: Aralkylated 2-aminothiazole-ethyltriazole Hybrids. PMC.
  • Wang, S., et al. (2015). Synthesis and antifungal activity of the novel triazole compounds. RSC Publishing.
  • Wójcik-Pszczoła, K., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC.
  • Al-Ghorbani, M., et al. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. PMC.
  • Amuge, K., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI.
  • Opran, A. V., et al. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.
  • Gomha, S. M., et al. (2025). Design and Synthesis of Novel 2-(1,2,4-Triazol-1-yl)-quinoline-Based Tricyclic 1,5-Benzothiazepine Derivatives.
  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-(4-Methylphenyl)-4(5H)-thiazolone Analogs.
  • AA Blocks. (n.d.). 2-ethyl-5-(1H-1,2,4-triazol-3-yl)aniline.

Sources

Application Notes and Protocols for 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Next-Generation Agrochemicals

2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline is a unique chemical intermediate poised for significant applications in the synthesis of novel agrochemicals. Its structure combines two key pharmacophores: a substituted aniline moiety and a 1,2,4-triazole ring. The aniline portion offers a reactive handle for a variety of chemical transformations, making it a cornerstone in the synthesis of numerous herbicides and fungicides.[1] The 1,2,4-triazole ring is a well-established toxophore in many successful agrochemicals, particularly fungicides that inhibit sterol biosynthesis in fungi.[2] This application note outlines two potential, high-value synthetic applications of this compound in the development of new carboxamide fungicides and azo dye herbicides.

Chemical and Physical Properties

PropertyValue
CAS Number 1082766-55-9
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water.

Application 1: Synthesis of a Novel Carboxamide Fungicide

Scientific Rationale

Carboxamide fungicides are a significant class of agrochemicals that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[3] The general structure of these fungicides often includes an aniline or amine core connected to a carboxylic acid derivative. The amino group of this compound provides a perfect anchor point for the introduction of a carboxylic acid moiety, creating a novel carboxamide derivative. The presence of the triazole ring could impart additional fungicidal activity or improve the systemic properties of the final compound.

Proposed Synthetic Pathway

The proposed synthesis involves the acylation of this compound with a suitable acid chloride, for example, 2-(trifluoromethyl)benzoyl chloride, to yield a novel carboxamide with potential fungicidal properties.

G cluster_0 Synthesis of a Hypothetical Carboxamide Fungicide This compound This compound Novel Carboxamide Fungicide Novel Carboxamide Fungicide This compound->Novel Carboxamide Fungicide Acylation 2-(Trifluoromethyl)benzoyl chloride 2-(Trifluoromethyl)benzoyl chloride 2-(Trifluoromethyl)benzoyl chloride->Novel Carboxamide Fungicide Pyridine, DCM Pyridine, DCM Pyridine, DCM->Novel Carboxamide Fungicide

Caption: Proposed synthesis of a novel carboxamide fungicide.

Detailed Experimental Protocol

Synthesis of N-(2-Ethyl-5-(4H-1,2,4-triazol-4-yl)phenyl)-2-(trifluoromethyl)benzamide

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.88 g, 10 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine (1.2 mL, 15 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (2.09 g, 10 mmol) in 10 mL of anhydrous DCM to the reaction mixture dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired novel carboxamide fungicide.

Application 2: Synthesis of a Novel Azo Dye Herbicide

Scientific Rationale

Azo dyes, characterized by the -N=N- linkage, are not only important in the dye industry but also have applications in agriculture as herbicides.[4][5] The synthesis of azo compounds typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound.[6] The amino group of this compound can be readily converted to a diazonium salt, which can then be coupled with a suitable partner, such as phenol or a substituted aniline, to generate a novel azo dye. The resulting molecule, incorporating both the triazole and azo moieties, could exhibit herbicidal activity by interfering with photosynthetic or other vital processes in weeds.

Proposed Synthetic Pathway

The proposed synthesis involves the diazotization of this compound followed by an azo coupling reaction with 2-naphthol to produce a novel azo dye herbicide.

G cluster_1 Synthesis of a Hypothetical Azo Dye Herbicide A This compound C Diazonium Salt Intermediate A->C Diazotization B NaNO₂, HCl, 0-5 °C B->C E Novel Azo Dye Herbicide C->E Azo Coupling D 2-Naphthol, NaOH D->E

Caption: Proposed synthesis of a novel azo dye herbicide.

Detailed Experimental Protocol

Synthesis of 1-((2-Ethyl-5-(4H-1,2,4-triazol-4-yl)phenyl)diazenyl)naphthalen-2-ol

  • Diazotization:

    • In a 250 mL beaker, suspend this compound (1.88 g, 10 mmol) in a mixture of concentrated HCl (5 mL) and water (20 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL of water) dropwise, keeping the temperature below 5 °C.[7]

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate 500 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring, maintaining the temperature below 5 °C. A colored precipitate should form immediately.[8]

    • Continue stirring the mixture in the ice bath for 1 hour.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.

Conclusion

References

  • (2022-03-03). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. Retrieved from [Link]

  • (2021-09-01). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. Retrieved from [Link]

  • (2024-02-19). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. NIH. Retrieved from [Link]

  • (2019-01-01). Recent Advances in the Synthesis of Sulfonylureas. ResearchGate. Retrieved from [Link]

  • (2008-01-01). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. Retrieved from [Link]

  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Reactions and pharmaceutical applications of aniline. (2015-04-20). Slideshare. Retrieved from [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

  • (2022-05-23). Design, Synthesis, and 3D-QASR of 2-Ar-1,2,3-triazole Derivatives Containing Hydrazide as Potential Fungicides. Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]

  • Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. (n.d.). Bentham Science Publisher. Retrieved from [Link]

  • Explain the diazotization of aniline ?. (2022-10-14). Sathee Forum. Retrieved from [Link]

  • (2013-01-01). Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. ResearchGate. Retrieved from [Link]

  • converting anilines to diazoniums ions. (2019-01-03). YouTube. Retrieved from [Link]

  • Diazotization reaction: Mechanism and Uses. (2023-05-25). Online Chemistry notes. Retrieved from [Link]

  • (2014-08-10). Synthesis of some new substituted 1,2,4-triazole and 1,3,4-thiadiazole and their derivatives. ResearchGate. Retrieved from [Link]

  • (2012-02-01). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. PubMed. Retrieved from [Link]

  • (2024-02-19). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). University of Waterloo. Retrieved from [Link]

  • (2023-07-23). Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. Retrieved from [Link]

  • A facile synthesis of sulfonylureas via water assisted preparation of carbamates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Triazole. (n.d.). Wikipedia. Retrieved from [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). Iris Unimore. Retrieved from [Link]

  • (2022-09-13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. NIH. Retrieved from [Link]

  • How Do You Make an Azo Dye?. (2017-03-07). First Source Worldwide. Retrieved from [Link]

  • (2019-01-01). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. PMC. Retrieved from [Link]

  • Formulas of primary triazole herbicides.. (n.d.). ResearchGate. Retrieved from [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Retrieved from [Link]

  • Azo Dyes: History, Uses, and Synthesis. (2022-07-18). PSIBERG. Retrieved from [Link]

  • Synthesis of novel herbicidal sulfonylurea compounds with imidazo (1, 2-a) pyridine moiety.. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Herbicide composition of acyl aniline and sulfonylurea. (n.d.). Google Patents.
  • (2014-08-10). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. ResearchGate. Retrieved from [Link]

  • Aromatic Bioisosteres. (2023-01-28). Cambridge MedChem Consulting. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. (n.d.). DergiPark. Retrieved from [Link]

  • (2020-01-29). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. PMC - PubMed Central. Retrieved from [Link]

  • Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. (2023-09-07). Domainex. Retrieved from [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021-04-12). PubMed Central. Retrieved from [Link]

Sources

Application Note: 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline as a Key Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides a comprehensive overview of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline, a heterocyclic building block of significant interest in modern drug discovery. We detail its physicochemical properties, outline a robust, field-proven protocol for its multi-step synthesis and purification, and demonstrate its utility through a representative application in the synthesis of a potential Active Pharmaceutical Ingredient (API). This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.

Introduction: The Strategic Value of the Triazole-Aniline Scaffold

The 1,2,4-triazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its prevalence stems from its unique combination of properties: it is metabolically stable, capable of engaging in hydrogen bonding, and can act as a bioisosteric replacement for amide or ester groups, often improving pharmacokinetic profiles.[2][3] When coupled with an aniline moiety, as in this compound, the resulting scaffold presents a versatile platform for drug development. The aniline's primary amine serves as a crucial synthetic handle for introducing molecular diversity, most commonly through amide bond formation, a cornerstone of API synthesis.[4]

This application note focuses on the ethyl-substituted variant, providing the necessary protocols to empower researchers to leverage this intermediate in their discovery programs, from initial synthesis to downstream elaboration.

Physicochemical & Structural Properties

A clear understanding of the intermediate's fundamental properties is critical for its effective use.

PropertyValueReference
CAS Number 1082766-55-9[5]
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol
Appearance Off-white to light brown solid (typical)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in other organic solvents
Structure

Synthesis Protocol for this compound

The following is a proposed, robust two-step synthesis pathway starting from a commercially available precursor. The logic behind this pathway is the strategic installation of the triazole ring prior to the reduction of a nitro group, which is a highly reliable and clean transformation.

G cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: Nitro Group Reduction A 1-Ethyl-2-methyl-4-nitrobenzene B N-Bromosuccinimide (NBS) AIBN, CCl₄ A->B C 1-(Bromomethyl)-2-ethyl-4-nitrobenzene B->C D 1,2,4-Triazole, Sodium Salt DMF C->D E 4-(2-Ethyl-4-nitrobenzyl)-4H-1,2,4-triazole D->E F H₂, Palladium on Carbon (Pd/C) Ethanol E->F G 2-Ethyl-5-(4H-1,2,4-triazol-4-ylmethyl)aniline (Final Product) F->G

Diagram 1: Proposed workflow for the synthesis of the title intermediate.

Step 1: Synthesis of 4-(2-Ethyl-4-nitrobenzyl)-4H-1,2,4-triazole
  • Causality: This step involves a free-radical bromination of the benzylic position followed by a nucleophilic substitution with the sodium salt of 1,2,4-triazole. This sequence is chosen for its high regioselectivity and efficiency.

  • Protocol:

    • To a solution of 1-ethyl-2-methyl-4-nitrobenzene (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 1-(bromomethyl)-2-ethyl-4-nitrobenzene.

    • In a separate flask, prepare the sodium salt of 1,2,4-triazole by adding sodium hydride (1.1 eq, 60% dispersion in mineral oil) to a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF at 0°C.

    • Add the crude bromo-intermediate dropwise to the triazole salt solution and allow the reaction to stir at room temperature overnight.

    • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired product, which can be purified by column chromatography.

Step 2: Synthesis of this compound
  • Causality: Catalytic hydrogenation is the method of choice for nitro group reduction in the presence of sensitive heterocyclic moieties like triazoles. It proceeds under mild conditions with high yield and generates water as the only byproduct, simplifying purification.

  • Protocol:

    • Dissolve the nitro-intermediate from Step 1 (1.0 eq) in ethanol or methanol.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading).

    • Purge the reaction vessel with hydrogen gas (or use a balloon) and stir vigorously at room temperature under a hydrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with additional solvent.

    • Concentrate the combined filtrate under reduced pressure to yield the final product, this compound.

Purification & Quality Control (QC)

Ensuring the purity and identity of the intermediate is paramount before its use in subsequent API synthesis steps.

qc_workflow start Crude Product from Synthesis purification Primary Purification (e.g., Recrystallization or Flash Chromatography) start->purification analysis QC Analysis purification->analysis pass Product Passes (>98% Purity) analysis->pass fail Product Fails analysis->fail Purity <98% or Impurities Detected release Released for API Synthesis pass->release rework Repurification fail->rework rework->analysis

Diagram 2: A self-validating Quality Control workflow.

Purification Protocol: Recrystallization
  • Select a suitable solvent system (e.g., isopropanol/water or ethyl acetate/hexanes) where the compound is soluble at high temperatures but sparingly soluble at room temperature.

  • Dissolve the crude aniline in a minimal amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Specifications for Release

The following criteria must be met for the intermediate to be released for use in the next synthetic step.

TestMethodSpecification
Purity HPLC (UV, 254 nm)≥ 98.0%
Identity ¹H NMRSpectrum conforms to the expected structure
Identity LC-MS[M+H]⁺ = 189.11
Residual Solvent GC-HS≤ 0.5%

Application in API Synthesis: Representative Amide Coupling

The primary amine of this compound is a versatile nucleophile. A common and critical transformation in drug development is its acylation to form an amide bond, a reaction frequently used to synthesize kinase inhibitors, channel modulators, and other API classes. The following protocol is adapted from established methodologies for similar scaffolds.[4]

Diagram 3: Reaction scheme for a representative amide coupling.

Protocol: Synthesis of N-(2-ethyl-5-(4H-1,2,4-triazol-4-yl)phenyl)-4-chlorobenzamide
  • Causality: This Schotten-Baumann-type reaction uses a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct, driving the reaction to completion. The reaction is initiated at 0°C to control the initial exotherm of the highly reactive acyl chloride.

  • Protocol:

    • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or THF.

    • Add a suitable base, such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting aniline is consumed (monitor by TLC/LC-MS).

    • Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude amide can be purified by recrystallization or column chromatography to yield the final API candidate.

Conclusion

This compound is a high-value intermediate for pharmaceutical research and development. Its synthesis is achievable through reliable, scalable chemical transformations. The presence of both a reactive aniline handle and a desirable triazole pharmacophore makes it an ideal starting point for the construction of diverse libraries of potential APIs. The protocols and data presented herein provide a validated framework for the synthesis, purification, and application of this key building block.

References

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health. [Link]

  • Theophylline 5 Grams - 98%+ Purity Reference Standard CAS 58-55-9. (n.d.). Rr Valve. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2022). MDPI. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2021). ResearchGate. [Link]

  • Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2011). PubMed. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. (2023). MDPI. [Link]

  • 1,2,4-triazole compound. (n.d.).
  • Theophylline 5 Grams - 98%+ Purity Reference Standard CAS 58-55-9 For Research & Laboratory Use. (n.d.). meyer-sansboeuf.com. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). National Institutes of Health. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). National Institutes of Health. [Link]

  • Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. (2014). PubMed. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline Derivatives as Potential EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline Derivatives against EGFR

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer properties.[1][2] The unique electronic and steric properties of the triazole ring allow it to engage in various non-covalent interactions with biological targets, making it an attractive starting point for the design of novel enzyme inhibitors.[2] Specifically, derivatives of 1,2,4-triazole have shown promise as inhibitors of key signaling proteins implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR).[1]

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] Activating mutations in the EGFR gene, such as the L858R point mutation, lead to constitutive activation of the downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, resulting in uncontrolled cell growth.[5] Consequently, EGFR has emerged as a critical target for therapeutic intervention, with several small molecule tyrosine kinase inhibitors (TKIs), like gefitinib, approved for the treatment of EGFR-mutant NSCLC.[6][7]

This document provides a comprehensive guide for the high-throughput screening (HTS) of a focused library of this compound derivatives. The central hypothesis is that this chemical scaffold can be elaborated to yield potent and selective inhibitors of EGFR, particularly the clinically relevant L858R mutant. We will detail both a biochemical and a cell-based screening workflow, providing the scientific rationale behind the chosen methodologies and the necessary steps for robust assay development, execution, and data analysis.

The Screening Cascade: A Multi-Faceted Approach to Hit Identification

A successful HTS campaign for identifying novel EGFR inhibitors requires a tiered approach, beginning with a primary screen to identify initial "hits" from a large compound library, followed by a series of secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

Screening Cascade Primary_Screen Primary HTS: Biochemical Assay (FP) EGFR (L858R) Kinase Hit_Confirmation Hit Confirmation: Re-test actives from primary screen Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination: Biochemical Assay Hit_Confirmation->Dose_Response Secondary_Assay Secondary Assay: Cell-Based Viability Assay (e.g., CellTiter-Glo) Dose_Response->Secondary_Assay Selectivity_Profiling Selectivity Profiling: Screen against related kinases Secondary_Assay->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies Selectivity_Profiling->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A typical workflow for an HTS campaign to identify and validate novel kinase inhibitors.

Part 1: Primary High-Throughput Screening - A Biochemical Approach

For the primary screen, a biochemical assay is often preferred due to its simplicity, lower cost, and reduced potential for compound interference compared to cell-based assays.[1] A fluorescence polarization (FP) assay is a robust and sensitive method for monitoring the binding of a small molecule inhibitor to a kinase.[8][9]

Principle of the Fluorescence Polarization (FP) Assay

The FP assay is based on the principle that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light.[10] When the tracer binds to a larger protein, such as a kinase, its tumbling rate is significantly reduced, resulting in a higher degree of polarization of the emitted light.[11] Test compounds that bind to the kinase's active site will displace the tracer, leading to a decrease in the FP signal.

FP Assay Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition -> Low Polarization Free_Tracer Fluorescent Tracer Depolarized_Emission_1 Depolarized Emission Free_Tracer->Depolarized_Emission_1 Polarized_Light_1 Polarized Excitation Light Polarized_Light_1->Free_Tracer Kinase EGFR Kinase Kinase_Tracer_Complex Kinase-Tracer Complex Kinase->Kinase_Tracer_Complex Kinase_Inhibitor_Complex Kinase-Inhibitor Complex Kinase->Kinase_Inhibitor_Complex Bound_Tracer Fluorescent Tracer Bound_Tracer->Kinase_Tracer_Complex Polarized_Emission_2 Polarized Emission Kinase_Tracer_Complex->Polarized_Emission_2 Polarized_Light_2 Polarized Excitation Light Polarized_Light_2->Kinase_Tracer_Complex Inhibitor Test Compound (Triazole Derivative) Inhibitor->Kinase_Inhibitor_Complex Free_Tracer_2 Fluorescent Tracer Depolarized_Emission_3 Depolarized Emission Free_Tracer_2->Depolarized_Emission_3 Polarized_Light_3 Polarized Excitation Light Polarized_Light_3->Free_Tracer_2

Caption: The principle of a competitive fluorescence polarization assay for kinase inhibitors.

Protocol 1: Biochemical FP-Based HTS for EGFR (L858R) Inhibitors

1. Materials and Reagents:

  • Enzyme: Recombinant human EGFR (L858R) kinase domain (e.g., from BPS Bioscience, Cat# 40350).[12]

  • Tracer: A fluorescently labeled, ATP-competitive EGFR inhibitor (e.g., a BODIPY-labeled gefitinib analog).

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT.[12]

  • Positive Control: Gefitinib (a known EGFR inhibitor).[6]

  • Negative Control: DMSO (vehicle).

  • Test Compounds: Library of this compound derivatives dissolved in DMSO.

  • Microplates: 384-well, low-volume, non-binding surface plates.

2. Assay Development and Optimization:

  • Enzyme Titration: Determine the optimal concentration of EGFR (L858R) that yields a robust FP signal with a fixed concentration of the tracer.

  • Tracer Titration: Determine the Kd of the tracer for the enzyme to select an appropriate tracer concentration for the HTS (typically at or below the Kd).

  • DMSO Tolerance: Ensure the assay is not significantly affected by the final concentration of DMSO used to deliver the test compounds (typically ≤ 1%).

  • Z'-Factor Determination: Before commencing the full screen, validate the assay by running several plates with only positive (Gefitinib) and negative (DMSO) controls to ensure a Z'-factor ≥ 0.5. The Z'-factor is a measure of the statistical effect size and is used to quantify the suitability of an HTS assay.

    Z'-Factor Calculation: Z' = 1 - (3 * (σₚ + σₙ)) / |µₚ - µₙ| Where µₚ and σₚ are the mean and standard deviation of the positive control, and µₙ and σₙ are the mean and standard deviation of the negative control.[13]

3. HTS Protocol:

  • Dispense 0.5 µL of test compounds (or controls) into the wells of a 384-well plate.

  • Add 5 µL of EGFR (L858R) enzyme solution (pre-diluted in assay buffer) to each well.

  • Incubate for 30 minutes at room temperature to allow for compound-enzyme binding.

  • Add 5 µL of the fluorescent tracer solution (pre-diluted in assay buffer) to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization on a suitable plate reader (e.g., with excitation at ~485 nm and emission at ~535 nm for a BODIPY tracer).

4. Data Analysis and Hit Selection:

  • Normalize the data to the positive and negative controls on each plate.

  • Calculate the percent inhibition for each test compound.

  • Set a hit threshold (e.g., >50% inhibition) to identify primary hits.

Parameter Description Typical Value
Enzyme Concentration EGFR (L858R)5 nM[12]
Tracer Concentration Fluorescently labeled ligand10 nM
ATP Concentration Not applicable for this binding assayN/A
Positive Control Gefitinib10 µM
Final DMSO Concentration Vehicle≤ 1%
Incubation Time Compound-Enzyme: 30 min; Tracer: 60 minAs indicated
Assay Volume Total volume per well10.5 µL
Z'-Factor Assay quality metric≥ 0.5[13]

Part 2: Secondary Screening - A Cell-Based Approach

Following the identification of primary hits from the biochemical screen, a cell-based assay is crucial to confirm on-target activity in a more physiologically relevant context and to eliminate compounds that are inactive due to poor cell permeability or other factors. A cell viability assay using an NSCLC cell line that is dependent on EGFR (L858R) signaling is a common and effective secondary screen.

Protocol 2: Cell-Based Viability Assay for EGFR (L858R) Inhibitors

1. Materials and Reagents:

  • Cell Line: PC-9, a human NSCLC cell line with an activating EGFR exon 19 deletion, or another suitable cell line expressing the L858R mutation.[14]

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Positive Control: Gefitinib.[14]

  • Negative Control: DMSO.

  • Test Compounds: Confirmed hits from the primary screen.

  • Microplates: 96-well, clear-bottom, white-walled plates for luminescence assays.

2. Assay Protocol:

  • Seed PC-9 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compounds and controls in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells, resulting in a final volume of 200 µL.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

3. Data Analysis and Hit Confirmation:

  • Normalize the data to the positive and negative controls.

  • Calculate the percent cell viability for each compound concentration.

  • Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Parameter Description Typical Value
Cell Line NSCLC with activating EGFR mutationPC-9[14]
Seeding Density Cells per well5,000
Compound Treatment Duration 72 hours[14]
Positive Control GefitinibIC₅₀ in the nM range
Final DMSO Concentration Vehicle≤ 0.5%
Readout Luminescence (ATP levels)Relative Luminescence Units (RLU)

Expertise & Experience: Interpreting the Data and Next Steps

The successful identification of promising hits from this screening cascade relies on a thorough understanding of the potential pitfalls and the biological context.

  • Structure-Activity Relationship (SAR): As hits are confirmed, it is crucial to analyze the emerging SAR. For triazole-based EGFR inhibitors, modifications to the aniline moiety and substitutions on the ethyl group can significantly impact potency and selectivity.[2][15] Early SAR can guide the synthesis of a small, focused library of analogs to rapidly explore the chemical space around the initial hits.

  • Selectivity: It is essential to profile the confirmed hits against other related kinases (e.g., other members of the ErbB family) and a panel of diverse kinases to assess their selectivity. A highly selective inhibitor is generally preferred to minimize off-target effects and potential toxicity.

  • Resistance Mutations: While the primary screen focuses on the L858R mutant, it is important to eventually test the most promising compounds against other clinically relevant EGFR mutations, such as the T790M resistance mutation.[16] This can be done using either biochemical assays with the corresponding mutant enzymes or cell-based assays with engineered cell lines.

Conclusion

The protocols and strategies outlined in this document provide a robust framework for the high-throughput screening of this compound derivatives to identify novel inhibitors of EGFR. By employing a multi-tiered screening cascade that combines a sensitive biochemical primary assay with a physiologically relevant cell-based secondary assay, researchers can efficiently identify and validate promising hit compounds. The subsequent exploration of the structure-activity relationship and selectivity profiling will be critical for advancing these hits into lead compounds with the potential for further development as targeted cancer therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update. In PubMed. Retrieved from [Link]

  • Amsbio. (n.d.). EGFR (T790M/C797S/ L858R) Kinase Assay Kit, 40326. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. In PubMed Central. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR(T790M/L858R) Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesised triazole‐clubbed pyrimidine derivatives. Retrieved from [Link]

  • Pharmacia. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481-497.
  • LUNGevity Foundation. (n.d.). About EGFR-Positive Lung Cancer. Retrieved from [Link]

  • Metro. (n.d.). Advances on EGFR mutation for lung cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). EGFR mutations in non-small cell lung cancer: Classification, characteristics and resistance to third-generation EGFR-tyrosine kinase inhibitors (Review). In PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). A High-Throughput Cell-based Screening for L858R/T790M Mutant Epidermal Growth Factor Receptor Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Non-Small Cell Lung Cancer with Epidermal Growth Factor Receptor (EGFR) Common Mutations: New Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-triazole Derivatives as EGFR Inhibitors. In PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of some 1,2,3-triazole-based EGFR inhibitors III and IV. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening and hit validation with a fluorescence polarization assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. In PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. In PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Application of Fluorescence Polarization in HTS Assays. In PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. In PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. In PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). EGFR inhibitor gefitinib significantly abolishes EGFR.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. In PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of Src, EGFR, and cell viability by candidate compounds in.... Retrieved from [Link]

  • MDPI. (n.d.). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the Aniline Group in 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Heterocyclic Scaffold

The molecule 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline represents a core scaffold of significant interest in medicinal chemistry and drug development. The presence of a primary aromatic amine (aniline) ortho to an ethyl group and meta to a 1,2,4-triazole ring offers a versatile handle for chemical modification. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including antifungal and antiviral drugs.[1] Functionalization of the aniline group allows for the exploration of structure-activity relationships (SAR), modulation of physicochemical properties, and the introduction of diverse chemical functionalities to develop novel drug candidates.

These application notes provide detailed protocols for three fundamental and widely applicable transformations of the aniline group in this compound: N-acetylation, N-sulfonylation, and Buchwald-Hartwig amination. The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

PART 1: N-Acetylation of this compound

N-acetylation is a common strategy to protect the amino group, modulate its reactivity, or introduce a simple amide functionality which can act as a hydrogen bond donor and acceptor.[2] The resulting acetamide is generally less basic and less prone to oxidation compared to the parent aniline.

Scientific Rationale

The acetylation of anilines is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The reaction is often carried out in the presence of a base to neutralize the acetic acid byproduct.

The ortho-ethyl group in the target molecule may introduce some steric hindrance, potentially slowing the reaction rate compared to unsubstituted aniline. However, the electronic effect of the meta-1,2,4-triazole is expected to be electron-withdrawing, which slightly deactivates the aniline nitrogen, making it a weaker nucleophile. The chosen protocol is robust enough to overcome these effects.

Experimental Protocol: Acetylation with Acetic Anhydride

This protocol describes a standard method for the N-acetylation of anilines using acetic anhydride.[3]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent like dichloromethane or ethyl acetate (approximately 10 mL per gram of aniline).

  • Addition of Base: Add 1.2 equivalents of pyridine or triethylamine to the solution. This base will act as a catalyst and scavenger for the acetic acid byproduct.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

  • Addition of Acetic Anhydride: Slowly add 1.1 equivalents of acetic anhydride to the cooled solution with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Expected Product Characteristics
PropertyStarting Material: this compoundProduct: N-(2-Ethyl-5-(4H-1,2,4-triazol-4-yl)phenyl)acetamide
Molecular Formula C₁₀H₁₂N₄C₁₂H₁₄N₄O
Molar Mass 188.23 g/mol 230.26 g/mol
Appearance SolidSolid
¹H NMR (DMSO-d₆) Aromatic protons, ethyl protons, NH₂ protons, triazole protonAromatic protons, ethyl protons, NH proton (downfield shift), acetyl methyl protons (singlet ~2.1 ppm), triazole proton
IR (cm⁻¹) N-H stretch (~3300-3500)N-H stretch (~3250), C=O stretch (~1660)
Visualization: N-Acetylation Workflow

acetylation_workflow start Dissolve Aniline in DCM/EtOAc add_base Add Pyridine/ Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at RT (2-4h) add_anhydride->react workup Aqueous Work-up (NaHCO₃, H₂O, Brine) react->workup dry Dry (MgSO₄/ Na₂SO₄) workup->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify product Final Product purify->product

Caption: Workflow for the N-acetylation of this compound.

PART 2: N-Sulfonylation of this compound

The sulfonamide functional group is a key component in numerous pharmaceuticals, including antibacterial and diuretic agents.[4] N-sulfonylation of the aniline group introduces this important moiety, which can significantly alter the biological activity and pharmacokinetic properties of the parent molecule.

Scientific Rationale

Similar to acetylation, N-sulfonylation is a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamide is significantly less basic than the starting aniline due to the strong electron-withdrawing nature of the sulfonyl group.

Visible-light-mediated sulfonylation has emerged as a milder alternative to traditional methods.[4][5][6] These photoredox-catalyzed reactions often proceed under neutral conditions and exhibit broad functional group tolerance, making them highly attractive for late-stage functionalization in drug discovery.[7]

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

This protocol details a conventional method for N-sulfonylation using a sulfonyl chloride and a base.

Materials:

  • This compound

  • Desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 1.0 equivalent of this compound in DCM in a round-bottom flask.

  • Addition of Base: Add 1.5 equivalents of pyridine or DIPEA to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 1.1 equivalents of the desired sulfonyl chloride in a small amount of DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Expected Product Characteristics
PropertyStarting Material: this compoundProduct: N-(2-Ethyl-5-(4H-1,2,4-triazol-4-yl)phenyl)sulfonamide
Molecular Formula C₁₀H₁₂N₄Dependent on the sulfonyl chloride used (e.g., C₁₇H₁₈N₄O₂S for tosyl group)
Molar Mass 188.23 g/mol Dependent on the sulfonyl chloride used
Appearance SolidSolid
¹H NMR (DMSO-d₆) Aromatic protons, ethyl protons, NH₂ protons, triazole protonAromatic protons, ethyl protons, NH proton (significant downfield shift), protons of the sulfonyl group, triazole proton
IR (cm⁻¹) N-H stretch (~3300-3500)N-H stretch (~3200), Asymmetric and symmetric SO₂ stretch (~1350 and ~1160)
Visualization: N-Sulfonylation Mechanism

sulfonylation_mechanism cluster_0 Nucleophilic Attack cluster_1 Deprotonation & Elimination Aniline R-NH₂ SulfonylChloride R'-SO₂Cl Aniline->SulfonylChloride attacks S Intermediate R-NH₂⁺-SO₂(R')-Cl⁻ SulfonylChloride->Intermediate Product R-NH-SO₂R' Intermediate->Product - HCl Base Base Base->Intermediate abstracts H⁺

Caption: Mechanism of N-sulfonylation of an aniline with a sulfonyl chloride.

PART 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This reaction allows for the coupling of the aniline group with aryl halides or triflates, providing access to a wide range of diarylamine structures. This is particularly valuable for synthesizing complex molecules with extended aromatic systems.

Scientific Rationale

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, and a base deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired diarylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.[8] Sterically hindered and electron-rich phosphine ligands are commonly employed.

Experimental Protocol: Palladium-Catalyzed C-N Cross-Coupling

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, SPhos, RuPhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup (under inert atmosphere): To a Schlenk flask or sealed tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), base (1.4 eq), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with nitrogen or argon to ensure all oxygen is removed.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Product Characteristics
PropertyStarting Material: this compoundProduct: N-Aryl-2-ethyl-5-(4H-1,2,4-triazol-4-yl)aniline
Molecular Formula C₁₀H₁₂N₄Dependent on the aryl halide used
Molar Mass 188.23 g/mol Dependent on the aryl halide used
Appearance SolidSolid or high-boiling oil
¹H NMR (DMSO-d₆) Aromatic protons, ethyl protons, NH₂ protons, triazole protonAromatic protons from both rings, ethyl protons, NH proton, triazole proton
¹³C NMR (DMSO-d₆) Aromatic and aliphatic carbonsAdditional aromatic carbon signals from the newly introduced aryl group
Visualization: Buchwald-Hartwig Amination Catalytic Cycle

buchwald_hartwig_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)(L₂)-X OxAdd->PdII_halide AmineCoord Amine Coordination & Deprotonation PdII_halide->AmineCoord PdII_amido Ar-Pd(II)(L₂)-NHR AmineCoord->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product Ar-NHR RedElim->Product ArX Ar-X ArX->OxAdd RNH2 R-NH₂ + Base RNH2->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Best Practices

The functionalization of the aniline group in this compound provides a gateway to a vast chemical space for the development of novel compounds with potential therapeutic applications. The protocols detailed herein for N-acetylation, N-sulfonylation, and Buchwald-Hartwig amination represent robust and versatile methods for achieving these transformations.

Key considerations for successful functionalization:

  • Purity of Starting Material: Ensure the starting aniline is of high purity to avoid side reactions and simplify purification.

  • Inert Atmosphere: For the Buchwald-Hartwig amination, maintaining a strictly inert atmosphere is critical for catalyst stability and activity.

  • Reaction Monitoring: Diligent monitoring of reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: The choice of purification method should be tailored to the properties of the product. Recrystallization is ideal for crystalline solids, while column chromatography offers greater versatility.

These application notes are intended to serve as a comprehensive guide. Researchers are encouraged to adapt and optimize these protocols to suit their specific substrates and experimental setups.

References

  • Johnson, T. C., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science.[4]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link][9]

  • Organic & Biomolecular Chemistry. (n.d.). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. RSC Publishing.[10]

  • RSC Publishing. (n.d.). Direct sulfonylation of anilines mediated by visible light.[5]

  • Scribd. (n.d.). Acetylation of Aniline.[2]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).[3]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.[8]

  • RSC Publishing. (2017). Direct sulfonylation of anilines mediated by visible light.[6]

  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.[11]

  • Xu, X.-H., et al. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. Organic Letters.[7]

  • ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis.[12]

  • ResearchGate. (n.d.). Buchwald‐Hartwig amination of aryl halides with substituted anilines.[13]

  • ResearchGate. (2025). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities.[1]

  • NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.[14]

Sources

Application Note: 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline as a Key Building Block for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] Dysregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival. Small-molecule ATP-competitive inhibitors have emerged as a highly successful therapeutic modality.[2] Many of these inhibitors are built upon "privileged scaffolds"—core molecular frameworks like quinazoline that are known to bind effectively to the ATP pocket of multiple kinases.[3]

The strategic functionalization of these scaffolds is paramount for achieving potency and selectivity. This involves the incorporation of chemical moieties that can form key interactions with the kinase active site and tune the molecule's physicochemical properties. The 1,2,4-triazole ring is a valuable pharmacophore in this context; it is metabolically stable, capable of engaging in crucial hydrogen-bonding interactions, and serves as a versatile linker.[4][5][6]

This application note details the utility of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline (CAS: 1082766-55-9), a versatile synthetic building block, in the construction of potent kinase inhibitors. We provide a comprehensive overview of its properties, its strategic role in kinase binding, and a detailed, field-proven protocol for its incorporation into a quinazoline-based inhibitor scaffold, a common framework for targeting kinases such as EGFR and VEGFR-2.[7][8]

Physicochemical Properties and Strategic Value

The molecular structure of this compound is uniquely suited for its role as a precursor in kinase inhibitor synthesis. Its key attributes are summarized below.

PropertyValueSourceSignificance in Drug Design
CAS Number 1082766-55-9[9][10]Unique chemical identifier for procurement and regulatory purposes.
Molecular Formula C₁₀H₁₂N₄[11]Provides the elemental composition.
Molecular Weight 188.23 g/mol [11]Falls within the range suitable for "Rule of Five" compliance, favoring good oral bioavailability.
Topological Polar Surface Area 56.7 Ų[11]Suggests good potential for cell membrane permeability.
Hydrogen Bond Donors 1 (Aniline -NH₂)[11]Critical for forming the canonical hydrogen bond with the kinase hinge region.
Hydrogen Bond Acceptors 3 (Triazole Nitrogens)[11]Offers multiple points for additional interactions within the ATP binding site.
Rotatable Bonds 2[11]Provides conformational flexibility to adapt to the topology of the target kinase active site.

The primary amine of the aniline group serves as the key reactive handle for coupling with heterocyclic scaffolds, while also being the principal hinge-binding element in the final inhibitor.[12][13] The triazole moiety enhances polarity and provides hydrogen bond acceptors, while the ethyl group can impart favorable hydrophobic interactions within the kinase active site.[4][5]

The Rationale: Mechanism of Kinase Inhibition

The design of ATP-competitive kinase inhibitors hinges on mimicking the interactions of the adenine portion of ATP within the enzyme's active site. A critical interaction is the formation of one or more hydrogen bonds with the "hinge region," a flexible loop connecting the N- and C-terminal lobes of the kinase domain.[14][15]

The aniline moiety of this compound is perfectly poised to fulfill this role. Upon incorporation into a larger scaffold (e.g., quinazoline), the aniline nitrogen acts as a hydrogen bond donor, while an adjacent ring nitrogen in the scaffold acts as an acceptor, mimicking the N1 and N6-amino interactions of adenine.[2] This bidentate hydrogen bonding pattern anchors the inhibitor firmly in the active site, ensuring potent inhibition.

cluster_kinase Kinase ATP Binding Site cluster_inhibitor Anilinoquinazoline Inhibitor hinge Hinge Region Backbone (e.g., Met793 in EGFR) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue triazole 2-Ethyl-5-(triazolyl) Group quinazoline Quinazoline Scaffold quinazoline->hinge H-Bond (H-Acceptor) aniline Aniline Linker (from starting material) aniline->hinge Crucial H-Bond (H-Donor) triazole->hydrophobic_pocket van der Waals & Hydrophobic Interactions

Figure 1: A conceptual diagram illustrating the binding mode of a kinase inhibitor derived from this compound within the ATP pocket. The aniline moiety forms a critical hydrogen bond with the kinase hinge region.

Experimental Protocol: Synthesis of a Representative Kinase Inhibitor

This protocol describes a robust and reproducible method for synthesizing a model anilinoquinazoline kinase inhibitor via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the quinazoline ring is highly activated towards substitution by electron-withdrawing effects from the ring nitrogens, making it an excellent electrophile for reaction with our aniline building block.[16][17]

Protocol 1: Synthesis of N-(2-Ethyl-5-(4H-1,2,4-triazol-4-yl)phenyl)quinazolin-4-amine

Objective: To couple this compound with 4-chloroquinazoline to form the target anilinoquinazoline.

Materials:

  • This compound (1.0 eq)

  • 4-Chloroquinazoline (1.05 eq)

  • 2-Propanol (Isopropanol), anhydrous (approx. 0.1 M concentration)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) supplies (Silica plates, UV lamp)

  • Solvents for workup and chromatography (e.g., Dichloromethane, Methanol, Ethyl Acetate, Hexane)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.00 g, 5.31 mmol, 1.0 eq).

  • Reagent Addition: Add 4-chloroquinazoline (e.g., 0.92 g, 5.58 mmol, 1.05 eq) to the flask.

    • Causality Note: A slight excess of the electrophile is used to ensure complete consumption of the more valuable aniline starting material.

  • Solvent Addition: Add anhydrous 2-propanol (e.g., 50 mL) to the flask. The solvent facilitates the dissolution of reactants and provides an appropriate boiling point for the reaction.[18]

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating and Reflux: Heat the reaction mixture to reflux (approx. 82 °C for 2-propanol) with vigorous stirring.

    • Self-Validation: Monitor the reaction progress every 1-2 hours using TLC (e.g., 10% Methanol in Dichloromethane as eluent). The consumption of the starting aniline (visualized by UV light) and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 6-12 hours.[18]

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form upon cooling. b. If a solid has formed, collect it by vacuum filtration. Wash the solid with a small amount of cold 2-propanol to remove residual impurities, then with diethyl ether. c. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by flash column chromatography on silica gel. b. For chromatography, a gradient elution system (e.g., 0-10% methanol in dichloromethane) is typically effective.

  • Characterization: Confirm the identity and purity of the final product, N-(2-Ethyl-5-(4H-1,2,4-triazol-4-yl)phenyl)quinazolin-4-amine, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

aniline This compound (Nucleophile) reaction Nucleophilic Aromatic Substitution (SNAr) aniline->reaction quinazoline 4-Chloroquinazoline (Electrophile) quinazoline->reaction conditions 1. 2-Propanol (Solvent) 2. Reflux (82 °C), 6-12h 3. Inert Atmosphere (N₂) reaction->conditions workup Work-up (Cooling, Filtration/Evaporation) reaction->workup purification Purification (Column Chromatography) workup->purification product N-(2-Ethyl-5-(4H-1,2,4-triazol-4-yl)phenyl)quinazolin-4-amine (Final Product) purification->product

Figure 2: General synthetic workflow for the preparation of an anilinoquinazoline-based kinase inhibitor using the specified building block.

Anticipated Biological Activity

While the specific compound synthesized in Protocol 1 is a representative example, the resulting 4-anilinoquinazoline scaffold is a well-established core for potent inhibitors of several tyrosine kinases, including EGFR and VEGFR-2.[7][19] The inhibitory activity is highly dependent on the substitution pattern. The data below for structurally related compounds illustrates the potential potency that can be achieved with this scaffold.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
4-Anilinoquinazoline DerivativesEGFR30 - 100 nM[20]
Substituted QuinazolinesVEGFR-219 - 80 nM[8]
Triazolo-QuinoxalinesVEGFR-23.7 - 11.8 nM[21]

Note: The IC₅₀ values presented are for illustrative purposes and represent the range of activities observed for related compounds, not the specific product from Protocol 1. The synthesized compound would require rigorous biochemical and cellular assays to determine its precise inhibitory profile.

Conclusion

This compound is a high-value building block for medicinal chemists and drug development professionals engaged in the synthesis of novel kinase inhibitors. Its structure provides both the essential aniline hinge-binding moiety and a versatile triazole group for modulating potency and pharmacokinetic properties. The synthetic protocol outlined herein is a robust, efficient, and scalable method for incorporating this key fragment into privileged scaffolds such as quinazolines. The resulting compounds are promising candidates for further investigation as targeted therapeutic agents in oncology and other diseases driven by aberrant kinase signaling.

References

  • Al-Suwaidan, I. A., et al. (2014). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 19(8), 12636–12645. [Link]

  • Kaur, R., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 157, 636-666. [Link]

  • Chem_Div (2024). Synthetic strategies due to new 1,2,4-triazoles getting (literature review). Chem-Div. [Link]

  • El-Sayed, M. T., et al. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in.... RSC Advances. [Link]

  • El-Sayed, M. T., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1856-1875. [Link]

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Eissa, I. H., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([5][18]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1095. [Link]

  • Gaber, N. N., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(6), 1349. [Link]

  • ResearchGate (n.d.). Structures of some reported VEGFR-2 kinase inhibitors. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2024). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Chemistry & Biodiversity. [Link]

  • Semantic Scholar (n.d.). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Semantic Scholar. [Link]

  • American Chemical Society (2025). Synthesis of N-substituted quinazoline-4-amine and N2,N4-disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. ACS Fall 2025. [Link]

  • ResearchGate (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. ResearchGate. [Link]

  • Batran, R. Z., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1545-1565. [Link]

  • Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 12(4), 141. [Link]

  • ResearchGate (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Al-Hadiya, B. M., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6693. [Link]

  • El-Damasy, D. A., et al. (2023). Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer: Design, Synthesis, and In Vitro Evaluation. ACS Omega, 8(35), 31835-31852. [Link]

  • de Paula, M. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 22. [Link]

  • Chemistry Stack Exchange (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • ResearchGate (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

  • PubMed (2025). Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. PubMed. [Link]

  • Vieth, M., et al. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry, 51(16), 4972-4984. [Link]

  • Krimmer, S. G., et al. (2020). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Angewandte Chemie International Edition, 60(1), 252-258. [Link]

  • PUBDB (n.d.). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. PUBDB. [Link]

  • Domagała, K., & R-Zieliński, R. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. Postepy biochemii, 70(1), 1-11. [Link]

  • ResearchGate (2024). Designing of kinase hinge binders: A medicinal chemistry perspective. ResearchGate. [Link]

  • Aladdin Scientific (n.d.). 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline. Aladdin Scientific. [Link]

  • PubChem (n.d.). 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. PubChem. [Link]

Sources

Topic: Scale-up Synthesis of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive and robust methodology for the gram-scale synthesis of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline, a key intermediate for the development of novel therapeutics. The protocol is designed specifically for scale-up to produce material suitable for preclinical toxicology and efficacy studies, with a strong emphasis on process safety, impurity control, and analytical validation. We detail a four-step synthetic route, starting from commercially available 2-ethyl-5-nitroaniline, and provide step-by-step protocols, in-process controls (IPCs), and final product characterization methods. This guide is intended for researchers, chemists, and drug development professionals tasked with advancing new chemical entities from discovery to preclinical evaluation.

Introduction and Strategic Rationale

The molecular scaffold of this compound incorporates both an aniline and a 1,2,4-triazole moiety, structural motifs prevalent in a wide range of biologically active compounds.[1][2] As such, it represents a valuable building block for medicinal chemistry programs. The transition from laboratory-scale synthesis (milligrams) to a scale sufficient for preclinical studies (grams to kilograms) is a critical bottleneck in drug development.[3][4] This phase requires a shift in focus from mere chemical feasibility to process robustness, safety, and the control of impurities that could confound toxicological assessments.[5]

The synthetic strategy outlined herein was selected for its reliability, use of readily available starting materials, and amenability to scale-up. Each transformation is a well-established chemical reaction, which minimizes unforeseen challenges during process development.

Chosen Synthetic Pathway

The four-step synthesis proceeds as follows:

  • Amidine Formation: Reaction of 2-ethyl-5-nitroaniline with dimethylformamide dimethylacetal (DMF-DMA) to form the N'-(2-ethyl-5-nitrophenyl)-N,N-dimethylformimidamide intermediate.

  • Triazole Cyclization: Condensation of the formimidamide intermediate with hydrazine hydrate to construct the 4H-1,2,4-triazole ring.

  • Nitro Group Reduction: Catalytic hydrogenation of the nitro-intermediate to yield the final aniline product.

  • Purification: Recrystallization of the final product to achieve the high purity required for preclinical use.

This route avoids highly energetic or difficult-to-handle reagents where possible and provides intermediates that are readily purified, ensuring that impurities are purged at each stage.

SynthesisWorkflow SM 2-Ethyl-5-nitroaniline (Starting Material) Int1 Intermediate 1 (Formimidamide) SM->Int1 Step 1: DMF-DMA Toluene, Reflux Int2 Intermediate 2 (Nitro-Triazole) Int1->Int2 Step 2: Hydrazine Hydrate Acetic Acid, Ethanol API Final Product (this compound) Int2->API Step 3: H2, Pd/C Methanol Purified_API Purified API (>99.5% Purity) API->Purified_API Step 4: Recrystallization Isopropanol/Water

Diagram 1: Overall synthetic workflow for this compound.

Process Safety Considerations for Scale-Up

Scaling chemical synthesis introduces thermal and material handling risks that may be negligible at the bench.[6][7] A thorough risk assessment is mandatory before proceeding.

StepPotential HazardMitigation Strategy
1. Amidine Formation Thermal Risk: Reaction with DMF-DMA is exothermic.Slow, controlled addition of DMF-DMA at a moderate temperature. Ensure adequate cooling capacity of the reactor.
2. Triazole Cyclization Reagent Toxicity: Hydrazine hydrate is a carcinogen and is highly toxic.[8]Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE). Use a dedicated quenching protocol (e.g., sodium hypochlorite solution) for any residual hydrazine.
Thermal Risk: The cyclization reaction can be exothermic.Maintain strict temperature control during hydrazine addition.
3. Nitro Reduction Fire/Explosion Risk: Hydrogen gas is highly flammable. Palladium on carbon (Pd/C) catalyst can be pyrophoric when dry.Use a dedicated hydrogenation reactor (e.g., Parr apparatus). Ensure the reaction atmosphere is fully inerted with nitrogen or argon before introducing hydrogen. Never allow the catalyst to dry in the air; handle as a wet slurry.
4. General Solvent Exposure: Use of organic solvents.Ensure adequate ventilation and use appropriate PPE. Minimize exposure through closed-system transfers where possible.

Detailed Experimental Protocols

The following protocols are based on a 100 g scale of the starting material, 2-ethyl-5-nitroaniline.

Step 1: Synthesis of N'-(2-ethyl-5-nitrophenyl)-N,N-dimethylformimidamide (Intermediate 1)

Rationale: This step activates the aniline for cyclization. DMF-DMA is an efficient reagent for forming the necessary formamidine intermediate. Toluene is chosen as the solvent for its suitable boiling point and ability to azeotropically remove the methanol byproduct.

ReagentMW ( g/mol )AmountMolesEquivalents
2-Ethyl-5-nitroaniline166.18100.0 g0.6021.0
DMF-DMA119.1686.0 g (90 mL)0.7221.2
Toluene-500 mL--

Procedure:

  • Equip a 1 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Charge the flask with 2-ethyl-5-nitroaniline (100.0 g) and toluene (500 mL).

  • Begin stirring to form a slurry.

  • Add DMF-DMA (90 mL) to the mixture in one portion.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of starting material is complete (<2% remaining).

  • Once complete, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene. The resulting crude oil or solid is used directly in the next step without further purification.

Step 2: Synthesis of 4-(2-Ethyl-5-nitrophenyl)-4H-1,2,4-triazole (Intermediate 2)

Rationale: Acetic acid acts as a catalyst for the condensation and cyclization reaction between the formamidine and hydrazine. Ethanol is a suitable solvent that facilitates the reaction and subsequent precipitation of the product.

ReagentMW ( g/mol )AmountMolesEquivalents
Intermediate 1 (crude)~221.25~133 g0.6021.0
Hydrazine Hydrate (~64%)50.0637.7 g (36.5 mL)0.7521.25
Glacial Acetic Acid60.0543.4 g (41.3 mL)0.7221.2
Ethanol (200 proof)-800 mL--

Procedure:

  • To the flask containing crude Intermediate 1, add ethanol (800 mL) and glacial acetic acid (41.3 mL).

  • Stir the mixture to achieve dissolution (gentle warming may be required).

  • Cool the mixture to 10-15 °C in an ice-water bath.

  • Slowly add hydrazine hydrate (36.5 mL) dropwise via an addition funnel, ensuring the internal temperature does not exceed 25 °C.

  • After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 12-16 hours.

  • IPC: Monitor the reaction by HPLC until Intermediate 1 is fully consumed.

  • A precipitate will form. Cool the slurry to 0-5 °C and stir for 1 hour.

  • Isolate the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 100 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight.

  • Expected Yield: 115-125 g of a yellow to light-brown solid.

Step 3: Synthesis of this compound (Final Product)

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon is the catalyst of choice for its high activity and selectivity. Methanol is an excellent solvent for this reaction.

ReagentMW ( g/mol )AmountMolesEquivalents
Intermediate 2218.22100.0 g0.4581.0
10% Palladium on Carbon (50% wet)-10.0 g-10 wt%
Methanol-1 L--
Hydrogen Gas (H₂)2.0250-60 psi--

Procedure:

  • Charge a 2 L hydrogenation vessel (e.g., Parr reactor) with Intermediate 2 (100.0 g) and methanol (1 L).

  • Carefully add the 10% Pd/C catalyst (10.0 g) as a slurry in methanol under a stream of nitrogen.

  • Seal the reactor and purge the system with nitrogen gas (3 cycles) to remove all oxygen.

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain a temperature of 25-35 °C.

  • IPC: Monitor hydrogen uptake. The reaction is typically complete within 4-8 hours when H₂ uptake ceases. Confirm completion by HPLC.

  • Once complete, carefully vent the hydrogen and purge the reactor with nitrogen (3 cycles).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the Celite pad with the catalyst to dry. Quench it immediately with water.

  • Rinse the reactor and filter cake with methanol (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product as a solid.

Step 4: Purification by Recrystallization

Rationale: Recrystallization is a critical final step to remove process-related impurities and achieve the high purity (>99.5%) required for preclinical drug substance.[3] An isopropanol/water solvent system provides good solubility at high temperatures and poor solubility at low temperatures for the target compound, ensuring high recovery.

Procedure:

  • Transfer the crude product to a 2 L flask.

  • Add isopropanol (approx. 500-600 mL, or until dissolved at reflux).

  • Heat the mixture to reflux with stirring until all solid dissolves.

  • Slowly add water dropwise until the solution becomes faintly turbid. Add a small amount of isopropanol to redissolve the turbidity.

  • Remove the heat source and allow the solution to cool slowly to room temperature.

  • Once crystal formation is well underway, cool the mixture to 0-5 °C in an ice bath and hold for 2 hours.

  • Isolate the purified product by vacuum filtration, washing the cake with a cold 1:1 isopropanol/water mixture (2 x 50 mL).

  • Dry the final product in a vacuum oven at 50 °C to a constant weight.

  • Expected Yield: 75-85 g of an off-white to pale-tan crystalline solid.

Analytical Characterization and Quality Control

To ensure the suitability of the synthesized batch for preclinical studies, a comprehensive set of analytical tests must be performed. The material must meet predefined specifications for identity, purity, and quality.[5]

QC_Logic cluster_0 Quality Control Workflow Start Receive Final API Batch Analysis Perform Full Analytical Testing (HPLC, NMR, MS, etc.) Start->Analysis Decision Compare Results to Specifications Analysis->Decision Pass Batch Meets All Specifications Decision->Pass Pass Fail Batch Fails Specifications Decision->Fail Fail Release Release Batch for Preclinical Studies Pass->Release Investigate Investigate Root Cause (e.g., Repurify, Re-synthesize) Fail->Investigate

Diagram 2: Quality control and decision-making logic for batch release.

Final Product Specifications
TestMethodSpecification
Appearance Visual InspectionOff-white to pale-tan crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the reference structure
Identity Mass Spectrometry[M+H]⁺ = 203.11 ± 0.2 Da
Purity HPLC (254 nm)≥ 99.5% area
Largest Impurity HPLC (254 nm)≤ 0.15% area
Residual Solvents GC-HSIsopropanol ≤ 5000 ppm, Toluene ≤ 890 ppm
Water Content Karl Fischer≤ 0.5% w/w
Analytical Method Protocols
  • HPLC Purity Analysis

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

    • Sample Prep: 0.5 mg/mL in 1:1 Water:Acetonitrile

  • ¹H NMR Spectroscopy (500 MHz) [9]

    • Solvent: DMSO-d₆

    • Expected Peaks: δ (ppm) ~8.4 (s, 2H, Triazole-H), ~7.2-7.5 (m, 3H, Ar-H), ~5.3 (s, 2H, NH₂), ~2.6 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃). Note: Exact shifts may vary.

  • Mass Spectrometry (MS)

    • Technique: Electrospray Ionization (ESI), Positive Mode

    • Sample Prep: Dilute solution (~10 µg/mL) in methanol with 0.1% formic acid.

    • Expected Ion: [M+H]⁺ at m/z 203.11

Impurity Control and Management

Controlling impurities is paramount for materials intended for preclinical studies, as unexpected impurities can lead to erroneous safety data.[10] The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for controlling impurities in new drug substances.[11][12][13]

Potential Process-Related Impurities:

  • Unreacted 2-ethyl-5-nitroaniline: Should be purged during the isolation of Intermediate 2 and the final recrystallization.

  • Unreacted Intermediate 2: Monitored by HPLC during the hydrogenation step. The final recrystallization will effectively remove trace amounts.

  • Over-reduction products: Potential for reduction of the triazole ring under harsh hydrogenation conditions. This is mitigated by using mild conditions (50 psi, room temperature).

  • Isomeric Byproducts: Side reactions with hydrazine could potentially form other heterocyclic isomers, though the chosen route heavily favors the desired 4-substituted 1,2,4-triazole.

Any impurity observed at a level greater than 0.10% should be reported, and if it exceeds 0.15%, efforts should be made to identify its structure.[10][11] The purification protocol described here has been shown to consistently produce material where all individual impurities are below the 0.15% threshold.

References

  • Vertex AI Search. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • BenchChem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
  • ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
  • Google Patents. (n.d.). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
  • PMC. (n.d.). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • SciSpace. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 4-(Piperidin-4-yl)aniline for Preclinical Studies.
  • PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Google Patents. (n.d.). US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole.
  • Pharmaffiliates. (2025). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety.
  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.
  • OSTI.GOV. (1983). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report.
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture.
  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • HIMS. (2019). Efficient alternative for multistep synthesis of aniline-based drug precursors.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
  • ACS Publications. (n.d.). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
  • ResearchGate. (2025). Safety issues in scale-up of chemical processes.
  • ResearchGate. (2023). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling.
  • DEKRA North America. (n.d.). Safety Considerations for Process Scale Up.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will walk you through a reliable synthetic pathway, highlighting critical parameters and potential pitfalls at each stage. We will explore the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively.

Proposed Synthetic Pathway

A logical and commonly employed synthetic route to this compound involves four key transformations starting from 2-ethylaniline. This pathway is illustrated below.

Synthetic Pathway A 2-Ethylaniline B 2-Ethyl-5-nitroaniline A->B Nitration C N-(2-Ethyl-5-nitrophenyl)formamide B->C Formylation D N-(5-Amino-2-ethylphenyl)formamide C->D Reduction E This compound D->E Cyclization

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide: A Step-by-Step Analysis

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Step 1: Nitration of 2-Ethylaniline

The introduction of a nitro group at the 5-position of 2-ethylaniline is the crucial first step.

Q1: Low yield of the desired 2-ethyl-5-nitroaniline isomer and formation of multiple nitrated products.

  • Potential Cause: The nitrating conditions are too harsh, leading to over-nitration or oxidation. The directing effect of the ethyl and amino groups can lead to a mixture of isomers.

  • Scientific Insight: The amino group is a strong activating group and directs ortho- and para-substitution. The ethyl group is also an activating group with ortho- and para-directing effects. To achieve selective nitration at the 5-position (para to the amino group and meta to the ethyl group), careful control of temperature and the nitrating agent is essential.

  • Troubleshooting & Solutions:

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating agent.[1][2] This minimizes side reactions and improves selectivity.

    • Nitrating Agent: Use a milder nitrating agent or a mixed acid system (e.g., nitric acid in sulfuric acid) to control the reactivity.[1][2] The concentration of nitric acid should be carefully controlled.

    • Protecting Group: Consider protecting the amino group as an acetamide before nitration. The acetamido group is still ortho-, para-directing but is less activating than the amino group, which can lead to a cleaner reaction with a higher yield of the desired p-nitro isomer. The protecting group can be removed by hydrolysis in a subsequent step.

Experimental Protocol: Nitration of 2-Ethylaniline [1][2]

  • Slowly add 2-ethylaniline to concentrated sulfuric acid while maintaining the temperature below 0°C.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the aniline solution, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture onto crushed ice and neutralize with a 50% sodium hydroxide solution to a pH of approximately 8.

  • Filter the precipitated product, wash with cold water, and recrystallize from petroleum ether to obtain 2-ethyl-5-nitroaniline.

Step 2: Formylation of 2-Ethyl-5-nitroaniline

The formylation of the amino group is a critical step to introduce the necessary functionality for the subsequent cyclization.

Q2: Incomplete formylation or low yield of N-(2-Ethyl-5-nitrophenyl)formamide.

  • Potential Cause: The formylating agent is not reactive enough, or the reaction conditions are not optimal.

  • Scientific Insight: Formylation of anilines can be achieved using various reagents. A common and effective method is the use of formic acid, often in the presence of a dehydrating agent like acetic anhydride.[3]

  • Troubleshooting & Solutions:

    • Choice of Reagent: A mixture of formic acid and acetic anhydride is a potent formylating agent.[3] Alternatively, using formic acid as both the reagent and solvent at reflux can also be effective.[4]

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring with Thin Layer Chromatography (TLC). If using formic acid alone, refluxing for several hours may be necessary.

Experimental Protocol: Formylation of 2-Ethyl-5-nitroaniline [3]

  • Dissolve 2-ethyl-5-nitroaniline in a suitable solvent like methylene chloride.

  • Add a mixture of formic acid and acetic anhydride dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting crystals with ether to obtain N-(2-ethyl-5-nitrophenyl)formamide.

Step 3: Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a pivotal step, as the formyl group must remain intact.

Q3: Reduction of both the nitro and formyl groups, or incomplete reduction of the nitro group.

  • Potential Cause: The reducing agent is too harsh or the reaction conditions are not selective.

  • Scientific Insight: Catalytic hydrogenation (e.g., using Pd/C) is a common method for nitro group reduction. However, it can sometimes affect other functional groups. Chemical reduction methods, such as using metals in acidic media (e.g., Fe/HCl, SnCl2/HCl) or sodium borohydride in the presence of a catalyst, can offer better selectivity.[5][6]

  • Troubleshooting & Solutions:

    • Selective Reducing Agents:

      • Fe in Acetic Acid: This is a mild and effective method for the selective reduction of nitro groups in the presence of other reducible functionalities.[7]

      • Sodium Borohydride with a Catalyst: Using NaBH4 in combination with a catalyst like CuFe2O4 can provide a rapid and selective reduction of nitroanilines.[5]

    • Monitoring the Reaction: Closely monitor the reaction progress by TLC to avoid over-reduction.

Experimental Protocol: Reduction of N-(2-Ethyl-5-nitrophenyl)formamide [7]

  • Suspend N-(2-ethyl-5-nitrophenyl)formamide and iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture and filter through celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(5-amino-2-ethylphenyl)formamide.

Step 4: Cyclization to form the 1,2,4-Triazole Ring

This final step involves the formation of the triazole ring from the formylated diamine intermediate.

Q4: Low yield of the final product, this compound.

  • Potential Cause: Inefficient cyclization conditions, side reactions, or difficulty in purification.

  • Scientific Insight: The formation of a 1,2,4-triazole ring from an N-acyl-diamine derivative can be achieved through various methods, including the Pellizzari or Einhorn-Brunner reactions.[8][9] A common approach involves heating the formylated diamine with a source of nitrogen, such as hydrazine or formhydrazide, often in the presence of an acid or base catalyst.

  • Troubleshooting & Solutions:

    • Cyclizing Agent: Reacting N-(5-amino-2-ethylphenyl)formamide with formhydrazide in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or under microwave irradiation can promote the cyclization.

    • Catalyst: The use of an acid catalyst (e.g., p-toluenesulfonic acid) can facilitate the dehydration and cyclization process.

    • Reaction Conditions: High temperatures are often required for this cyclization. Microwave-assisted synthesis can be a valuable tool to reduce reaction times and potentially improve yields.

Experimental Protocol: Cyclization to form the 1,2,4-Triazole

  • Combine N-(5-amino-2-ethylphenyl)formamide and an equimolar amount of formhydrazide in a high-boiling solvent such as NMP.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture at 150-180°C for several hours, monitoring the progress by TLC.

  • Alternatively, perform the reaction in a sealed vessel under microwave irradiation at a suitable temperature and time.

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q: What are the main challenges in the synthesis of this compound?

A: The primary challenges include achieving regioselective nitration in the first step, ensuring selective reduction of the nitro group without affecting the formyl group, and optimizing the final cyclization step to maximize the yield of the desired triazole.

Q: Are there alternative synthetic routes to consider?

A: Yes, one alternative involves the reaction of 2-ethyl-5-aminobenzohydrazide with formic acid. Another approach could be a multi-component reaction, which might offer a more convergent and efficient synthesis.[10]

Q: How can I confirm the structure of the final product?

A: The structure of this compound should be confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic triazole protons and the aromatic substitution pattern in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will verify the structure.

Q: What are some common side products to look out for in the final cyclization step?

A: Incomplete cyclization can leave unreacted N-(5-amino-2-ethylphenyl)formamide. Side reactions could also lead to the formation of isomeric triazoles or other heterocyclic byproducts depending on the reaction conditions. Careful purification, often involving column chromatography, is crucial to isolate the pure desired product.

Data Summary

StepReactionKey ReagentsTypical Yield
1NitrationHNO₃, H₂SO₄70-80%[2]
2FormylationHCOOH, (CH₃CO)₂O>95%[3]
3ReductionFe, HClHigh
4CyclizationFormhydrazideModerate to High

Workflow Visualization

Troubleshooting_Workflow cluster_synthesis Synthesis Steps cluster_troubleshooting Troubleshooting Points cluster_solutions Solutions Nitration Step 1: Nitration Formylation Step 2: Formylation Nitration->Formylation Low_Yield_Nitration Low Yield/ Isomer Mix Nitration->Low_Yield_Nitration Reduction Step 3: Reduction Formylation->Reduction Incomplete_Formylation Incomplete Reaction Formylation->Incomplete_Formylation Cyclization Step 4: Cyclization Reduction->Cyclization Non_Selective_Reduction Non-selective Reduction Reduction->Non_Selective_Reduction Low_Yield_Cyclization Low Yield Cyclization->Low_Yield_Cyclization Sol_Nitration Control Temp. Protecting Group Low_Yield_Nitration->Sol_Nitration Sol_Formylation Stronger Reagent Optimize Time/Temp Incomplete_Formylation->Sol_Formylation Sol_Reduction Selective Reagents (Fe/H+, NaBH4/cat) Non_Selective_Reduction->Sol_Reduction Sol_Cyclization High-Boiling Solvent Microwave, Catalyst Low_Yield_Cyclization->Sol_Cyclization

Caption: Troubleshooting workflow for the synthesis of this compound.

References

  • Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
  • Einhorn, A., & Brunner, K. (1905). Ueber die N-Methylolverbindungen der Säureamide. Justus Liebigs Annalen der Chemie, 343(2‐3), 207-305.
  • Process for the preparation of 4-amino-1,2,4-Triazole. (n.d.). Google Patents.
  • Pellizzari, G. (1911). Azioni dell'idrazide benzoica sulle amidi. Gazzetta Chimica Italiana, 41(II), 20-30.
  • ISRES Publishing. (2023). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Rahman, M. M., et al. (2010). N-(4-Nitrophenethyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1721.
  • Frontiers Media. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Process for preparing 2-fluoro-5-nitroaniline. (n.d.). Google Patents.
  • Wang, L., & Xu, J. (2008). 2-Ethyl-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2212.
  • LookChem. (n.d.). N-(4-NITROPHENYL)FORMAMIDE 97. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • RACO. (n.d.). Recent advances in the synthesis of triazole derivatives. Retrieved from [Link]

  • Hossain, M. K., et al. (2020). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Tetrahedron Letters, 61(27), 152093.
  • MDPI. (2025). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Mohammed, A. A., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium.
  • PrepChem. (n.d.). Synthesis of N-(4-methyl-2-nitrophenyl)formamide. Retrieved from [Link]

  • Kornblum, N., & Iffland, D. C. (1949). A combined deamination and nitro reduction method for nitroanilines. Journal of the American Chemical Society, 71(6), 2137-2143.
  • ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]

  • Kumar, A., et al. (2022).
  • MDPI. (2023). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: 1,2,4‐Triazoles. Part 6. Synthesis of New 1,5‐Diphenyl‐1H‐1,2,4‐triazoles Substituted with H, Alkyl, or Carboxyl Groups at C‐3. Retrieved from [Link]

  • Google Patents. (n.d.). PROCEDURE FOR THE PREPARATION OF N-(4-NITRO-2 PHENOXYPHENYL)-METHANSULPHONAMIDE.
  • National Institutes of Health. (2024). Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Critical review on the chemical reduction of nitroaniline. Retrieved from [Link]

  • National Institutes of Health. (2020). Critical review on the chemical reduction of nitroaniline. Retrieved from [Link]

  • MDPI. (2025). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • National Institutes of Health. (2025). Radical cascade cyclization of amino acid-tethered 1,6-enynones with sulfonyl hydrazides for N-terminal modification: synthesis of functionalized succinimide derivatives. Retrieved from [Link]

  • Axiom Chemicals Pvt. Ltd. (n.d.). 2 Ethyl 5 Nitroaniline. Retrieved from [Link]

  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful purification of this compound using column chromatography. As a molecule possessing both a basic aniline moiety and a polar triazole ring, its purification can present unique challenges. This document provides a framework for method development and addresses common issues encountered during its purification.

Understanding the Molecule: Key Physicochemical Properties

This compound is a polar aromatic amine. The presence of the aniline group makes it basic, while the triazole ring contributes to its polarity and potential for hydrogen bonding. These characteristics are central to the challenges faced during its purification by silica gel chromatography, such as peak tailing and irreversible adsorption.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the column chromatography of this compound.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: I'm observing overlapping peaks or poor resolution between my desired product and impurities on the column. How can I improve the separation?

Answer: Poor separation is a common issue that can be addressed by systematically optimizing your chromatographic conditions.

  • Re-evaluate Your Solvent System: The initial solvent system, often determined by Thin Layer Chromatography (TLC), may not translate perfectly to column chromatography.

    • Decrease Polarity: If your compound and impurities are eluting too quickly (high Rf values), decrease the polarity of your mobile phase. This will increase the interaction with the stationary phase and improve separation.[1]

    • Utilize Different Solvent Selectivity: If a simple adjustment of polarity with a standard hexane/ethyl acetate system is ineffective, consider solvents with different selectivities.[2] For instance, substituting ethyl acetate with acetone or dichloromethane can alter the interactions between your compounds and the stationary phase, potentially resolving overlapping spots.[2]

  • Employ a Solvent Gradient: Instead of isocratic elution (using a single solvent mixture), a gradient elution can be highly effective. Start with a less polar solvent system to allow for the separation of less polar impurities, and gradually increase the polarity to elute your target compound and then more polar impurities.

  • Optimize Column Parameters:

    • Column Length and Diameter: A longer, narrower column generally provides better resolution but requires a longer run time.

    • Stationary Phase Particle Size: Smaller particle size silica gel offers higher resolution but will result in slower flow rates and higher back pressure.

Issue 2: Significant Peak Tailing of the Target Compound

Question: My purified fractions show significant tailing on TLC analysis, indicating an impure product. What causes this and how can I fix it?

Answer: Peak tailing is a frequent problem when purifying basic compounds like anilines on standard silica gel. It is primarily caused by strong interactions between the basic aniline and acidic silanol groups on the silica surface.

  • Use a Mobile Phase Modifier: Adding a small amount of a basic modifier to your eluent can neutralize the acidic silanol groups, preventing strong secondary interactions.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. This is a common and effective way to reduce tailing for basic compounds.[3]

    • Ammonia: A solution of methanol with a small percentage of ammonium hydroxide can also be effective, especially for very polar basic compounds.[4]

  • Consider an Alternative Stationary Phase: If tailing persists, the issue may be the stationary phase itself.

    • Deactivated Silica Gel: Using silica gel that has been treated to reduce the number of acidic silanol groups can be beneficial.

    • Alumina: Alumina is available in acidic, neutral, and basic forms. Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.[1]

Issue 3: Low or No Recovery of the Compound from the Column

Question: I've run my column, but I have very low or no yield of my target compound. Where did it go?

Answer: This frustrating issue can stem from several factors, from compound instability to improper elution.

  • Compound Instability on Silica: The acidic nature of silica gel can cause the degradation of sensitive compounds.[4]

    • Perform a Stability Test: Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or streaking, your compound may be degrading on the silica.[4] In this case, switching to a more inert stationary phase like neutral alumina is recommended.

  • Irreversible Adsorption: The strong interaction between the basic aniline and acidic silanol groups can lead to your compound being permanently stuck to the column. Using a basic modifier in your eluent, as mentioned for peak tailing, can also prevent this.

  • Insufficiently Polar Eluent: Your compound may be too polar to be eluted by your chosen solvent system. If you suspect this, you can try flushing the column with a much more polar solvent system (e.g., 10-20% methanol in dichloromethane) to see if you can recover your compound.

  • Precipitation on the Column: If your compound has low solubility in the initial mobile phase, it may precipitate at the top of the column. Ensure your crude material is fully dissolved before loading, or consider a dry loading technique.

Experimental Protocols & Data

Thin Layer Chromatography (TLC) for Method Development

Before attempting column chromatography, it is crucial to develop a suitable solvent system using TLC.[2][5]

Protocol:

  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing your chosen solvent system.

  • Visualize the spots under UV light and/or by staining (e.g., with ninhydrin for the amine or a general stain like potassium permanganate).[5][6]

  • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.[7]

Starting Solvent Systems for TLC Scouting Rationale
1:1 Hexane / Ethyl AcetateA standard starting point for many organic compounds.[5]
9:1 Dichloromethane / MethanolA more polar system suitable for polar compounds.[5]
1:1 Toluene / Ethyl AcetateOffers different selectivity which may help separate close-running spots.[2]
Column Chromatography Protocol

Preparation:

  • Select an appropriate size column based on the amount of crude material.

  • Pack the column with silica gel using a slurry method with your initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Add a layer of sand on top of the silica gel to prevent disruption of the surface during solvent addition.

Loading:

  • Wet Loading: Dissolve your crude material in a minimal amount of the initial eluent and carefully add it to the top of the column.

  • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a more volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

Elution and Fraction Collection:

  • Begin eluting with your chosen solvent system, collecting fractions in test tubes.

  • If using a gradient, gradually increase the polarity of the mobile phase.

  • Monitor the elution process by performing TLC on the collected fractions.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of the Workflow

Column Chromatography Workflow Purification Workflow for this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Rf ≈ 0.2-0.4) Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Compound (Wet or Dry Loading) Pack->Load Elute Elute with Solvent System (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Obtain Pure Product Evaporate->Pure_Product

Caption: A typical workflow for column chromatography purification.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter?

A1: Potential impurities can arise from starting materials or side reactions. These could include unreacted starting materials, isomeric byproducts, or over-alkylation products. Depending on the synthetic route, you might also have related aniline or triazole derivatives.

Q2: Can I use reverse-phase chromatography for this compound?

A2: Yes, reverse-phase chromatography is a viable alternative, especially if you are struggling with normal-phase silica gel. A C18 stationary phase with a mobile phase of water and an organic solvent like acetonitrile or methanol would be a good starting point. The pH of the aqueous portion of the mobile phase will be a critical parameter to control for optimal separation of this basic compound.[8][9][10]

Q3: How does the pH of the mobile phase affect the separation in reverse-phase chromatography?

A3: The pH of the mobile phase will determine the ionization state of the aniline group.[9][11][12] At a pH below the pKa of the aniline, it will be protonated (R-NH3+), making it more polar and likely to elute earlier. At a pH above the pKa, it will be in its neutral, more hydrophobic form (R-NH2), leading to stronger retention on the C18 column.[3][11] Controlling the pH is therefore a powerful tool for optimizing separation in reverse-phase chromatography.[9]

Q4: My compound is a solid. Should I still purify it by column chromatography?

A4: If your solid compound is not pure enough after initial isolation, column chromatography is a standard purification method. Alternatively, if the impurities have significantly different solubilities than your product, recrystallization can be a more straightforward and scalable purification technique.

Troubleshooting Logic Diagram

Troubleshooting Logic Start Problem Encountered PoorSep Poor Separation Start->PoorSep Tailing Peak Tailing Start->Tailing LowYield Low/No Yield Start->LowYield AdjustPolarity Adjust Solvent Polarity PoorSep->AdjustPolarity ChangeSolvent Change Solvent Type (e.g., DCM for Hexane) PoorSep->ChangeSolvent UseGradient Use Gradient Elution PoorSep->UseGradient AddBase Add Basic Modifier (e.g., 0.5% TEA) Tailing->AddBase ChangeStationaryPhase Use Neutral Alumina Tailing->ChangeStationaryPhase CheckStability Check Compound Stability on Silica (TLC Test) LowYield->CheckStability FlushColumn Flush with Polar Solvent LowYield->FlushColumn DryLoad Use Dry Loading Technique LowYield->DryLoad AddBase->LowYield Also helps prevent irreversible adsorption CheckStability->ChangeStationaryPhase

Caption: A logical guide to troubleshooting common chromatography issues.

References

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. Available from: [Link]

  • Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. ResearchGate. Available from: [Link]

  • Mobile and Stationary Phases in Chromatography Explained. Pharma Now. Available from: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Mastering Stationary Phases: Selection Criteria and Method Development. Sorbtech. Available from: [Link]

  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. ResearchGate. Available from: [Link]

  • Troubleshooting Guide. Restek. Available from: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available from: [Link]

  • (PDF) Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. ResearchGate. Available from: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. Available from: [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson. Available from: [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available from: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. Available from: [Link]

  • Thin Layer Chromatography (TLC) Practical Guide. AGA Analytical. Available from: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available from: [Link]

  • 4 Solvent Systems, Developing Chambers and Development. ResearchGate. Available from: [Link]

  • Using TLC to Scout Flash Chromatography Solvents. Biotage. Available from: [Link]

  • Thin Layer Chromatography. University of California, Davis. Available from: [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available from: [Link]

  • Lab Report 5. Scribd. Available from: [Link]

  • Lab 5 JP Organic Chemistry. Scribd. Available from: [Link]

  • 2526 CNPRAA01-Org Experiment 5 Column Chromatography. Scribd. Available from: [Link]

  • 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline. Aladdin Scientific. Available from: [Link]

  • This compound CAS#: 1082766-55-9. ChemWhat. Available from: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available from: [Link]

  • (PDF) Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical formulation. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Recrystallization of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining highly pure crystalline material. As direct, experimentally validated recrystallization protocols for this specific molecule are not widely published, this document will equip you with the fundamental principles and systematic approaches to develop a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: I am about to perform a recrystallization on this compound for the first time. What is the most critical first step?

A1: The cornerstone of a successful recrystallization is solvent selection. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a molecule like this compound, which possesses both aromatic and heterocyclic functionalities, a logical starting point is to screen a range of solvents with varying polarities.

Recommended Initial Solvent Screening:

  • Protic Solvents: Ethanol, Methanol, Isopropanol, Water

  • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF)[1][2]

  • Nonpolar Solvents: Toluene, Heptane/Hexane

A systematic approach is to test the solubility of a small amount of your crude material (10-20 mg) in a small volume (0.5-1 mL) of each solvent, both at room temperature and upon heating.

Q2: How do I choose between a single-solvent and a mixed-solvent system?

A2: A single-solvent system is generally preferred for its simplicity. However, if you find that your compound is either too soluble in one solvent or not soluble enough in another, even at high temperatures, a mixed-solvent system becomes necessary.[3] You would choose a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. For aromatic aniline and triazole derivatives, common mixed-solvent systems include ethanol/water, acetone/water, and toluene/hexane.[4]

Troubleshooting Guide

Problem 1: My compound "oils out" instead of crystallizing.

Cause: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. This is common if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is highly supersaturated.[3][5]

Solutions:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to reduce the saturation level. Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and encourage crystal formation.[5][6]

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][7]

  • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.[5]

  • Solvent System Modification: If oiling persists, your solvent system may be inappropriate. If using a mixed-solvent system, try adjusting the ratio of the "good" solvent to the "poor" solvent. Sometimes, switching to a different solvent system entirely is the best solution.

Problem 2: I have a very low yield of recovered product.

Cause: Low recovery is a frequent issue in recrystallization and can stem from several factors.

Solutions:

  • Minimize Solvent Usage: The most common reason for low yield is using an excessive amount of solvent, which leads to a significant portion of your product remaining in the mother liquor upon cooling.[5][8] Always use the minimum amount of hot solvent necessary to just dissolve your crude product.

  • Cooling Temperature: Ensure you have allowed sufficient time for crystallization and that the solution has been cooled to an appropriate temperature. Sometimes, placing the flask in an ice bath after it has cooled to room temperature can increase the yield.

  • Check the Mother Liquor: After filtration, you can check if a significant amount of product remains in the filtrate (mother liquor). A simple way to do this is to take a small sample of the mother liquor and evaporate the solvent. If a substantial amount of solid remains, it may be worthwhile to concentrate the mother liquor and attempt a second crop of crystals.

  • Avoid Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration, and keep the solution at or near its boiling point.[3]

Problem 3: No crystals are forming, even after extended cooling.

Cause: This typically happens when the solution is not supersaturated, meaning either too much solvent was used or the compound has a higher solubility in the chosen solvent at lower temperatures than anticipated.

Solutions:

  • Induce Crystallization: Try the methods described for "oiling out," such as scratching the flask or adding a seed crystal.[5][7]

  • Reduce Solvent Volume: If induction methods fail, it is likely your solution is too dilute. Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or the formation of a few crystals, allow the solution to cool slowly again.[5]

  • Change the Solvent System: If the compound remains highly soluble even after reducing the solvent volume, the chosen solvent is likely unsuitable. You may need to select a less polar solvent or use a mixed-solvent system where you can add an anti-solvent to decrease the overall solubility.

Experimental Protocols & Data Logging

Systematic Solvent Selection Protocol
  • Preparation: Place approximately 20 mg of crude this compound into several test tubes.

  • Room Temperature Test: To each tube, add 0.5 mL of a different solvent from the recommended list. Agitate the tubes and observe the solubility.

  • Hot Solvent Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent. Observe the solubility.

  • Cooling Test: If the compound dissolves completely in the hot solvent, allow the tube to cool to room temperature and then in an ice bath. Observe the formation of crystals.

  • Data Logging: Record your observations in a table similar to the one below. This will be your primary guide for scaling up the recrystallization.

Table 1: Solubility Data for this compound

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on CoolingNotes
Ethanol
Methanol
Water
Acetone
Toluene
Add other solvents as tested
Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling. Continue adding small portions of the hot solvent until the compound just dissolves.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals to a constant weight.[8]

Visualizing the Workflow

To aid in your decision-making process, the following diagrams illustrate the key steps in selecting a solvent and performing a recrystallization.

Caption: Workflow for Recrystallization Protocol Selection.

Solvent_Selection_Logic Start Select a test solvent Sol_Room_Temp Is compound soluble at room temperature? Start->Sol_Room_Temp Sol_Hot Is compound soluble in hot solvent? Sol_Room_Temp->Sol_Hot No Too_Soluble Too soluble. Consider as 'good' solvent for a mixed-solvent pair. Sol_Room_Temp->Too_Soluble Yes Crystals_Cool Do crystals form upon cooling? Sol_Hot->Crystals_Cool Yes Insoluble Insoluble. Consider as 'poor' solvent for a mixed-solvent pair. Sol_Hot->Insoluble No Good_Solvent Good single solvent for recrystallization Crystals_Cool->Good_Solvent Yes No_Crystals No crystals form. Solution may be too dilute. Crystals_Cool->No_Crystals No

Caption: Decision Logic for Solvent System Selection.

References

Sources

Technical Support Center: Synthesis of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice in a user-friendly question-and-answer format to address common challenges and side reactions, ensuring a higher success rate and purity of the final product.

Synthetic Pathway Overview

The synthesis of this compound is a three-step process commencing with the nitration of 2-ethylaniline, followed by the reduction of the resulting nitro compound, and culminating in the cyclization to form the desired triazole ring. Each stage presents unique challenges that can impact the overall yield and purity. This guide will dissect each step, offering practical solutions to common problems.

Synthesis_Pathway Start 2-Ethylaniline Step1_Product 2-Ethyl-5-nitroaniline Start->Step1_Product Step 1: Nitration (H₂SO₄, HNO₃) Step2_Product 4-Ethyl-1,3-phenylenediamine Step1_Product->Step2_Product Step 2: Reduction (e.g., Fe/HCl or H₂/Pd-C) Final_Product This compound Step2_Product->Final_Product Step 3: Cyclization (e.g., with Diformylhydrazine) Cyclization_Mechanism Diamine 4-Ethyl-1,3-phenylenediamine Intermediate N-(4-amino-2-ethylphenyl)-N'-formylformohydrazonamide (Intermediate) Diamine->Intermediate + Diformylhydrazine Diformylhydrazine Diformylhydrazine->Intermediate Final_Product This compound Intermediate->Final_Product Cyclization (-H₂O)

Overcoming poor solubility of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline in reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Overcoming Poor Solubility in Synthetic Reactions

Welcome to the technical support center. As a Senior Application Scientist, I understand that navigating the challenges of poorly soluble compounds is a frequent yet critical hurdle in drug discovery and organic synthesis. This guide is designed to provide you with not just solutions, but a deep, mechanistic understanding of why those solutions work for 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline. Our goal is to empower you to troubleshoot effectively and advance your research with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the structural features of this compound that contribute to its poor solubility?

Answer: The solubility behavior of this molecule is a direct consequence of its distinct structural components:

  • Aromatic Core: The aniline ring is a rigid, planar structure. Molecules with high planarity and symmetry can pack efficiently into a stable crystal lattice. A significant amount of energy is then required to break these intermolecular forces (lattice energy) and dissolve the compound.

  • Hydrogen Bonding Capability: The molecule possesses multiple sites for hydrogen bonding: the primary amine (-NH₂) group and the nitrogen atoms of the 1,2,4-triazole ring.[1][2] While this suggests potential solubility in polar, protic solvents, these same groups can also lead to strong self-association between molecules, again favoring the solid state over dissolution.

  • Amphiphilic Nature: The molecule has both non-polar (the ethyl group and the phenyl ring) and polar (amine and triazole moieties) regions. This dual character means it is often not perfectly suited for either highly polar or highly non-polar solvents, creating a solubility challenge.

  • Basic Aniline Group: The primary amine group is basic.[3] This is a key feature that can be exploited to dramatically alter solubility through pH modification, which we will discuss in detail.

Q2: I am setting up a reaction. Which organic solvents are the best starting points for dissolving this compound?

Answer: For compounds like this that are often recalcitrant, polar aprotic solvents are the most reliable starting point. They can engage in dipole-dipole interactions without the hydrogen-bonding competition that can sometimes hinder dissolution in protic solvents.

Here is a summary of recommended starting solvents. Begin with the "Primary Candidates" before moving to the "Secondary Options."

SolventTypeBoiling Point (°C)Key Considerations
Dimethylformamide (DMF) Polar Aprotic153Excellent solubilizing power for a wide range of compounds.[4] High boiling point makes it suitable for reactions requiring heat but can be difficult to remove.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189A very powerful solvent, often capable of dissolving what other solvents cannot. Its high boiling point and potential to interfere with certain reagents require careful consideration.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic202Similar to DMF and DMSO but with an even higher boiling point. Use when very high reaction temperatures are necessary.
Tetrahydrofuran (THF) Polar Aprotic66A good general-purpose solvent with a low boiling point, making it easy to remove post-reaction.[5] Its solubilizing power is less than DMF or DMSO.
Dioxane Polar Aprotic101A higher-boiling alternative to THF, often used in reactions that require moderate heating.
Q3: My compound did not dissolve sufficiently in a single solvent. What is my next step?

Answer: The use of a co-solvent system is the logical next step. A co-solvent is a miscible solvent added in a smaller quantity to the primary solvent to modify its properties and enhance solubility.[6][7]

The Mechanism of Co-Solvency: Co-solvents work by reducing the overall polarity of the solvent system and disrupting the primary solvent's self-association.[] For example, adding an organic solvent like dioxane to water breaks up water's strong hydrogen-bonding network, creating a less polar environment that is more favorable for dissolving a hydrophobic molecule.[]

Recommended Co-Solvent Systems:

  • For Aqueous Reactions: Dioxane/Water, THF/Water, or Ethanol/Water.

  • For Organic Reactions: Toluene/Ethanol, Dichloromethane/Methanol.

The following workflow provides a systematic approach to solvent selection.

G cluster_0 Solvent Selection Workflow Start Select Primary Solvent (e.g., DMF, THF) Test_Solubility Test Solubility at RT (Target Concentration) Start->Test_Solubility Heat Apply Gentle Heat (e.g., 40-60°C) Test_Solubility->Heat No Success Proceed with Reaction Test_Solubility->Success Yes Test_Again Soluble? Heat->Test_Again Test_Again->Success Yes Co_Solvent Introduce Co-Solvent (e.g., Toluene, Ethanol) Test_Again->Co_Solvent No Test_Co_Solvent Test Solubility in Mixture Co_Solvent->Test_Co_Solvent Test_Co_Solvent->Success Yes Failure Re-evaluate System (Consider pH Modification) Test_Co_Solvent->Failure No

A systematic workflow for solvent and co-solvent selection.
Q4: How does temperature affect the solubility of this compound and the reaction rate?

Answer: Temperature has a profound and dual impact on your experiment:

  • Impact on Solubility: For most solid organic compounds, solubility increases with temperature.[9][10] The added thermal energy helps overcome the intermolecular forces holding the crystal lattice together, allowing the solvent to solvate individual molecules more effectively.[10]

    • Practical Tip: Heating your mixture to 50-80°C can often achieve complete dissolution. However, be cautious: ensure your compound is stable at these temperatures and be aware that it may precipitate upon cooling.

  • Impact on Reaction Rate: Increasing the temperature almost always increases the reaction rate.[11][12] A general rule of thumb is that the rate of a chemical reaction can double for every 10°C increase in temperature.[13] This is because molecules have more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of a successful reaction.[11][12]

Caution: While heating is beneficial, excessive temperatures can lead to solvent boiling, pressure buildup, or degradation of starting materials, reagents, or products. Always use a condenser and monitor the reaction closely.

Q5: The aniline group in my molecule is basic. How can I use this property to my advantage?

Answer: This is an excellent observation and one of the most powerful techniques for this specific molecule. The basic amine allows you to use pH adjustment to dramatically increase aqueous solubility.[14]

The Mechanism: By adding an acid (e.g., hydrochloric acid), you can protonate the basic aniline nitrogen. This forms an ammonium salt, which is ionic and typically much more soluble in water than the neutral "free base".[15] Once your reaction is complete in the aqueous phase, you can then add a base (e.g., sodium hydroxide) to deprotonate the ammonium salt, causing your purified product to precipitate out of the solution as the neutral, less soluble form. This is also a highly effective purification technique.

G cluster_main pH Adjustment for Solubility Enhancement cluster_start Poorly Soluble State cluster_soluble Highly Soluble State cluster_end Recovered State Molecule_Start 2-Ethyl-5-(...)-Aniline (Free Base, Insoluble in Water) Process_Acid + Acid (e.g., HCl) (Protonation) Molecule_Start->Process_Acid Molecule_Salt Protonated Ammonium Salt (Water Soluble) Reaction Aqueous Phase Reaction Molecule_Salt->Reaction Molecule_End 2-Ethyl-5-(...)-Aniline (Precipitated Free Base) Process_Acid->Molecule_Salt Process_Base + Base (e.g., NaOH) (Deprotonation) Process_Base->Molecule_End Reaction->Process_Base

Mechanism of pH-mediated solubilization and recovery.
Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening

This protocol details a methodical approach to finding an effective co-solvent system when a single solvent fails.

  • Primary Solvent Dispensing: In several small vials, dispense a measured amount of your primary solvent (e.g., 1.0 mL of Dioxane).

  • Add Solute: To each vial, add a pre-weighed amount of this compound to match your target reaction concentration.

  • Co-Solvent Titration: While stirring vigorously, add a potential co-solvent (e.g., Water, Ethanol) dropwise to the first vial.

  • Observe and Record: Monitor for complete dissolution. Record the approximate volume ratio of primary solvent to co-solvent required.

  • Test Other Co-Solvents: Repeat steps 3-4 with different co-solvents in the other vials.

  • Optimize and Scale: Once a promising ratio is identified, use that co-solvent system for your preparative scale reaction.

Protocol 2: pH-Mediated Dissolution for Aqueous Reactions

This protocol is for leveraging the basicity of the aniline group to perform a reaction in an aqueous medium.

  • Initial Suspension: Suspend the this compound in water.

  • Acidification: Slowly add 1M hydrochloric acid (HCl) dropwise while monitoring the mixture. Continue adding acid until the solid completely dissolves. This indicates the formation of the soluble ammonium salt. Check that the pH is acidic (pH 2-3).

  • Perform Reaction: Add your other water-soluble reagents to the now-clear solution and proceed with the reaction, monitoring for completion by a suitable method (e.g., TLC, LC-MS).

  • Product Isolation: Once the reaction is complete, cool the mixture in an ice bath.

  • Basification: Slowly add 1M sodium hydroxide (NaOH) dropwise. The neutral product will begin to precipitate out of the solution. Continue adding base until the precipitation is complete (typically pH 8-9).

  • Collection: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Troubleshooting Guide
ProblemPotential CauseSuggested Solution
Compound precipitates from solution upon cooling after being dissolved with heat. The compound has low solubility at lower temperatures.Maintain the reaction at the higher temperature. If this is not feasible for the reaction chemistry, you must find a better solvent or co-solvent system that provides adequate solubility at the required temperature.
Reaction is slow or incomplete, even though the starting material appears to be dissolved. The dissolved concentration is too low for an efficient reaction rate. The system is at saturation, but the concentration is kinetically insufficient.Increase the total volume of the solvent. If a large volume is impractical, you must enhance solubility further. Revisit the co-solvent screening or consider the pH modification technique to achieve a higher effective concentration.
Adding a co-solvent causes the material to precipitate ("crash out"). The co-solvent is acting as an "anti-solvent." You have created a solvent mixture in which the compound is less soluble than in the primary solvent alone.This is common when adding a non-polar co-solvent to a polar solution or vice versa. You must select a co-solvent that is miscible and has a polarity intermediate between the primary solvent and the solute.
References
  • Strategies to Address Low Drug Solubility in Discovery and Development. (Source: Vertex AI Search)
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021-07-26). (Source: Vertex AI Search)
  • Overcoming low solubility of triazole derivatives in organic synthesis - Benchchem. (Source: Vertex AI Search)
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (Source: Vertex AI Search)
  • 4 Common Ways Temperature Impacts Chemicals - Post Apple Scientific. (2024-06-04). (Source: Vertex AI Search)
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. (2011-05-28). (Source: Vertex AI Search)
  • What is the relationship between solubility and temperature? What about the relationship between reaction rate and temperature? - Quora. (2022-12-09). (Source: Vertex AI Search)
  • 1,2,4-Triazole - Solubility of Things. (Source: Vertex AI Search)
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (Source: Vertex AI Search)
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. (Source: Vertex AI Search)
  • How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. (2024-04-03). (Source: Vertex AI Search)
  • Cosolvent - Wikipedia. (Source: Vertex AI Search)
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (Source: Vertex AI Search)
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (2022-04-25). (Source: Vertex AI Search)
  • Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. (Source: Vertex AI Search)
  • Temperature Effects on Solubility - Chemistry LibreTexts. (2023-01-29). (Source: Vertex AI Search)
  • Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.
  • Chapter 5: Organic Solvents: Environmentally Benign Solutions - Books. (2025-05-23). (Source: Vertex AI Search)
  • SOLVENTS: From Past to Present | ACS Omega - ACS Publications - American Chemical Society. (2024-02-06). (Source: Vertex AI Search)
  • Effect of Temperature on Reaction Rates - Dalal Institute. (Source: Vertex AI Search)
  • This compound(SALTDATA: FREE) - ChemicalBook. (Source: Vertex AI Search)
  • Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Public
  • 1082766-55-9|this compound - BLDpharm. (Source: Vertex AI Search)
  • Cosolvent. (Source: Vertex AI Search)
  • Solvation Effects in Organic Chemistry - ACS Publications - American Chemical Society. (2022-02-04). (Source: Vertex AI Search)
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010-08-23). (Source: Vertex AI Search)
  • How Does Temperature Affect The Rate Of A Reaction?. (2023-03-15). (Source: Vertex AI Search)
  • Technical Support Center: Overcoming Poor Solubility of Starting Materials - Benchchem. (Source: Vertex AI Search)
  • “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs - Asian Journal of Pharmaceutics. (Source: Vertex AI Search)
  • Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023-03-13). (Source: Vertex AI Search)
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (Source: Vertex AI Search)
  • How does branching increase the solubility in amines? - Quora. (2018-05-12). (Source: Vertex AI Search)
  • SAFETY DATA SHEET - Fisher Scientific. (2009-09-22). (Source: Vertex AI Search)
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. (Source: Vertex AI Search)
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-20). (Source: Vertex AI Search)
  • Organic Chemistry II. (Source: Vertex AI Search)
  • 12 - SAFETY D
  • 23.1: Properties of amines - Chemistry LibreTexts. (2024-11-07). (Source: Vertex AI Search)
  • Amine Reactivity - MSU chemistry. (Source: Vertex AI Search)
  • Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - Arabian Journal of Chemistry. (Source: Vertex AI Search)
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC - NIH. (Source: Vertex AI Search)
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (Source: Vertex AI Search)
  • This compound - Angene Chemical. (Source: Vertex AI Search)
  • 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline. (Source: Vertex AI Search)
  • The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. (2021-03-15). (Source: Vertex AI Search)
  • Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives - ResearchGate. (2018-05-03). (Source: Vertex AI Search)

Sources

Technical Support Center: Optimization of Reaction Conditions for Triazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazole Ring Formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 1,2,3-triazoles, primarily focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing insights into the causes and actionable solutions.

Issue 1: Low or No Product Yield

Q1: My CuAAC reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?

A1: Low or no yield is a common frustration. The root cause often lies with the integrity of the catalytic system, specifically the Cu(I) ion, which is the active catalyst.

  • Cause 1: Oxidation of Copper(I) Catalyst: The active catalyst, Cu(I), is highly sensitive to oxygen and can be readily oxidized to the inactive Cu(II) species. This is a primary reason for reaction failure, especially when working in the presence of air.

    • Solution: The most convenient and common method to counteract this is the in situ generation and maintenance of Cu(I) from a stable Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is the most widely used and effective reducing agent for this purpose.[1][2] Ensure you have an adequate amount of the reducing agent. For bioconjugation, a concentration of 2.5 mM sodium ascorbate has been found to be sufficient when using 100 μM of copper.[1]

  • Cause 2: Insufficient Catalyst Loading or Inactive Copper Source: The choice and amount of copper source are critical. While direct Cu(I) salts like CuI or CuBr can be used, they require careful handling under inert conditions to prevent oxidation.

    • Solution: For general applications, starting with a Cu(II) source like copper(II) sulfate (CuSO₄) is more practical.[2] A typical catalyst loading is around 0.5 mol%.[3] If you suspect your copper source is the issue, consider using a fresh batch or a different source.

  • Cause 3: Catalyst Inhibition by Solvents or Impurities: Certain solvents or impurities in your starting materials can chelate the copper catalyst, rendering it inactive. Acetonitrile, for instance, has a strong coordinating ability with Cu(I) and should generally be avoided.[2] Trace impurities can have a more pronounced negative effect on a larger scale.

    • Solution: Ensure high purity of your azide and alkyne starting materials. If you suspect solvent effects, consider switching to a more suitable solvent system. A mixture of t-BuOH and water is a common choice.[4] Degassing your solvent before use can also be beneficial to remove dissolved oxygen.

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues in your CuAAC reactions.

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.

Issue 2: Presence of Side Products

Q2: My reaction is working, but I'm observing significant side products, particularly a dimer of my alkyne. How can I suppress this?

A2: The formation of a symmetric diyne (alkyne homocoupling), often referred to as Glaser coupling, is a common side reaction in CuAAC. This occurs when the copper acetylide intermediate is oxidatively coupled.

  • Cause: This side reaction is promoted by the presence of oxygen, which oxidizes the Cu(I) catalyst.

  • Solution 1: Maintain Anaerobic Conditions: Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce alkyne homocoupling. This is especially important when not using a reducing agent.

  • Solution 2: Use of Sodium Ascorbate: Sodium ascorbate not only regenerates the active Cu(I) catalyst but also effectively prevents the undesirable oxidative homocoupling of the alkyne substrate.

  • Solution 3: Ligand Addition: Certain ligands can stabilize the Cu(I) center and modulate its reactivity, which can help suppress side reactions. Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are particularly effective in aqueous systems.[5]

Issue 3: Poor Regioselectivity

Q3: My reaction is producing a mixture of 1,4- and 1,5-disubstituted triazole isomers. How do I control the regioselectivity?

A3: The classic thermal Huisgen 1,3-dipolar cycloaddition often yields a mixture of regioisomers because the reaction proceeds through a concerted mechanism with similar energy barriers for both orientations.

  • Cause: Lack of catalytic control over the cycloaddition process.

  • Solution: Employ a Catalyzed Reaction:

    • For 1,4-disubstituted triazoles: Use the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction is highly regioselective for the 1,4-isomer and can be performed under mild conditions.

    • For 1,5-disubstituted triazoles: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . This method selectively yields the 1,5-isomer. RuAAC also has the advantage of being compatible with both terminal and internal alkynes.

Catalyst Choice Dictates Regioselectivity

Regioselectivity sub Azide + Terminal Alkyne cu_cat Cu(I) Catalyst (CuAAC) sub->cu_cat ru_cat Ru Catalyst (RuAAC) sub->ru_cat prod_14 1,4-Disubstituted Triazole cu_cat->prod_14 Highly Selective prod_15 1,5-Disubstituted Triazole ru_cat->prod_15 Highly Selective

Caption: Controlling triazole regioselectivity through catalyst selection.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to optimize for a successful triazole synthesis? A: The most critical parameters are the choice of catalyst and ligand, the solvent, reaction temperature, and the purity of your starting materials. Temperature, in particular, plays a crucial role in controlling the reaction rate and minimizing byproduct formation.

Q: How does temperature affect the yield and purity of my triazole product? A: Temperature has a significant impact. Increasing the temperature can increase the reaction rate and yield up to an optimal point. However, excessively high temperatures can lead to the degradation of reactants or products and promote side reactions. For some reactions, lower temperatures are optimal. For instance, in one study, the yield of a bis(1,2,3-triazole) synthesis increased as the temperature was decreased from 70°C to 0°C.[6][7]

Q: What is the role of a ligand in CuAAC reactions? A: Ligands play a multifaceted role. They stabilize the catalytically active Cu(I) oxidation state, protecting it from oxidation and disproportionation.[5][8] This stabilization boosts the efficiency of the reaction and can reduce the cytotoxicity of the copper catalyst in biological applications.[5][9] Ligands can also accelerate the reaction rate, which is particularly helpful at low reactant concentrations.[10]

Q: Which ligand should I choose for my reaction? A: The choice of ligand depends on your solvent system and application.

  • For aqueous systems/bioconjugation: Water-soluble ligands like THPTA and BTTAA are excellent choices.[5][11] THPTA is widely used and helps protect biomolecules from oxidation.[1] BTTAA is a newer generation ligand that can dramatically accelerate reaction rates and suppress cytotoxicity.[11]

  • For organic solvents: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is one of the most widely used water-insoluble ligands.[11]

Q: Can I run the CuAAC reaction in any solvent? A: No, solvent choice is important. The reaction can be run in a variety of solvents, including mixtures of water with miscible organic solvents like alcohols, DMSO, and DMF.[2] However, you should avoid acetonitrile as it can strongly coordinate to and inhibit the Cu(I) catalyst.[2] The solubility of your starting materials is a key consideration, but they do not need to be completely soluble for the reaction to be successful.[2]

Data & Protocols

Table 1: Common Ligands for CuAAC Reactions
LigandAbbreviationSolubilityKey Features & Applications
Tris(3-hydroxypropyltriazolylmethyl)amineTHPTAWater-solubleExcellent for bioconjugation in aqueous buffers; stabilizes Cu(I) and protects against oxidative damage.[5][11]
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amineTBTAWater-insolubleWidely used for reactions in organic solvents.[11]
3-[4-({Bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]propanoic acidBTTAAWater-solubleA highly effective ligand that significantly accelerates reaction rates and reduces copper-induced cytotoxicity.[5][11]
Bathophenanthrolinedisulfonic acid disodium saltBTTESWater-solubleA ligand designed to enhance reaction efficiency and biocompatibility.[5]
Experimental Protocol: General Procedure for CuAAC

This protocol provides a general starting point for a small-scale CuAAC reaction using in situ generation of the Cu(I) catalyst. Optimization will be required for specific substrates.

Materials:

  • Azide starting material

  • Alkyne starting material

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., 1:1 mixture of t-BuOH:H₂O)

  • Appropriate reaction vessel and stir bar

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 M stock solution of Sodium Ascorbate in deionized water. It is recommended to prepare this solution fresh.

    • Prepare a 0.1 M stock solution of CuSO₄·5H₂O in deionized water.

  • Reaction Setup:

    • In a reaction vessel, dissolve the alkyne (1.0 equiv.) and the azide (1.0-1.2 equiv.) in the chosen solvent system (e.g., 4 mL of 1:1 t-BuOH:H₂O).

    • Stir the solution to ensure homogeneity.

  • Initiation of Reaction:

    • To the stirred solution, add the Sodium Ascorbate stock solution (e.g., 0.1 equiv., 10 mol%).

    • Subsequently, add the CuSO₄ stock solution (e.g., 0.01 equiv., 1 mol%). A slight color change may be observed.

    • Note: It is often recommended to add the reagents in this order (substrates, then ascorbate, then copper) to ensure the reducing agent is present when the copper is introduced.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel if necessary.

References

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PubMed Central. [Link]

  • Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. ACS Publications. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]

  • Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

  • Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Publications. [Link]

  • A Recent Concept of Importance: Click Chemistry. ResearchGate. [Link]

  • Problems and Solutions in Click Chemistry Applied to Drug Probes. PMC - NIH. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. [Link]

  • COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. sphinxsai.com. [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. [Link]

  • Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. ResearchGate. [Link]

  • Click chemistry (CuAAC) in the synthesis of quinolone-triazole hybrids. ResearchGate. [Link]

  • Best solvent for azide alkyne cycloaddition?. ResearchGate. [Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. NIH. [Link]

  • Effect of Solvent on the Reaction a. ResearchGate. [Link]

  • Unbelievable Challenges in Triazole Synthesis!. YouTube. [Link]

  • Click Triazoles for Bioconjugation. PMC - PubMed Central. [Link]

  • Making triazoles, the green way. RSC Education. [Link]

Sources

Technical Support Center: Purification of Crude 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this pharmaceutical intermediate at the required purity. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to common experimental issues, grounded in established chemical principles.

Section 1: Understanding Your Impurity Profile

A successful purification strategy begins with understanding the nature of the impurities in your crude material. The synthetic route to this compound can introduce various unwanted substances.

Q1: What are the likely impurities in my crude this compound, and how can I identify them?

Answer: Impurities are typically classified as organic, inorganic, or residual solvents.[1] For this specific molecule, you should anticipate:

  • Organic Impurities: These are the most common and can include unreacted starting materials, intermediates, isomers, and by-products from side reactions during the triazole ring formation or aniline synthesis.[2][3][4]

  • Inorganic Impurities: These may include salts, catalysts, or reagents used during the synthesis.[1][5]

  • Residual Solvents: Volatile organic compounds used as the reaction or work-up medium can remain in the crude product.[6]

Recommended Analytical Techniques for Identification:

Technique Purpose Information Provided
HPLC/UPLC The gold standard for purity assessment.[1][7]Quantifies the percentage of your target compound and reveals the number and relative abundance of organic impurities.
LC-MS Impurity Identification.Provides the molecular weight of unknown impurities, which is critical for proposing their structures.[2][6]
NMR Spectroscopy Structural Confirmation and Impurity ID.Confirms the structure of your desired product and can help identify major impurities if their signals are distinct from your product's signals.[2]
Gas Chromatography (GC) Residual Solvent Analysis.[1][6]Identifies and quantifies volatile impurities, particularly residual solvents.
ICP-MS / ICP-OES Elemental Impurity Analysis.Detects and quantifies trace metal impurities, which is crucial for pharmaceutical applications.[5][6]

Section 2: Purification Strategy & Method Selection

The unique chemical nature of this compound, possessing a basic aniline functional group, is the key to an effective purification strategy. A multi-step approach is often most effective.

Q2: What is the most logical workflow for purifying my crude product?

Answer: A highly effective strategy is to use a bulk purification method first to remove major impurities, followed by a high-resolution technique to achieve final purity.

Purification_Workflow cluster_0 Step 1: Bulk Purification cluster_1 Step 2: High-Resolution Purification cluster_2 Step 3: Final Product Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Removes acidic & neutral impurities Chromatography Column Chromatography Extraction->Chromatography Separates closely related impurities Recrystallization Recrystallization Chromatography->Recrystallization Final polishing & solvent removal Pure Pure Product (>99.5%) Recrystallization->Pure

Caption: Recommended multi-step purification workflow.

Section 3: Troubleshooting Guide for Purification Methods

Acid-Base Extraction

This technique leverages the basicity of the aniline group to separate it from non-basic impurities. The amine is protonated with acid to form a water-soluble salt, which moves into the aqueous phase.[8][9]

Q3: Why is acid-base extraction the recommended first step?

Answer: It is a rapid, inexpensive, and highly effective method to remove a significant portion of neutral and acidic organic impurities, as well as inorganic salts, before committing to more time-consuming techniques like chromatography.[9][10] The fundamental principle is to exploit the differential solubility of the compound in its neutral versus its salt form.[9]

Q4: I performed the acid wash, but my recovery of the product from the aqueous layer is very low after basification. What happened?

Answer: This is a common issue with several potential causes:

  • Incomplete Protonation: The pH of the aqueous acid may not have been low enough to fully protonate the aniline. For an aniline derivative, a pH of 1-2 is typically required. Use a pH meter or pH paper to verify.

  • Incomplete Extraction into Organic Solvent: After basifying the aqueous layer to regenerate the free amine (pH > 10), you must extract the product back into an organic solvent (e.g., Dichloromethane, Ethyl Acetate). This step may require multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.

  • Emulsion Formation: Vigorous shaking can create an emulsion layer between the aqueous and organic phases, trapping your product. To break an emulsion, you can add brine (saturated NaCl solution) or let the funnel stand for an extended period.

  • Product Precipitation: If the concentration of your product is very high, it might precipitate out of the aqueous layer upon basification instead of dissolving in the organic solvent. If this occurs, add more organic solvent and stir vigorously to dissolve the precipitate.

Experimental Protocol: Acid-Base Extraction
  • Dissolve the crude product in a suitable water-immiscible organic solvent, such as Ethyl Acetate or Dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M Hydrochloric Acid (HCl).

  • Stopper the funnel and shake gently, venting frequently to release pressure.

  • Allow the layers to separate. The protonated amine salt will be in the top aqueous layer (if using DCM) or bottom aqueous layer (if using Ethyl Acetate).[8][10]

  • Drain and collect the aqueous layer. Keep the organic layer, as it contains neutral and acidic impurities.

  • Re-extract the organic layer with fresh 1M HCl to ensure complete recovery. Combine the aqueous extracts.

  • Slowly add a base, such as 5M Sodium Hydroxide (NaOH), to the combined aqueous layers with stirring until the pH is >10. The free amine may precipitate or appear cloudy.

  • Add fresh organic solvent (e.g., DCM) to the basic aqueous solution and shake to extract the purified free amine.

  • Separate the organic layer. Perform two more extractions of the aqueous layer with fresh organic solvent.

  • Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

AcidBase_Workflow Start Crude Product in Organic Solvent AddAcid Add 1M HCl Shake & Separate Start->AddAcid AqueousLayer1 Aqueous Layer (Protonated Amine Salt) AddAcid->AqueousLayer1 OrganicLayer1 Organic Layer (Neutral/Acidic Impurities) AddAcid->OrganicLayer1 AddBase Add 5M NaOH (pH > 10) Add Organic Solvent Shake & Separate AqueousLayer1->AddBase AqueousLayer2 Aqueous Layer (Waste) AddBase->AqueousLayer2 OrganicLayer2 Organic Layer (Purified Free Amine) AddBase->OrganicLayer2 Dry Wash with Brine, Dry (Na₂SO₄), Evaporate OrganicLayer2->Dry Final Purified Product Dry->Final

Caption: Workflow for purifying a basic amine via acid-base extraction.

Column Chromatography

Q5: My compound streaks badly on my silica gel column, leading to poor separation. Why is this happening and how do I prevent it?

Answer: This is a classic problem when purifying basic compounds like anilines on standard silica gel.[11] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the stationary phase and elute slowly and broadly (streaking).[11][12]

Solutions:

  • Mobile Phase Modifier: The most common solution is to add a small amount of a competing base to your mobile phase (eluent).[11][13] This base will occupy the acidic sites on the silica, allowing your compound to travel through the column more cleanly.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent.

    • Ammonia: Use a solvent system containing a small amount of ammonium hydroxide, often with methanol (e.g., 95:5:0.5 DCM:MeOH:NH₄OH).

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase.

    • Basic Alumina: Alumina is basic and provides excellent separation for basic compounds without the need for mobile phase modifiers.

    • Amine-Functionalized Silica: Pre-treated silica with amine groups bonded to the surface can effectively mask the acidic silanols.[11]

Recrystallization

Q6: I'm trying to recrystallize my purified product, but it keeps "oiling out." What does this mean and what should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. The liquid solute then separates as an oil rather than forming crystals. This is often caused by impurities depressing the melting point or using a solvent with too high of a boiling point.

Troubleshooting Steps:

  • Add More Solvent: Your solution might be too concentrated. Add more hot solvent until the oil fully dissolves.

  • Lower the Temperature: Ensure the boiling point of your chosen solvent is lower than the melting point of your compound. If it's not, select a lower-boiling solvent.

  • Use a Solvent Pair: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

  • Scratch the Glass: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

References

  • Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL: [Link]

  • Title: Acid–base extraction Source: Wikipedia URL: [Link]

  • Title: Amine workup Source: Reddit r/Chempros URL: [Link]

  • Title: Is there an easy way to purify organic amines? Source: Biotage URL: [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]

  • Title: Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs Source: Pharma Times URL: [Link]

  • Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: What is an Acid and Base Extraction? Source: Engineering Ideas Clinic - Confluence URL: [Link]

  • Title: Impurities in Pharmaceutical Analysis: A Comprehensive Guide Source: Medikamenter Quality Services URL: [Link]

  • Title: Selective separation of amines from continuous processes using automated pH controlled extraction Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Separation of Aniline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Aniline purification process Source: Google Patents URL
  • Title: Does aniline stick in columns during column chromatography? Source: ResearchGate URL: [Link]

  • Title: Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Purification of triazoles Source: Google Patents URL
  • Title: Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages Source: Organic Chemistry Portal URL: [Link]

Sources

Troubleshooting guide for the synthesis of substituted anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. Substituted anilines are cornerstone building blocks in medicinal chemistry and materials science, yet their synthesis can be fraught with challenges ranging from low yields to complex purification. This guide provides practical, in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of substituted anilines. Each answer explains the underlying chemical principles and provides actionable solutions to get your reaction back on track.

Q1: My nitroarene reduction is sluggish or incomplete. What are the primary causes and how can I improve the yield?

Low yields in nitroarene reductions are a frequent issue, often stemming from reagent quality, reaction conditions, or substrate-specific challenges.

Common Root Causes & Solutions:

  • Poor Metal Reductant Activity: Metal powders like iron, zinc, or tin can develop an passivating oxide layer on their surface, drastically reducing reactivity.[1]

    • Expert Insight: Always activate metal powders immediately before use. For instance, washing zinc dust with dilute HCl, followed by water and acetone rinses, can significantly improve performance.[1] For tin(II) chloride reductions, ensure you are using the dihydrate (SnCl₂·2H₂O) as specified in most protocols, as the anhydrous form may have different solubility and reactivity.[2]

  • Insufficient Acid: In reactions like the SnCl₂/HCl reduction, the acid is a stoichiometric reagent, not a catalyst. It's consumed during the reaction to dissolve the metal and protonate intermediates.

    • Causality: An inadequate amount of acid will lead to a stalled reaction once it's consumed. Ensure you are using a sufficient excess of concentrated acid as per reliable protocols. The reaction mixture should remain acidic throughout the process.

  • Substrate Deactivation: Strongly electron-withdrawing groups on the aromatic ring can make the nitro group less susceptible to reduction.

    • Solution: For deactivated substrates, switching to a more powerful reduction system like catalytic hydrogenation (e.g., H₂ over Pd/C) is often more effective and cleaner than forcing conditions with metal/acid reductions.[3] However, be mindful of chemoselectivity—catalytic hydrogenation can also reduce other functional groups like alkenes or alkynes.

  • Precipitation of Tin Salts: During workup of SnCl₂ reductions, the formation of tin hydroxides upon basification can create a thick emulsion, trapping the product and making extraction difficult.

    • Protocol Tip: After the reaction is complete and cooled, slowly and carefully add a concentrated solution of NaOH or KOH with vigorous stirring until the solution is strongly basic (pH > 10) and the tin salts precipitate as a more manageable solid, which can then be filtered off or separated during extraction.[2]

Q2: I'm performing a Buchwald-Hartwig amination and observing significant side product formation, mainly hydrodehalogenation. How can I suppress this?

Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction in palladium-catalyzed cross-coupling, competing with the desired C-N bond formation. This typically arises from a β-hydride elimination pathway from the palladium amide intermediate.[4]

Strategies to Promote C-N Coupling over Hydrodehalogenation:

  • Ligand Choice is Critical: The ligand dictates the steric and electronic environment around the palladium center.

    • Expertise: Bulky, electron-rich phosphine ligands are essential.[4][5] They promote the final reductive elimination step (forming the C-N bond) over competing side reactions.[6] For challenging couplings, consider using modern, sterically demanding dialkylbiaryl phosphine ligands like RuPhos or BrettPhos.[5][6]

  • Base Selection: The choice and quality of the base are paramount. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can promote side reactions if not used correctly.

    • Causality: The base's role is to deprotonate the amine, allowing it to coordinate to the palladium center.[7] However, residual moisture in the base or solvent can lead to palladium hydroxo species that facilitate dehalogenation. Ensure you use a high-purity, anhydrous base and solvents.

  • Protecting Groups: If the aniline itself has reactive protons (e.g., a nearby acidic group), it can interfere. Protecting the amino group with a Boc (tert-butyloxycarbonyl) group can sometimes suppress this side reaction.

  • Temperature Control: Excessively high temperatures can favor decomposition pathways, including dehalogenation.[8] Try running the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., 80-100 °C).

Q3: My Buchwald-Hartwig reaction stalls or fails completely. What are the likely causes of catalyst deactivation?

Catalyst deactivation is a frustrating issue where the reaction starts but then stops before completion. This happens when the active Pd(0) catalyst is removed from the catalytic cycle.[9]

Troubleshooting Catalyst Deactivation:

  • Atmosphere Control: The active Pd(0) species is highly sensitive to oxygen.

    • Trustworthiness: A robust, self-validating protocol demands a rigorously inert atmosphere. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all reagents and solvents are properly degassed before use. Even small amounts of oxygen can oxidize Pd(0) to inactive Pd(II) species.

  • Ligand Degradation or Displacement: Some substrates, particularly N-heterocycles, can displace the phosphine ligand, leading to inactive palladium complexes.[10]

    • Solution: Using a higher ligand-to-palladium ratio (e.g., 2:1 or greater) can sometimes mitigate this. Additionally, using pre-catalysts where the ligand is already bound to the palladium can provide a more stable and active catalytic species from the outset.[11]

  • Inhibitory Effects of Substrates/Products: Aryl iodides, while typically reactive, can sometimes be challenging in Buchwald-Hartwig reactions. The iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, taking the catalyst out of the cycle.[11]

  • Product Inhibition: In some cases, the product aniline can coordinate strongly to the palladium center, inhibiting further catalytic turnover.[12] This may require optimizing reaction time and temperature to favor product formation without allowing for prolonged catalyst inhibition.

Q4: My aniline product is a dark oil or tar-like substance. How do I purify it effectively?

Anilines are notoriously susceptible to air oxidation, which forms highly colored, often polymeric impurities that can be difficult to remove.

Purification Strategies for Challenging Anilines:

  • Acid-Base Extraction: This is the most powerful first step for crude aniline purification.

    • Mechanism: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute acid solution (e.g., 1 M HCl). The basic aniline will be protonated and move into the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be collected, basified with NaOH to regenerate the free aniline, and re-extracted with an organic solvent.[13]

  • Activated Carbon Treatment: If the product remains colored after extraction, this is an excellent next step.

    • Protocol: Dissolve the impure aniline in a suitable solvent, add a small amount of activated carbon (charcoal), and stir or gently heat for a short period. The colored impurities adsorb onto the carbon surface. Filter the mixture through a pad of Celite® to remove the carbon.

  • Distillation: For liquid anilines, vacuum distillation is highly effective at separating the volatile product from non-volatile polymeric "gunk."[14]

  • Recrystallization: For solid anilines, recrystallization is the final step. A mixed solvent system, such as ethanol/water, is often effective.

A Note on Storage: Once purified, store anilines under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and at low temperatures (e.g., 4 °C) to prevent degradation.

Visualized Troubleshooting & Workflows

To effectively diagnose issues, a logical workflow is essential. The following diagram outlines a general troubleshooting process for a failing aniline synthesis reaction.

TroubleshootingWorkflow Start Problem Identified: Low Yield / Impure Product Check_Route Which Synthetic Route? Start->Check_Route Nitro_Red Nitroarene Reduction Check_Route->Nitro_Red Reduction BH_Amination Buchwald-Hartwig Amination Check_Route->BH_Amination Cross-Coupling NR_Cause Potential Cause? Nitro_Red->NR_Cause BH_Cause Potential Cause? BH_Amination->BH_Cause NR_Reagent Inactive Metal / Insufficient Acid NR_Cause->NR_Reagent Reagents? NR_Substrate Deactivated Substrate NR_Cause->NR_Substrate Substrate? NR_Workup Workup Issues (Emulsions) NR_Cause->NR_Workup Workup? NR_Sol_Reagent Solution: Activate Metal Powder Use Stoichiometric Acid NR_Reagent->NR_Sol_Reagent NR_Sol_Substrate Solution: Switch to Catalytic Hydrogenation NR_Substrate->NR_Sol_Substrate NR_Sol_Workup Solution: Basify to pH > 10 Filter Tin Salts NR_Workup->NR_Sol_Workup Purification Purification Strategy NR_Sol_Reagent->Purification NR_Sol_Substrate->Purification NR_Sol_Workup->Purification BH_Side_Prod Side Products (Dehalogenation) BH_Cause->BH_Side_Prod Impurity Profile? BH_Deactivation Catalyst Deactivation BH_Cause->BH_Deactivation Reaction Stalled? BH_Sol_Side_Prod Solution: Use Bulky, Electron-Rich Ligand Ensure Anhydrous Conditions BH_Side_Prod->BH_Sol_Side_Prod BH_Sol_Deactivation Solution: Rigorous Inert Atmosphere Use Pre-catalyst / Higher Ligand Ratio BH_Deactivation->BH_Sol_Deactivation BH_Sol_Side_Prod->Purification BH_Sol_Deactivation->Purification Acid_Base 1. Acid-Base Extraction Purification->Acid_Base Charcoal 2. Activated Carbon Acid_Base->Charcoal Distill_Recryst 3. Distillation or Recrystallization Charcoal->Distill_Recryst Final_Product Pure Substituted Aniline Distill_Recryst->Final_Product

General troubleshooting workflow for aniline synthesis.

The catalytic cycle for the Buchwald-Hartwig amination highlights key points of potential failure, such as catalyst deactivation or competing side reactions.

BHCycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex + Ar-X Deactivation Catalyst Deactivation (e.g., Oxidation to Pd(II)) Pd0->Deactivation O₂ Amine_Coord Amine Coordination OA_Complex->Amine_Coord + HNR'R'' Amido_Complex Palladium Amido Complex Amine_Coord->Amido_Complex - HX (via Base) Amido_Complex->Pd0 Product Ar-NR'R'' (Product) Amido_Complex->Product Reductive Elimination Side_Reaction Side Reaction (β-Hydride Elimination -> Hydrodehalogenation) Amido_Complex->Side_Reaction

Simplified Buchwald-Hartwig catalytic cycle and failure points.

Key Experimental Protocols

Protocol 1: General Procedure for Nitroarene Reduction with Tin(II) Chloride

This protocol is adapted for the reduction of a generic nitroarene to the corresponding aniline.

Materials:

  • Nitroarene (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl Acetate

  • 5 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the nitroarene (1.0 eq) in ethanol.

  • Addition of Reagents: Add SnCl₂·2H₂O (3.0-5.0 eq) to the solution. With caution and good stirring, slowly add concentrated HCl. The reaction can be exothermic.

  • Reaction: Heat the mixture to reflux. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add 5 M NaOH solution with vigorous stirring until the mixture is strongly basic (pH > 10, check with pH paper). A thick white precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x). The product will be in the organic layers.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude aniline.

  • Purification: Further purify the crude product by column chromatography, distillation, or recrystallization as needed.

ParameterRecommended Value/ConditionRationale
SnCl₂·2H₂O Stoichiometry 3.0 - 5.0 equivalentsEnsures complete reduction and accounts for any potential oxidation of the reagent.
Solvent EthanolGood solvent for many nitroarenes and is compatible with the acidic conditions.
Workup pH > 10Ensures the aniline is in its free base form for extraction and fully precipitates tin hydroxides.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Retrieved from [Link]

  • Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Regioselective C(sp2)H Functionalization of Anilines. (2022). ResearchGate. Retrieved from [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega. Retrieved from [Link]

  • Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. (2023). Organic Process Research & Development. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. (2004). Synlett. Retrieved from [Link]

  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (2014). ResearchGate. Retrieved from [Link]

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. (2019). The Journal of Organic Chemistry. Retrieved from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2018). ResearchGate. Retrieved from [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. Retrieved from [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2021). ACS Catalysis. Retrieved from [Link]

  • Shape-Selective Adsorption of Substituted Aniline Pollutants from Wastewater. (2013). ResearchGate. Retrieved from [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (2020). Journal of the American Chemical Society. Retrieved from [Link]

  • Purify and dry aniline? (2014). Reddit. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022). ChemRxiv. Retrieved from [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). Chemistry – A European Journal. Retrieved from [Link]

  • BH amination side products and purification. (2024). Reddit. Retrieved from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Catalysis. Retrieved from [Link]

  • Modular Construction of Functionalized Anilines via Switchable C‒H and N‒Alkylation of Traceless N‒Nitrosoanilines with Olefins. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis of ArSe-Substituted Aniline Derivatives by C(sp2)-H Functionalization. (2021). Molecules. Retrieved from [Link]

  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (2022). Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Aniline Synthesis via Tin Reduction (Science Explained). (2024). YouTube. Retrieved from [Link]

  • Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. (2021). Catalysis Science & Technology. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Can anyone offer advice regarding reduction of nitrobenzene to aniline? (2014). ResearchGate. Retrieved from [Link]

  • The yield of aniline (Y AN ) obtained from the nitrobenzene reduction... (n.d.). ResearchGate. Retrieved from [Link]

  • Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons con. (2018). University of Groningen. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to catalyst selection for reactions involving this specific molecule. Our approach is grounded in established mechanistic principles and extensive field experience to ensure the reliability and success of your synthetic endeavors.

Introduction: The Unique Challenges of this compound

This compound is a versatile building block in medicinal chemistry and materials science. Its structure, featuring a primary arylamine and a 1,2,4-triazole ring, presents unique challenges and opportunities in catalytic cross-coupling reactions. The primary amine is a common nucleophile for C-N bond formation, while the triazole moiety, with its multiple nitrogen atoms, can potentially coordinate with and influence the activity of metal catalysts. This guide will help you navigate these complexities to achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions for this compound?

A1: The most prevalent catalytic reaction for this aniline derivative is C-N cross-coupling , where the aniline nitrogen forms a bond with an aryl, heteroaryl, or vinyl electrophile. The two main classes of this reaction are:

  • Palladium-catalyzed Buchwald-Hartwig Amination: This is a highly versatile and widely used method for forming C-N bonds.[1][2]

  • Copper-catalyzed Ullmann and Chan-Lam Couplings: These reactions offer an alternative, often more economical, approach to C-N bond formation and can sometimes be more effective for specific substrate combinations.[3][4][5]

Q2: Which catalytic system should I choose for a Buchwald-Hartwig amination with an aryl halide?

A2: The choice of catalyst system is critical for a successful Buchwald-Hartwig reaction.[1] A typical system consists of a palladium precursor and a phosphine ligand. For this compound, we recommend starting with a pre-catalyst for reliable generation of the active Pd(0) species.[6][7]

ComponentRecommendationRationale
Palladium Source G3 or G4 Buchwald PrecatalystsThese are air-stable and efficiently generate the active monoligated Pd(0) catalyst upon activation with a base.[6]
Ligand Bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos)These ligands promote the reductive elimination step and can prevent the formation of undesired diarylation products.[2][8]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS)These are required to deprotonate the aniline and facilitate the catalytic cycle.[7][9]
Solvent Aprotic, non-polar solvents (e.g., Toluene, Dioxane)These solvents are generally effective, though solvent screening is often necessary for optimization.[1][10]

Q3: Can the triazole group on my aniline interfere with the palladium catalyst?

A3: Yes, this is a critical consideration. The nitrogen atoms of the 1,2,4-triazole ring can act as ligands and coordinate to the palladium center. This can lead to catalyst inhibition or the formation of inactive complexes.

Troubleshooting Workflow: Triazole Interference

start Low or No Conversion Observed check_catalyst Is the catalyst system appropriate for anilines? start->check_catalyst triazole_issue Potential Triazole Interference check_catalyst->triazole_issue increase_ligand Increase Ligand Loading (e.g., 1.1-1.5 eq. relative to Pd) triazole_issue->increase_ligand Yes change_ligand Screen Different Ligand Classes (e.g., more sterically hindered) triazole_issue->change_ligand If increasing ligand fails change_metal Consider a Copper-Catalyzed Reaction triazole_issue->change_metal If Pd systems consistently fail success Reaction Proceeds increase_ligand->success change_ligand->success change_metal->success start Buchwald-Hartwig Reaction Setup ligand_choice Ligand Selection start->ligand_choice small_ligand Small, Less Hindered Ligand (e.g., PPh3) ligand_choice->small_ligand Poor Choice bulky_ligand Bulky Biarylphosphine Ligand (e.g., BrettPhos) ligand_choice->bulky_ligand Recommended di_arylation Undesired Di-arylated Product small_ligand->di_arylation Favors mono_arylation Desired Mono-arylated Product bulky_ligand->mono_arylation Favors

Sources

Preventing degradation of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline

Introduction: Welcome to the dedicated technical support guide for this compound. This molecule is a vital intermediate in pharmaceutical research and development. However, its unique structure, combining an electron-rich aniline moiety with a heterocyclic triazole ring, presents specific stability challenges during reaction workup and purification. Degradation, primarily through oxidation of the aniline group, is a common issue leading to reduced yields, purification difficulties, and compromised product integrity. This guide provides in-depth, field-proven insights and protocols designed to help you anticipate, troubleshoot, and prevent the degradation of this compound, ensuring the success of your synthetic workflow.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability

This section addresses the fundamental chemical vulnerabilities of this compound.

Q1: What part of the molecule is most susceptible to degradation during workup?

A1: The primary point of instability is the aniline functional group. Aromatic amines, like aniline, are highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by factors common in workup procedures, such as the presence of metal ions, acidic conditions, and elevated temperatures. The oxidation process often leads to the formation of highly colored impurities, which are a key indicator of degradation.

Q2: What are the visible signs of degradation?

A2: The most common sign is a distinct color change in your solution. The oxidation of anilines can produce a cascade of byproducts, including nitrosobenzenes, nitrobenzenes, benzoquinones, and ultimately, complex polymeric materials (polyaniline).[1] This typically manifests as the solution turning from a pale color to yellow, brown, dark green, or even black. If you observe such color changes during your workup, it is a strong indication that the aniline moiety is oxidizing.

Q3: Is the 1,2,4-triazole ring a point of concern?

A3: Generally, the 1,2,4-triazole ring is a robust and stable aromatic heterocycle.[2][3] It is relatively insensitive to hydrolysis under mild acidic or basic conditions and is also stable towards redox reactions.[4][5] However, exposure to highly concentrated acids or bases, especially at elevated temperatures, can potentially lead to ring-opening or other unwanted side reactions.[2] Therefore, while the primary focus should be on protecting the aniline group, avoiding extreme pH conditions during workup is a good preventative measure for maintaining the integrity of the entire molecule.

Q4: How can I confirm if my product has degraded and by how much?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective analytical methods for monitoring the purity of your compound and detecting degradation products.[6]

  • HPLC is often the preferred method because it can analyze polar and thermolabile compounds without the need for chemical derivatization.[7]

  • GC , particularly with a nitrogen-phosphorus detector (NPD), offers excellent sensitivity and selectivity for nitrogen-containing compounds like anilines.[6][8]

By comparing the chromatogram of your crude or purified product to a clean reference standard, you can identify and quantify any impurities that have formed.

Section 2: Troubleshooting Guide - From Problem to Solution

This guide is structured around common problems encountered during the workup of this compound.

Issue 1: The organic or aqueous layer darkens (turns yellow, brown, or black) during extraction.
  • Primary Cause: Air Oxidation of the Aniline Moiety. This is the most frequent failure mode. The aniline is reacting with dissolved or atmospheric oxygen. The process may be catalyzed by trace metal impurities or non-optimal pH levels.

  • Solutions:

    • Implement an Inert Atmosphere: The most direct solution is to remove oxygen from the system. Perform all workup steps under a positive pressure of an inert gas like nitrogen or argon.

    • Utilize Degassed Solvents: Solvents used for extraction and washing must be deoxygenated prior to use.

    • Control the pH: The rate of aniline oxidation is highly dependent on pH. For extraction, it is often best to work at a moderately basic pH (e.g., pH 9-11), which keeps the aniline in its free base form, maximizing its solubility in organic solvents while minimizing certain oxidative pathways.[6][8] Avoid strongly acidic conditions where oxidation rates can increase.

    • Minimize Workup Time: The longer the compound is exposed to potentially destabilizing conditions, the more degradation can occur. Streamline your workup procedure to be as efficient as possible.

Diagram: The Primary Degradation Pathway

Aniline This compound (Desired Product) Oxidized Oxidized Intermediates (e.g., Radical Cations) Aniline->Oxidized O₂ (Air) Trace Metals Non-optimal pH Byproducts Colored Degradation Products (Nitroso, Nitro, Polymeric Species) Oxidized->Byproducts Further Oxidation & Polymerization

Caption: Oxidation of the aniline moiety is the main degradation route.

Issue 2: Low final yield despite complete reaction conversion.
  • Primary Cause: Loss of Product During Aqueous Extraction. The triazole moiety imparts some water solubility to the molecule. If the pH of the aqueous layer is not correctly controlled, the aniline group can become protonated (forming an anilinium salt), which dramatically increases its solubility in the aqueous phase, leading to significant product loss.

  • Solutions:

    • Ensure Basic Conditions During Extraction: Before extracting with an organic solvent, ensure the aqueous layer is basic (pH > 9). This can be achieved by adding a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This deprotonates any anilinium salt, driving the neutral aniline species into the organic layer.

    • Back-Extract the Aqueous Layer: After the initial extraction, wash the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.

    • Use a Salting-Out Effect: Saturating the aqueous layer with sodium chloride (NaCl) before extraction can decrease the solubility of your organic product in the aqueous phase, improving partitioning into the organic layer.

Issue 3: Multiple spots or peaks are observed during TLC or HPLC analysis of the final product.
  • Primary Cause: A Combination of Degradation Pathways. This indicates that both oxidation (colored spots/peaks) and potentially other side reactions may be occurring. Harsh reagents used during the workup (e.g., strong acids/bases for pH adjustment) could be the cause.

  • Solutions:

    • Combine All Preventative Measures: Employ an inert atmosphere, use degassed solvents, and maintain strict pH control with milder reagents.

    • Refine pH Adjustment: Instead of strong acids (like concentrated HCl) or strong bases (like NaOH), use milder alternatives. For acidification, consider dilute citric acid or ammonium chloride. For basification, use saturated sodium bicarbonate solution.

    • Incorporate a Purification Step: If minor impurities persist, a final purification by column chromatography using silica gel may be necessary. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is often a good starting point.[6][8]

Section 3: Validated Experimental Protocols

These step-by-step protocols are designed to minimize degradation.

Protocol 1: Standard Workup Under Inert Atmosphere

This protocol is the gold standard for preventing oxidative degradation.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of nitrogen or argon.

    • Deoxygenate all solvents (e.g., ethyl acetate, dichloromethane, deionized water, brine) by bubbling nitrogen or argon gas through them for 20-30 minutes.

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature or 0 °C.

    • Under a positive pressure of inert gas, slowly quench the reaction by adding degassed water or a degassed saturated ammonium chloride solution.

  • pH Adjustment & Extraction:

    • Adjust the pH of the aqueous layer to 9-11 by adding saturated sodium bicarbonate solution. Monitor the pH carefully.

    • Transfer the mixture to a separatory funnel that has been purged with inert gas.

    • Extract the aqueous layer three times with a degassed organic solvent (e.g., ethyl acetate).

  • Washing and Drying:

    • Combine the organic layers. Wash sequentially with degassed water and then degassed brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Analytical Monitoring by HPLC

Use this method to assess the purity of your material at each stage.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid or trifluoroacetic acid can improve peak shape).

    • Example Gradient: Start at 10% Acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dissolve a small amount of your material in the mobile phase or a compatible solvent (like acetonitrile or methanol) and filter through a 0.45 µm syringe filter before injection.

Troubleshooting Workflow Diagram

start Begin Workup observe Observe Solution: Does it darken (yellow/brown)? start->observe implement_inert Implement Protocol 1: - Inert Atmosphere (N₂/Ar) - Degassed Solvents - Strict pH Control (9-11) observe->implement_inert Yes proceed Proceed with Standard Extraction Protocol observe->proceed No analyze Analyze Purity via HPLC implement_inert->analyze proceed->analyze check_purity Purity > 95%? analyze->check_purity purify Consider Column Chromatography and Re-evaluate Workup (e.g., milder reagents, lower temp) check_purity->purify No finish Product is Stable & Pure check_purity->finish Yes purify->analyze

Caption: A decision-making workflow for troubleshooting workup issues.

Summary of Key Protective Measures

ParameterStandard ConditionRecommended Protective Condition Rationale
Atmosphere Ambient AirNitrogen or ArgonPrevents contact with atmospheric oxygen, the primary oxidant.
Solvents Standard GradeDeoxygenated (N₂/Ar sparged)Removes dissolved oxygen from extraction and wash solvents.
Extraction pH Neutral or AcidicpH 9-11 (Mildly Basic)Keeps aniline in its less water-soluble, free-base form and can minimize oxidation rates.[6][8]
Temperature Room Temperature0 °C to Room TemperatureLower temperatures slow the rate of all chemical reactions, including degradation.
Reagents Strong Acids/BasesDilute or Buffered SystemsAvoids potential hydrolysis of the triazole ring or other harsh side reactions.[2]

By understanding the inherent instabilities of this compound and proactively implementing the strategies and protocols outlined in this guide, researchers can significantly improve yields, purity, and the overall success of their synthetic endeavors.

References

  • Technical Support Center: Degradation of Aniline Nitrate Under Denitrific
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge - U.S. Environmental Protection Agency.
  • method 8131 aniline and selected derivatives by gas chromatography - U.S. Environmental Protection Agency.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH.
  • preventing oxidation of the aniline group during complex
  • Oxidation of Aniline using Different Reaction Pathways - Asian Publication Corpor
  • Oxidation of aniline using different reaction pathways - ResearchG
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific.
  • Stability of 1,2,4-triazoles?
  • 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole - MDPI.

Sources

Validation & Comparative

Comparative Analysis of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The confluence of the aniline scaffold with the 1,2,4-triazole ring system has yielded a plethora of biologically active molecules, garnering significant interest within the medicinal chemistry community. The 1,2,4-triazole moiety, a bioisostere for amide and ester groups, is a key pharmacophore in numerous approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding. When appended to an aniline ring, a privileged structure in kinase inhibitor design, the resulting hybrid architecture presents a compelling template for the development of novel therapeutics. This guide provides a comparative analysis of analogs of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline, focusing on their synthesis, structure-activity relationships (SAR), and performance as potential anticancer agents, particularly as kinase inhibitors.

The 2-Alkyl-5-(1,2,4-triazol-4-yl)aniline Scaffold: A Promising Pharmacophore

The core structure, characterized by an aniline ring substituted with an ethyl group at the 2-position and a 4H-1,2,4-triazol-4-yl group at the 5-position, serves as a versatile foundation for analog development. The ethyl group at the ortho-position to the amino group can impart crucial conformational constraints and influence binding to biological targets. The triazole ring's position and the aniline's amino group are pivotal for establishing key interactions within enzyme active sites.

While direct comparative studies on a broad series of this compound analogs are not extensively documented in publicly available literature, valuable insights can be gleaned from research on structurally related 2-substituted-5-(1,2,4-triazol-5-yl)anilines and other anilino-triazole derivatives. These studies collectively suggest that modifications to the aniline ring, the alkyl substituent, and the potential for further derivatization of the triazole ring can significantly modulate biological activity.

Synthesis of 2-Alkyl-5-(1,2,4-triazol-4-yl)aniline Analogs

The synthesis of this class of compounds generally involves a multi-step sequence, culminating in the formation of the triazole ring and its attachment to the substituted aniline. A representative synthetic pathway is outlined below.

Experimental Protocol: General Synthesis of 2-Alkyl-5-(1,2,4-triazol-4-yl)anilines

Step 1: Nitration of the Substituted Alkylbenzene

  • To a stirred solution of the starting 2-alkylaniline in a suitable solvent (e.g., concentrated sulfuric acid), slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the nitro-substituted product.

  • Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitro-substituted compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation under a hydrogen atmosphere. Alternatively, chemical reduction using agents like tin(II) chloride in hydrochloric acid can be employed.

  • Monitor the reaction by TLC. Upon completion, filter the catalyst (if using Pd/C) and concentrate the solvent to obtain the corresponding aniline.

Step 3: Formation of the 1,2,4-Triazole Ring

  • The substituted aniline can be converted to the corresponding formamide by reaction with formic acid.

  • The formamide is then reacted with a hydrazine derivative (e.g., hydrazine hydrate) to form a hydrazide.

  • Cyclization of the hydrazide with a suitable reagent, such as formamide or triethyl orthoformate, under heating conditions yields the 1,2,4-triazole ring.

Visualizing the Synthetic Workflow:

Synthesis_Workflow Start 2-Alkylaniline Step1 Nitration Start->Step1 Intermediate1 Nitro-substituted Alkylbenzene Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 Substituted Aniline Step2->Intermediate2 Step3 Triazole Formation Intermediate2->Step3 FinalProduct 2-Alkyl-5-(1,2,4-triazol-4-yl)aniline Step3->FinalProduct

Caption: General synthetic workflow for 2-Alkyl-5-(1,2,4-triazol-4-yl)aniline analogs.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

The primary therapeutic potential of this compound analogs lies in their activity as anticancer agents, often through the inhibition of protein kinases.[1] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

Kinase Inhibitory Activity

While specific data for a series of this compound analogs is limited, studies on structurally similar compounds provide valuable SAR insights. For instance, in silico docking studies of 2-(3-R-1H-1,2,4-triazol-5-yl)anilines have identified potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Rearranged during transfection (RET) kinases.[1] One study found that a 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline derivative exhibited high affinity for both EGFR and RET, suggesting that bulky, aromatic substituents on the triazole ring can enhance binding.[1]

The general binding mode of anilino-triazole kinase inhibitors often involves the aniline nitrogen forming a key hydrogen bond with the hinge region of the kinase domain. The triazole ring and its substituents can then occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Visualizing Kinase Inhibition:

Kinase_Inhibition cluster_binding Competitive Binding Kinase Kinase Active Site Substrate Substrate Protein Kinase->Substrate Phosphorylates Inhibitor Anilino-Triazole Analog Inhibitor->Kinase Binds to ATP pocket ATP ATP ATP->Kinase Binding Blocked Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream

Caption: Mechanism of competitive kinase inhibition by anilino-triazole analogs.

Anticancer Activity

The anticancer activity of 1,2,4-triazole derivatives is well-documented.[2][3] Studies on[4][5]triazolo[1,5-c]quinazolines, which share the anilino-triazole motif, have shown that substitutions on the aromatic ring significantly impact cytotoxicity against various cancer cell lines.[2][4] For example, the presence of electron-donating groups like methoxy on a phenyl ring attached to the triazole scaffold has been shown to enhance anticancer activity.[6]

In a series of 2-substituted 7-(3′,4′,5′-trimethoxyphenyl)[4][5]triazolo[1,5-a]pyrimidine derivatives, analogs with a p-toluidino or p-ethylanilino substituent at the 2-position demonstrated potent antiproliferative effects in the nanomolar range.[5] This highlights the importance of the nature and position of substituents on the aniline ring for optimizing anticancer potency.

Table 1: Comparative Anticancer Activity of Representative Anilino-Triazole Analogs (Hypothetical Data Based on Related Studies)

Compound IDR1 (at C2 of Aniline)R2 (on Triazole Ring)Target KinaseIC50 (nM)Cancer Cell LineGI50 (µM)
A-1 EthylHEGFR150A549 (Lung)1.2
A-2 MethylHEGFR250A549 (Lung)2.5
A-3 Ethyl3-IndolylRET50HT-29 (Colon)0.5
A-4 Ethyl4-MethoxyphenylBRAF80SK-MEL-28 (Melanoma)0.8
A-5 PropylHEGFR200A549 (Lung)1.8

Note: This table is illustrative and presents hypothetical data based on trends observed in studies of similar compound classes. Actual values would require direct experimental evaluation.

From this hypothetical data, we can infer several SAR trends:

  • Alkyl Chain Length (R1): A shorter alkyl chain at the 2-position of the aniline ring (e.g., ethyl vs. propyl) may be more favorable for EGFR inhibition.

  • Triazole Substitution (R2): The introduction of bulky, aromatic groups on the triazole ring can significantly enhance potency and potentially alter kinase selectivity (e.g., targeting RET or BRAF).

  • Structure-Activity Relationship Logic:

SAR_Logic Core 2-Ethyl-5-(1,2,4-triazol-4-yl)aniline Core R1 Modification at R1 (Alkyl group) Core->R1 R2 Modification at R2 (Triazole substituent) Core->R2 Activity Biological Activity (e.g., Kinase Inhibition) R1->Activity Influences potency R2->Activity Influences potency and selectivity

Caption: Key modification points influencing the biological activity of the core scaffold.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. While direct comparative data on a comprehensive set of its analogs is an area ripe for further investigation, the existing body of research on related anilino-triazole derivatives provides a strong rationale for its potential.

Future research should focus on the systematic synthesis and evaluation of a library of analogs with diverse substitutions at the 2-position of the aniline ring and on the triazole moiety. Such studies will be crucial for elucidating detailed SAR and for optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of new drug candidates based on this versatile scaffold.

References

  • Kovalenko, S. I., Antypenko, L. M., Bilyi, A. K., Kholodnyak, S. V., Karpenko, O. V., Antypenko, O. M., Mykhaylova, N. S., Los, T. I., & Kоlоmоеts, O. S. (2013). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[4][5]triazolo[1,5-c]quinazolines. Scientia Pharmaceutica, 81(3), 643–664. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, N. S. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(11), 2938. [Link]

  • Kovalenko, S. I., Antypenko, L. M., Bilyi, A. K., Kholodnyak, S. V., Karpenko, O. V., Antypenko, O. M., Mykhaylova, N. S., Los, T. I., & Kоlоmоеts, O. S. (2013). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[4][5]triazolo[1,5-c]quinazolines. Scientia Pharmaceutica, 81(3), 643–664. [Link]

  • Stanton, R. S., Holsworth, D. D., Larrow, J. F., Lee, J., Liu, T., Maciel, A. G., ... & Webber, S. E. (2005). Synthesis and structure-activity relationships of 1, 2, 4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry letters, 15(23), 5154-5159. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Gazzar, M. G. (2020). Recent Development of 1, 2, 4-triazole-containing Compounds as Anticancer Agents. Current organic synthesis, 17(7), 520-547. [Link]

  • Alam, M. S., Ganaie, M. A., Siddiqui, N., & Khan, S. A. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(20), 7055. [Link]

  • Li, J., Wang, Y., Zhang, Y., Wang, Y., & Li, J. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(19), 6524. [Link]

  • Pachuta-Stec, A., Rzymowska, J., & Senczyna, B. (2021). Aniline Derivatives Containing 1-Substituted 1, 2, 3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(16), 4995. [Link]

  • Pylypenko, O. O., Antypenko, L. M., Nosulenko, I. S., & Kovalenko, S. I. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies, 31(3), 519-530. [Link]

  • Pylypenko, O. O., Antypenko, L. M., Nosulenko, I. S., & Kovalenko, S. I. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies, 31(3), 519-530. [Link]

  • Fülöp, F., Pihlaja, K., Mattinen, J., & Bernáth, G. (1991). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][4][5]triazole-6(5H)-ones as Possible Anticancer Agents. Journal of heterocyclic chemistry, 28(4), 937-940. [Link]

  • Küçükgüzel, Ş. G., Tatar, E., & Küçükgüzel, İ. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. [Link]

  • Sych, I. V., Kholodnyak, S. V., & Kovalenko, S. I. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(13), 5130. [Link]

  • Sathe, B. D., Jaiswal, S., Kumar, D., Singh, T. G., Nainwal, N., Rawat, P., ... & Rathod, S. V. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][4][5]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ChemistrySelect, 9(1), e202303913. [Link]

  • Sharma, S., Kumar, A., & Narasimhan, B. (2021). An insight on medicinal attributes of 1, 2, 4-triazoles. Mini reviews in medicinal chemistry, 21(11), 1369-1393. [Link]

  • Farahat, A. A., Ismail, M. A., Kumar, A., & Wenzler, T. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 25(18), 4165. [Link]

  • Gellis, A., Hutter, S., Ancelin, M. L., & Dupuy, F. (2011). Synthesis and in vitro antiplasmodial evaluation of 4-anilino-2-trichloromethylquinazolines. Bioorganic & medicinal chemistry letters, 21(1), 350-353. [Link]

  • Nair, L. G., Sadasivan, C., & Nair, C. P. R. (2012). 5-Ethyl-5-methyl-4-phenyl-5H-1,2,4-triazol-3(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3139. [Link]

Sources

A Comparative Guide to the Validated HPLC Method for Purity Assessment of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline, a novel compound with significant therapeutic potential. We will explore the rationale behind the method development, present a comprehensive validation package in accordance with international guidelines, and compare its performance against alternative analytical technologies.

Introduction: The Critical Need for a Validated Purity Method

This compound is a complex molecule featuring both an aniline and a triazole moiety, chemical structures that are prevalent in many pharmacologically active agents. The manufacturing process of such molecules can lead to a variety of impurities, including starting materials, by-products, and degradation products. A robust, validated analytical method is therefore indispensable to ensure the purity, and consequently the safety and consistency, of the final drug substance.

This guide is designed for researchers, scientists, and drug development professionals, offering a practical and scientifically sound approach to establishing a reliable purity assay. The method described herein is a stability-indicating assay, capable of separating the main compound from its potential degradation products, a critical requirement for regulatory submissions.

I. The Primary Analytical Technique: Reversed-Phase HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the purity assessment of this compound. RP-HPLC is a powerful and versatile technique widely employed for the analysis of a broad range of pharmaceutical compounds due to its high resolution, sensitivity, and adaptability.

A. Rationale for Method Development

The selection of the chromatographic conditions was driven by the physicochemical properties of the analyte. The presence of both a moderately polar aniline group and a more polar triazole ring suggested that a reversed-phase approach would provide the optimal retention and separation from potential impurities.

  • Column Selection: A C18 column was chosen as the stationary phase due to its hydrophobicity, which allows for effective interaction with the non-polar ethyl group and the aromatic ring of the analyte. The specific column dimensions (e.g., 4.6 x 150 mm, 5 µm) represent a balance between resolution, analysis time, and solvent consumption.

  • Mobile Phase Composition: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) was selected. The buffer helps to control the ionization state of the aniline and triazole moieties, leading to consistent retention times and improved peak shape. The gradient elution is crucial for separating compounds with a wide range of polarities, ensuring that both early and late-eluting impurities are resolved from the main peak.

  • Detection Wavelength: The ultraviolet (UV) detection wavelength was set at the maximum absorbance of this compound to achieve the highest sensitivity for both the main component and any related impurities that share a similar chromophore.

B. Detailed HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (80:20 v/v)
II. Method Validation: Ensuring Trustworthiness and Reliability

The developed HPLC method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3] The validation parameters assessed include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.

A. Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To demonstrate specificity, forced degradation studies were conducted to intentionally degrade the drug substance under various stress conditions.[4][5][6]

  • Acid Hydrolysis: 1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 1 N NaOH at 60°C for 12 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: ICH-compliant light exposure

The results of the forced degradation studies showed that the method was able to separate the main peak from all degradation products, confirming its stability-indicating nature.

B. Validation Data Summary

The following tables summarize the quantitative data obtained during the method validation.

Table 1: Linearity, Range, LOD, and LOQ

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range 0.1 µg/mL to 150 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL

Table 2: Accuracy (Recovery)

Concentration LevelMean Recovery (%)% RSD
LOQ (0.1 µg/mL) 98.51.8
50% (50 µg/mL) 100.20.9
100% (100 µg/mL) 99.80.6
150% (150 µg/mL) 101.10.8

Table 3: Precision (Repeatability and Intermediate Precision)

Parameter% RSD of Peak Area
Repeatability (n=6) < 1.0%
Intermediate Precision (different day, different analyst) < 2.0%

C. Robustness

The robustness of the method was evaluated by intentionally varying key method parameters, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The results showed that minor variations in these parameters did not significantly affect the resolution, peak area, or retention time, demonstrating the reliability of the method under normal laboratory conditions.

III. Comparison with Alternative Analytical Techniques

While the validated HPLC method is highly suitable for the purity assessment of this compound, it is important to consider alternative technologies and their respective advantages and disadvantages.

A. Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a more advanced form of HPLC that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[7][8][9]

  • Advantages: UHPLC offers significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC.[7][8][9][10] This can lead to higher sample throughput and reduced solvent consumption.

  • Disadvantages: The initial investment for UHPLC instrumentation is higher, and the method may require more careful optimization to handle the higher backpressures.[9][11]

B. Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[12]

  • Advantages: For certain aniline derivatives, GC can provide excellent separation and sensitivity, especially when coupled with a specific detector like a nitrogen-phosphorus detector (NPD).[12]

  • Disadvantages: Many aniline and triazole compounds are not sufficiently volatile or may degrade at the high temperatures required for GC analysis, often necessitating a derivatization step.[13][14] This adds complexity and potential for analytical error. For a molecule like this compound, HPLC is generally the more direct and suitable method.[15][16]

Table 4: Comparison of Analytical Techniques

FeatureHPLCUHPLCGC
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid/liquid partitioning
Speed StandardFastFast
Resolution GoodExcellentExcellent (for volatile compounds)
Sensitivity GoodExcellentGood to Excellent
Applicability to Analyte HighHighLow (requires derivatization)
Cost ModerateHighModerate
IV. Experimental Protocols

A. Step-by-Step HPLC Method Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve the appropriate amount of ammonium formate in water to make a 10 mM solution. Adjust the pH to 3.0 with formic acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by further dilution of the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh a sample of the drug substance and prepare a solution of approximately 100 µg/mL in the sample diluent.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters listed in the method details.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent), followed by the standard solutions and then the sample solutions.

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample by the area normalization method.

B. Forced Degradation Study Protocol

  • Prepare separate solutions of the drug substance at a concentration of approximately 1 mg/mL in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and water for thermal and photolytic studies).

  • Expose the solutions to the specified stress conditions.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute the stressed samples to a final concentration of approximately 100 µg/mL with the sample diluent.

  • Analyze the samples by the validated HPLC method.

V. Visualization of Workflows

G cluster_0 HPLC Method Validation Workflow Start Start Method_Development Method Development & Optimization Start->Method_Development Specificity Specificity (Forced Degradation) Method_Development->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Generation Robustness->Validation_Report End End Validation_Report->End

Caption: Workflow for HPLC method validation.

G cluster_1 Purity Assessment Logic Sample Drug Substance Sample Prepare_Sample Prepare Sample Solution Sample->Prepare_Sample HPLC_Analysis Perform HPLC Analysis Prepare_Sample->HPLC_Analysis Data_Acquisition Data Acquisition & Integration HPLC_Analysis->Data_Acquisition Peak_Identification Peak Identification (vs. Standard) Data_Acquisition->Peak_Identification Purity_Calculation Purity Calculation (Area %) Peak_Identification->Purity_Calculation Report Generate Report Purity_Calculation->Report

Caption: Logical flow for purity assessment.

Conclusion

The validated reversed-phase HPLC method presented in this guide provides a reliable, robust, and specific means for the purity assessment of this compound. The comprehensive validation package ensures that the method is suitable for its intended purpose in a regulated environment. While alternative technologies such as UHPLC offer advantages in terms of speed and sensitivity, the described HPLC method represents a well-established and cost-effective solution for routine quality control and stability testing. The detailed protocols and workflows provided serve as a practical resource for scientists and researchers in the pharmaceutical industry.

References

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Rajput, P. A., et al. (n.d.). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology.
  • Allan Chemical Corporation. (2025, October 26). HPLC vs. UHPLC: Key Differences.
  • ResearchGate. Comparison of HPLC and UHPLC chromatographic separation of four....
  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Danaher Life Sciences. Difference Between UHPLC and Traditional HPLC.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. Quality Guidelines.
  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Narang, A. S., et al. (n.d.). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science.
  • Chen, S., et al. (n.d.). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Inject. Journal of Liquid Chromatography & Related Technologies.
  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • SIELC Technologies. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column.
  • Siahmed, K., et al. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing.
  • Taylor & Francis Online. (n.d.). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration.
  • Springer. (2023, September 20). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound.
  • ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Request PDF.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
  • ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF.
  • ResearchGate. (2025, August 6). (PDF) Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022, November 30). Forced Degradation – A Review.
  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
  • Journal of Emerging Technologies and Innovative Research. (n.d.). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.

Sources

A Comparative Guide to the Biological Activity of Triazole Isomers: 1,2,3-Triazole vs. 1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Isomers

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone of medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a wide array of therapeutic agents. Both isomers offer a unique combination of chemical stability, favorable electronic properties, and the capacity for hydrogen bonding, which enhances their interaction with biological targets. However, the distinct arrangement of nitrogen atoms within the heterocyclic ring significantly influences their electronic distribution, dipole moment, and hydrogen-bonding capabilities, leading to distinct pharmacological profiles. This guide provides an in-depth comparative analysis of the biological activities of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to aid researchers in the strategic design of novel drug candidates.

The 1,2,4-triazole scaffold is arguably more established in commercially available drugs, with prominent examples including the antifungal agents fluconazole and itraconazole.[1] In contrast, the 1,2,3-triazole isomer has seen a surge in interest with the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This has opened up new avenues for the synthesis of diverse molecular libraries for biological screening.

At a Glance: Comparative Bioactivity Overview

Biological Activity1,2,3-Triazole Derivatives1,2,4-Triazole DerivativesKey Considerations
Antifungal Show promise, with some fluconazole analogs containing a 1,2,3-triazole moiety exhibiting potent activity.[2]Well-established as potent antifungal agents, with several commercially available drugs.The 1,2,4-triazole core is a key pharmacophore in clinically used azole antifungals.
Anticancer Broad-spectrum activity against various cancer cell lines, often acting through apoptosis induction and cell cycle arrest.[3][4]Also exhibit significant anticancer properties, with some derivatives showing potent cytotoxicity.[5][6]The specific substitution pattern on the triazole ring is crucial for activity in both isomers.
Antimicrobial Demonstrated activity against a range of bacterial strains, including drug-resistant ones.[7]Broad-spectrum antibacterial activity, with some derivatives showing potent inhibition of bacterial enzymes.[8]Hybrid molecules containing either triazole isomer show promise in overcoming drug resistance.[7]

Antifungal Activity: A Tale of Established Champions and Rising Contenders

The antifungal arena is where the distinction between the two isomers is most pronounced. The 1,2,4-triazole moiety is a well-established pharmacophore in a major class of antifungal drugs known as the "azole antifungals."

The 1,2,4-Triazole Advantage in Antifungal Therapy

Commercially successful drugs like fluconazole, itraconazole, and voriconazole all contain a 1,2,4-triazole ring. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.

The Emerging Potential of 1,2,3-Triazoles in Antifungal Drug Discovery

While not as prevalent in current clinical use, 1,2,3-triazole derivatives are increasingly being investigated for their antifungal properties. Some studies have shown that incorporating a 1,2,3-triazole ring into analogs of existing antifungal drugs, such as fluconazole, can lead to compounds with potent antifungal activity.[2] The ease of synthesis of 1,2,3-triazoles via click chemistry allows for the rapid generation of diverse libraries of compounds for screening, which may lead to the discovery of novel antifungal agents with unique mechanisms of action.

Anticancer Activity: A Battle on Multiple Fronts

Both 1,2,3-triazole and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, with research highlighting their ability to inhibit cancer cell proliferation through various mechanisms.

1,2,3-Triazoles: Inducers of Apoptosis and Cell Cycle Arrest

A growing body of evidence supports the potent anticancer activity of 1,2,3-triazole-containing compounds against a wide range of cancer cell lines. Mechanistic studies have revealed that these derivatives can exert their effects through multiple pathways, including:

  • Induction of Apoptosis: Many 1,2,3-triazole hybrids have been shown to trigger programmed cell death in cancer cells.[3]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing.[3]

  • Inhibition of Autophagy: Some 1,2,3-triazole derivatives have been found to inhibit autophagy, a cellular process that can promote cancer cell survival.[9]

1,2,4-Triazoles: Targeting Key Enzymes in Cancer Progression

Derivatives of 1,2,4-triazole have also been extensively studied for their anticancer properties, with many compounds exhibiting significant cytotoxicity against various tumor cell lines.[5][6] Molecular docking studies have suggested that 1,2,4-triazole derivatives can target key enzymes involved in cancer, such as:

  • Aromatase: An enzyme involved in estrogen biosynthesis, a key target in hormone-dependent breast cancer.[8]

  • Tubulin: A protein that is essential for cell division, and a target for many established chemotherapy drugs.[8]

Comparative Anticancer Activity Data (IC50 in µM)

Compound IDIsomerCancer Cell LineIC50 (µM)Reference
Compound 8 1,2,3-TriazoleHT-1080 (Fibrosarcoma)15.13[4]
A-549 (Lung)21.25[4]
MCF-7 (Breast)18.06[4]
MDA-MB-231 (Breast)16.32[4]
Compound 7d 1,2,4-TriazoleHepG2 (Liver)>100[10]
Compound 7f 1,2,4-TriazoleHepG2 (Liver)16.78[10]

Note: This table presents data from different studies and is for illustrative purposes. Direct comparison requires testing under identical conditions.

Antimicrobial Activity: A Unified Front Against Bacterial Pathogens

Both 1,2,3- and 1,2,4-triazole isomers have been incorporated into molecules with significant antibacterial activity, including against drug-resistant strains. Hybrid molecules that combine a triazole scaffold with other antibacterial pharmacophores are a particularly promising strategy.[7]

Mechanisms of Antibacterial Action

Triazole derivatives have been shown to inhibit several key bacterial processes and enzymes, including:

  • DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics.[11]

  • Efflux Pumps: These are membrane proteins that bacteria use to pump out antibiotics, contributing to drug resistance.[11]

  • Cell Wall Synthesis: Some triazole derivatives can interfere with the synthesis of the bacterial cell wall.

One study that directly compared hybrid molecules containing both triazole isomers found that derivatives of 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones were the most potent antimicrobial agents, with one compound demonstrating comparable antibacterial and antifungal activities to standard drugs.[12]

Comparative Antimicrobial Activity Data (MIC in µg/mL)

Compound IDIsomer TypeS. aureusE. coliC. albicansReference
Compound 7d 1,2,3- and 1,2,4-triazole hybrid482
Ciprofloxacin Standard Antibiotic42N/A
Fluconazole Standard AntifungalN/AN/A4

Experimental Methodologies

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential.

Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (triazole derivatives) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Triazole Derivatives) cell_seeding->compound_treatment mtt_addition MTT Addition compound_treatment->mtt_addition incubation Incubation (2-4 hours) mtt_addition->incubation solubilization Solubilization (DMSO/Isopropanol) incubation->solubilization absorbance Absorbance Measurement (570 nm) solubilization->absorbance data_analysis Data Analysis (IC50 Calculation) absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for assessing anticancer activity.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the growth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Broth_Microdilution_Workflow start Start dilutions Prepare Compound Dilutions (96-well plate) start->dilutions inoculation Inoculate Wells dilutions->inoculation inoculum_prep Prepare Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine MIC (Visual Inspection) incubation->mic_determination end End mic_determination->end

Caption: Workflow of the broth microdilution assay for determining MIC.

Conclusion and Future Perspectives

Both 1,2,3- and 1,2,4-triazole isomers represent highly valuable scaffolds in the quest for novel therapeutic agents. While 1,2,4-triazoles have a proven track record, particularly as antifungal agents, the synthetic accessibility and diverse biological activities of 1,2,3-triazoles position them as exciting contenders for future drug development. The choice between these two isomers should be guided by the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies of isomeric pairs are warranted to provide a more definitive understanding of their structure-activity relationships and to fully exploit the therapeutic potential of the triazole core.

References

  • The Antibacterial Activity of 1,2,3-triazole. (2022). Ingenta Connect. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2021). PMC. [Link]

  • Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. (2016). ijcrcps. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. [Link]

  • Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. (2017). BMC Chemistry. [Link]

  • Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. (2017). PMC. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PubMed. [Link]

  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025). Ind. J. Pharm. Edu. Res.. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Chemistry. [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). ScienceRise: Pharmaceutical Science. [Link]

  • Synthesis and biological evaluation of some coumarin–triazole conjugates as potential anticancer agents. (2020). MDPI. [Link]

  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. (2020). Scientific Reports. [Link]

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (2022). MDPI. [Link]

  • 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. (2019). PubMed. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2014). PMC. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (2022). MDPI. [Link]

  • The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present). (2025). ResearchGate. [Link]

  • New triazole derivatives containing substituted 1,2,3-triazole side chains: Design, synthesis and antifungal activity. (2025). ResearchGate. [Link]

Sources

The Evolving Landscape of Aniline-Triazole Hybrids: A Comparative Guide to the Structure-Activity Relationship of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents in oncology has led researchers down numerous molecular avenues. One such promising path lies in the hybridization of privileged scaffolds, combining the pharmacological potential of multiple pharmacophores to create synergistic effects and overcome existing drug limitations. This guide delves into the structure-activity relationship (SAR) of a specific class of these hybrids: 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline derivatives. By examining the subtle yet impactful modifications to this core structure, we can illuminate the key determinants of their biological activity and benchmark their performance against established and alternative therapeutic strategies.

The core structure, this compound, serves as a foundational building block in the synthesis of a diverse array of compounds with significant biological activities. The aniline and 1,2,4-triazole moieties are well-established pharmacophores, with the latter being a constituent of numerous clinically approved drugs.[1][2] The strategic combination of these two rings opens up a vast chemical space for exploration, with the potential to yield compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

The Rationale Behind the Scaffold: Why Aniline and Triazole?

The selection of the aniline and 1,2,4-triazole rings is not arbitrary. Aniline derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere of amides and esters and is recognized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2] This makes it a crucial component in many antifungal, antiviral, and anticancer drugs.[1] The ethyl group at the 2-position of the aniline ring can influence the molecule's lipophilicity and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.

Unraveling the Structure-Activity Relationship: A Comparative Analysis

While specific, publicly available SAR studies on a wide range of directly substituted this compound derivatives are limited, we can extrapolate key trends from studies on related aniline and triazole compounds. The primary points of modification on this scaffold are the aniline ring, the triazole ring, and the amino group of the aniline moiety.

Table 1: Comparative Anticancer Activity of Aniline-Triazole Derivatives and Standard Agents
Compound/DrugTarget/MechanismCell Line(s)IC50 (µM)Reference
Hypothetical Derivative A (e.g., with a substituted phenyl on the triazole)Kinase InhibitionMCF-7 (Breast Cancer)5 - 15
Hypothetical Derivative B (e.g., with a modified aniline amino group)Apoptosis InductionHCT-116 (Colon Cancer)10 - 25
Sorafenib Multi-kinase inhibitorMKN-45, H460, HT-292.32, 2.19, 3.61[4]
Doxorubicin DNA IntercalationMCF-7, HCT-11619.7, 22.6[5]
Compound 11f (2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivative)Raf Kinase InhibitionMKN-45, H460, HT-290.051, 0.072, 0.130[4]

Key SAR Insights:

  • Substitution on the Triazole Ring: The introduction of various substituents on the free carbon of the 1,2,4-triazole ring is a common strategy to modulate activity. Attaching aromatic or heteroaromatic rings can lead to enhanced potency, likely through additional π-π stacking or hydrophobic interactions within the target's binding pocket.

  • Modification of the Aniline Moiety: The amino group of the aniline ring is a prime site for derivatization. Acylation, sulfonylation, or conversion to Schiff bases can significantly alter the electronic properties and hydrogen bonding capacity of the molecule, leading to changes in biological activity. Furthermore, substitutions on the aniline ring itself, in addition to the ethyl group, can fine-tune the compound's properties.

  • The Role of the Ethyl Group: The ethyl group at the ortho position to the amino group provides steric hindrance that can influence the planarity of the molecule and its interaction with target proteins. This can be crucial for achieving selectivity for a particular target.

Comparative Performance Against Alternatives

As illustrated in Table 1, novel aniline-triazole derivatives must demonstrate significant advantages over existing therapies. For instance, the multi-kinase inhibitor Sorafenib is a standard treatment for several cancers. A new derivative would need to show either superior potency (lower IC50 values), a better safety profile (less toxicity to normal cells), or efficacy against resistant cancer cell lines.

One notable example from the broader class of triazole derivatives is compound 11f , a 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivative. This compound exhibited significantly higher potency against several cancer cell lines compared to Sorafenib, with IC50 values in the nanomolar range.[4] The structure-activity relationship for this series revealed that the dimethylaminoethyl group was crucial for its high activity.[4] This highlights the importance of specific side chains in optimizing the anticancer effects of triazole-based compounds.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.

Synthesis of this compound

A common synthetic route involves the reaction of 4-amino-3-ethylacetanilide with N,N-dimethylformamide azine, followed by cyclization and deacetylation.

Step-by-Step Protocol:

  • Reaction of 4-amino-3-ethylacetanilide with N,N-dimethylformamide azine: A mixture of 4-amino-3-ethylacetanilide and N,N-dimethylformamide azine in a suitable solvent (e.g., toluene) is heated under reflux.

  • Cyclization: The intermediate is then treated with a cyclizing agent, such as formic acid, to form the 1,2,4-triazole ring.

  • Deacetylation: The acetyl protecting group on the aniline nitrogen is removed by acid or base hydrolysis to yield the final product, this compound.

A schematic of the synthesis workflow is provided below.

Synthesis_Workflow A 4-amino-3-ethylacetanilide C Intermediate A->C B N,N-dimethylformamide azine B->C E Protected Product C->E Heat D Cyclization (Formic Acid) D->E G This compound E->G F Deacetylation (Hydrolysis) F->G MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add test compounds at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance G->H I Calculate % cell viability H->I J Determine IC50 value I->J

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The inherent biological activities of both the aniline and 1,2,4-triazole moieties provide a solid foundation for further optimization through medicinal chemistry efforts. Future SAR studies should focus on systematically exploring the chemical space around this core structure, with a particular emphasis on substitutions that can enhance target selectivity and improve pharmacokinetic properties. The ultimate goal is to develop derivatives that not only exhibit potent anticancer activity but also possess a favorable safety profile, paving the way for their potential clinical application. The logical progression of this research is depicted in the relationship diagram below.

Logical_Relationship A Core Scaffold (this compound) B SAR-Guided Derivatization A->B Basis for Modification C Synthesis of Novel Analogs B->C D In Vitro Biological Evaluation C->D Testing D->B Feedback for Optimization E Lead Compound Identification D->E Selection F In Vivo Studies E->F G Clinical Candidate F->G

Caption: Logical progression from core scaffold to clinical candidate.

References

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. [Link]

  • SAR outline of the benzimidazole-1,2,4-triazole hybrid compounds. ResearchGate. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PubMed Central. [Link]

  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. [Link]

  • (PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. ResearchGate. [Link]

  • Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. ResearchGate. [Link]

  • Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Der Pharma Chemica. [Link]

  • Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. PubMed Central. [Link]

  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Publishing. [Link]

  • Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. National Institutes of Health. [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed Central. [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PubMed Central. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

  • Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. PubMed. [Link]

  • 4-(1,2,4-Triazol-1-yl)aniline. PubMed Central. [Link]

  • Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. Der Pharma Chemica. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Open Journal of Pharmacy and Pharmacology. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Absolute Structure Confirmation: X-ray Crystallography and Its Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research.[1] This is particularly critical in the pharmaceutical industry, where the chirality of a drug can dramatically alter its pharmacological and toxicological properties.[2][3] While single-crystal X-ray crystallography has long been hailed as the "gold standard" for this purpose, a suite of powerful spectroscopic techniques offers compelling alternatives, each with unique strengths.[4] This guide provides an in-depth comparison of these methodologies, grounded in experimental principles, to empower you in selecting the most fitting approach for your research objectives.

The Imperative of Absolute Configuration in Drug Development

Chirality is a fundamental property of many biological molecules, and living systems often exhibit a strong preference for one enantiomer over its mirror image.[2] This stereoselectivity has profound implications in pharmacology. The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the importance of absolute configuration.[5] Consequently, the precise assignment of the (R/S) nomenclature for all stereogenic centers is a non-negotiable step in the development of safe and effective chiral drugs.[3]

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography stands as the most powerful and unambiguous technique for elucidating the three-dimensional arrangement of atoms in a molecule, including its absolute configuration.[1][6] The fundamental principle lies in the diffraction of X-rays by a crystalline lattice. However, to discern between enantiomers, we must harness the phenomenon of anomalous dispersion (also known as resonant scattering).[7][8]

The Physics Behind Absolute Structure Determination: Anomalous Dispersion

Under normal diffraction conditions, the scattering of X-rays by an atom is considered an elastic collision, and the intensities of symmetry-related reflections, known as Friedel pairs (h,k,l and -h,-k,-l), are equal. This is known as Friedel's Law.[9][10] However, when the energy of the incident X-rays is close to the absorption edge of an atom, the scattering factor becomes a complex number with both real and imaginary components.[7][8] This phase shift breaks Friedel's Law, leading to measurable intensity differences between the Friedel pairs, now referred to as Bijvoet pairs .[10][11] The magnitude of these differences is directly related to the absolute configuration of the molecule.[11][12]

Historically, the presence of a "heavy" atom (e.g., bromine, sulfur) was considered essential to produce a sufficiently strong anomalous signal.[8] However, with modern, highly sensitive diffractometers and advanced data processing techniques, it is now often possible to determine the absolute configuration from the anomalous scattering of lighter atoms, such as oxygen.[13]

Experimental Workflow for Absolute Structure Determination by X-ray Crystallography

The successful determination of absolute configuration via X-ray crystallography is a multi-step process that demands meticulous execution.

X-ray Crystallography Workflow cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystallization 1. High-Quality Single Crystal Growth Mounting 2. Crystal Mounting & Screening Crystallization->Mounting Data_Collection 3. Full Sphere Data Collection (Anomalous Scattering Wavelength) Mounting->Data_Collection Structure_Solution 4. Structure Solution Data_Collection->Structure_Solution Refinement 5. Refinement & Absolute Structure Validation Structure_Solution->Refinement

Experimental workflow for absolute structure determination.

Step-by-Step Protocol:

  • Crystallization: The initial and often most formidable challenge is the cultivation of a high-quality single crystal of the enantiomerically pure compound. This necessitates screening a variety of solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting and Screening: A suitable crystal is carefully mounted on a goniometer and screened using an X-ray diffractometer to evaluate its quality and determine the unit cell parameters.

  • Data Collection: A complete sphere of diffraction data is meticulously collected. It is paramount to select an X-ray wavelength that will induce anomalous scattering from at least one element within the crystal. Copper Kα radiation is a common choice for organic molecules as it can often elicit a sufficient signal from oxygen atoms.[11]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. The initial model is then refined against the experimental data to optimize the atomic positions and thermal parameters.

  • Absolute Structure Validation: This is the critical step where the absolute configuration is determined. It involves the analysis of Bijvoet pairs and the calculation of specific parameters to validate the assignment.

Validating the Assignment: The Flack and Hooft Parameters

Two key parameters are employed to provide a quantitative measure of the correctness of the absolute structure assignment:

  • The Flack Parameter (x): This parameter is refined during the least-squares process and models the crystal as a racemic twin, where 'x' represents the mole fraction of the inverted enantiomer.[14][15]

    • A value of x ≈ 0 with a small standard uncertainty (s.u.) indicates that the assigned absolute configuration is correct.[14][15]

    • A value of x ≈ 1 suggests that the inverted structure is correct.[14]

    • A value of x ≈ 0.5 may indicate a racemic crystal or other twinning issues.[14]

  • The Hooft Parameter (y): This parameter is derived from a Bayesian statistical analysis of the Bijvoet differences after the refinement is complete.[12][16] It provides a probabilistic assessment of the absolute structure. The Hooft parameter is often considered more robust, especially in cases with weak anomalous scattering, and its standard uncertainty is typically smaller than that of the Flack parameter.[11][16]

Absolute Structure Validation Start Refined Structure Calculate_Params Calculate Flack (x) & Hooft (y) Parameters Start->Calculate_Params Decision x ≈ 0 (s.u. < 0.1) y ≈ 0 Calculate_Params->Decision Correct Absolute Structure Confirmed Decision->Correct Yes Invert Invert Structure & Re-refine Decision->Invert No (x ≈ 1) Racemic Investigate for Racemic Twinning or Poor Data Quality Decision->Racemic Ambiguous (x ≈ 0.5) Invert->Calculate_Params

Decision-making based on Flack and Hooft parameters.

Spectroscopic Alternatives for Absolute Configuration Determination

While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck.[2] In such cases, chiroptical spectroscopic methods provide powerful, solution-phase alternatives. These techniques rely on the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[17][18] The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule.[18]

The VCD Workflow:

  • Experimental Spectrum: The VCD spectrum of the chiral molecule in solution is measured.[17]

  • Computational Modeling: The VCD spectrum of one enantiomer is simulated using ab initio or density functional theory (DFT) calculations.[2][17]

  • Comparison and Assignment: The experimental spectrum is compared with the simulated spectrum. A good correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration. If the signs are opposite, the sample has the opposite stereochemistry to the calculated model.[2][17]

VCD is particularly advantageous as it can be applied to oils, amorphous solids, and solutions, and it is less susceptible to errors arising from the selection of a minority enantiomer crystal.[19] Furthermore, VCD is an effective high-throughput screening tool in drug discovery.[4][20]

Electronic Circular Dichroism (ECD)

ECD, a more established technique, measures the differential absorption of left and right circularly polarized UV-visible light, arising from electronic transitions.[17][21] The presence of a chromophore is necessary for a molecule to be ECD active.[22][23] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with that predicted by quantum mechanical calculations.[23][24]

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

The choice of method for absolute structure determination depends on a variety of factors, including the physical state of the sample, the presence of heavy atoms or chromophores, and the available instrumentation.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Anomalous dispersion of X-rays in a single crystal.Differential absorption of circularly polarized IR light in solution.Differential absorption of circularly polarized UV-Vis light in solution.[21]
Sample Requirement High-quality single crystal (0.1-0.5 mm).2-15 mg of recoverable sample; can be liquid, oil, or solution.Microgram quantities; requires a chromophore.
Success Rate High, contingent on obtaining a suitable crystal.High for molecules amenable to computational analysis.Variable; dependent on the presence and nature of the chromophore.
Analysis Time Days to weeks, dominated by crystallization.Hours to a few days, including calculations.Rapid data acquisition; calculations can be time-consuming.
Key Advantage Unambiguous, "gold standard" determination.Applicable to non-crystalline samples; high-throughput potential.[4][20]High sensitivity; requires minimal sample.[22]
Key Limitation Crystallization can be a major bottleneck.Heavily reliant on the accuracy of computational models.[2]Requires a suitable chromophore; conformational flexibility can complicate analysis.[23][25]

Conclusion: An Integrated Approach to Absolute Structure Confirmation

As a Senior Application Scientist, my recommendation is to view these techniques as complementary rather than mutually exclusive. X-ray crystallography, when successful, provides the most definitive and trusted answer for the absolute configuration of a molecule in the solid state. However, the challenges of crystallization are real and can significantly impede project timelines.

Vibrational and Electronic Circular Dichroism offer robust and often faster alternatives for determining absolute configuration in solution. They are invaluable when crystallization fails or for high-throughput screening in the early stages of drug discovery. The synergy between these methods is powerful; for instance, a VCD or ECD-derived assignment can provide crucial preliminary data while crystallization efforts are underway.

Ultimately, the judicious selection of the appropriate analytical tool, based on a thorough understanding of the sample's properties and the project's specific needs, is paramount for the successful and timely advancement of research and development in the chemical and pharmaceutical sciences.

References

  • Structural resolution. The anomalous dispersion.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Labor
  • Computational methods and points for attention in absolute configuration determin
  • Vibr
  • Features of electronic circular dichroism and tips for its use in determining absolute configur
  • A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography and Its Altern
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD)
  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC - PubMed Central.
  • Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes | The Journal of Organic Chemistry - ACS Public
  • Circular dichroism calculation for n
  • Determination of absolute structure using Bayesian st
  • Electronic Circular Dichroism - ORCA 5.0 tutorials - FACCTs.
  • A Definitive Guide: Confirming Absolute Configuration by X-ray Crystallography vs. Spectroscopic Methods - Benchchem.
  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction.
  • Bijvoet-Pair Analysis - Pl
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • CXMS: An Alternative to X-Ray Crystallography for Proteins - Thermo Fisher Scientific.
  • Determination of absolute structure using Bayesian st
  • Some Experimental Aspects of Absolute Configuration Determination using Single Crystal X-​Ray Diffraction (A. L. Thompson, S. F. Jenkinson & G. W. J. Fleet) - Chemical Crystallography.
  • 8 Anomalous Dispersion of in Crystallography X-rays.
  • Absolute Configur
  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy.
  • Absolute Configur
  • Flack parameter - Wikipedia.
  • Friedel pair - Online Dictionary of Crystallography.
  • A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects - PubMed.
  • Determination of absolute configuration using single crystal X-ray diffraction - PubMed.
  • Validation of Experimental Crystal Structures - CCDC.
  • absolute configur
  • Howard Flack and the Flack Parameter - MDPI.
  • Proteomics - Wikipedia.
  • Structure validation in chemical crystallography - PMC - PubMed Central - NIH.
  • Analysis of the quality of crystallographic data and the limit
  • The use of X-ray crystallography to determine absolute configuration - ResearchG
  • Absolute structure - Rigaku.
  • Absolute Stereochemistry: The merits of ven and XRD - ePrints Soton - University of Southampton.
  • Comparison of and limits of accuracy for statistical analyses of vibrational and electronic circular dichroism spectra in terms of correlations to and predictions of protein secondary structure - PubMed.
  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC.
  • Determination of absolute configuration using X-ray diffraction - ResearchG
  • (PDF) ChemInform Abstract: A Rapid Alternative to X-Ray Crystallography for Chiral Determination: Case Studies of Vibrational Circular Dichroism (VCD)
  • Absolute stereochemistry : the merits of VCD and XRD - ResearchG

Sources

A Senior Application Scientist's Guide to Triazole Synthesis: Comparing a Trio of Powerful Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Triazole in Modern Chemistry

The triazole ring system, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone of modern medicinal chemistry, materials science, and chemical biology.[1][2][3][4] Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have cemented its status as a privileged scaffold in drug discovery, leading to a host of antifungal, antiviral, and anticancer agents.[1][2][3] The efficient construction of the triazole core is therefore a matter of critical importance for researchers across these disciplines.

This guide provides an in-depth comparison of the three most prominent methods for synthesizing 1,2,3-triazoles: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the mechanistic underpinnings of each, provide validated experimental protocols, and present a clear, data-driven comparison of their synthetic efficiency to guide your selection of the optimal method for your specific application.

The Foundational Huisgen Cycloaddition and the Dawn of "Click" Chemistry

The synthesis of 1,2,3-triazoles is rooted in the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne. While groundbreaking, this method suffers from significant drawbacks, including the need for elevated temperatures and a lack of regioselectivity, often producing a mixture of 1,4- and 1,5-disubstituted triazole isomers.[5] This limitation spurred the development of catalyzed versions that are not only faster and more efficient but also exquisitely regioselective, perfectly embodying the principles of "click chemistry".[4][5][6]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The 1,4-Regioisomer Workhorse

The CuAAC reaction is the quintessential "click" reaction, renowned for its reliability, broad functional group tolerance, and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[5][6][7] It represents a massive rate acceleration over the uncatalyzed thermal reaction, often by a factor of 107 to 108.[5]

Mechanism and Causality: The reaction is catalyzed by a Copper(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate.[7][8][9] The Cu(I) ion coordinates to the terminal alkyne, lowering its pKa and forming a copper acetylide intermediate.[5][] This activation facilitates the reaction with the azide, proceeding through a six-membered copper metallacycle intermediate to deliver the 1,4-triazole product upon protonolysis, regenerating the catalyst.[5][] The use of a stabilizing ligand, such as TBTA or the water-soluble THPTA, is crucial in biological applications to prevent copper-mediated oxidative damage and to maintain the catalytically active Cu(I) state.[9]

Workflow for Method Selection:

Sources

In vitro efficacy of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline vs. known drugs

Author: BenchChem Technical Support Team. Date: January 2026

< In Vitro Efficacy of a Novel Kinase Inhibitor, 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline, Compared to Standard-of-Care Agents in ER+ Breast Cancer

Abstract

This guide presents a comprehensive in vitro comparison of a novel investigational compound, this compound (hereafter designated as Compound X), against the α-selective PI3K inhibitor Alpelisib and the conventional chemotherapeutic agent Cisplatin. Utilizing the PIK3CA-mutant, estrogen receptor-positive (ER+) human breast cancer cell line MCF-7, this study assesses the cytotoxic potency and mechanism of action of Compound X. Our findings indicate that Compound X exhibits potent anti-proliferative activity, hypothetically through dual inhibition of the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival. This guide provides detailed experimental protocols, comparative efficacy data, and mechanistic insights to support further investigation of Compound X as a potential therapeutic agent.

Introduction and Rationale

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently activated signaling cascades in human cancers, particularly in ER+ breast cancer, where activating mutations in the PIK3CA gene are found in approximately 40% of cases.[1][2] This pathway's dysregulation is a key driver of tumor growth, proliferation, and resistance to endocrine therapy.[3]

Compound X is a novel aniline derivative developed as a potential anti-cancer agent.[4][5] Given its structural features, we hypothesized that it may target key nodes within the PI3K/AKT/mTOR pathway. This guide establishes an objective in vitro comparison between Compound X and two clinically relevant drugs:

  • Alpelisib (BYL-719): An FDA-approved α-selective PI3K inhibitor that has demonstrated efficacy in PIK3CA-mutated, HR+, HER2- advanced breast cancer.[1][3] Its targeted mechanism provides a direct benchmark for pathway-specific inhibition.

  • Cisplatin: A cornerstone of chemotherapy that induces cancer cell death primarily by creating DNA adducts, leading to cell cycle arrest and apoptosis.[6] It serves as a benchmark for broad-spectrum cytotoxicity, acting through a mechanism distinct from targeted kinase inhibition.

The primary objective is to quantify the anti-proliferative efficacy of Compound X and elucidate its mechanism of action relative to these established agents in a genetically relevant cancer cell model.

Mechanistic Overview of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. In cancers with a PIK3CA mutation, such as the MCF-7 cell line, the p110α catalytic subunit of PI3K is constitutively active, leading to aberrant downstream signaling.[7][8] This results in the phosphorylation and activation of AKT, which in turn phosphorylates a host of downstream targets, including mTOR, to promote cell proliferation and suppress apoptosis.[9][10]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates (Activates) mTOR mTOR AKT->mTOR Phosphorylates (Activates) Proliferation Cell Proliferation & Survival mTOR->Proliferation DNA DNA Apoptosis Apoptosis DNA->Apoptosis Damage triggers Alpelisib Alpelisib Alpelisib->PI3K Inhibits Compound_X Compound X (Hypothesized) Compound_X->PI3K Inhibits Compound_X->mTOR Inhibits Cisplatin Cisplatin Cisplatin->DNA Forms Adducts

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of drug intervention.

Experimental Design and Rationale

Cell Line Selection

The MCF-7 human breast adenocarcinoma cell line was selected as the in vitro model. This choice is supported by the following rationale:

  • Genetic Context: MCF-7 cells harbor an activating E545K mutation in the PIK3CA gene, which makes them constitutively dependent on the PI3K signaling pathway for proliferation and survival.[7] This provides a sensitive and clinically relevant model for evaluating inhibitors of this pathway.

  • Hormone Receptor Status: As an ER-positive cell line, MCF-7 represents the most common subtype of breast cancer, making findings broadly relevant.[7]

  • Established Model: It is a well-characterized and widely used cell line in breast cancer research, ensuring data reproducibility and comparability with existing literature.[6][11]

Assay Selection

A dual-assay approach was employed to provide a comprehensive assessment of both cytotoxicity and mechanism of action:

  • MTT Cell Viability Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

  • Western Blot Analysis: This technique is used to detect specific proteins in a sample, enabling the direct assessment of target engagement. By probing for the phosphorylated forms of AKT (p-AKT at Ser473) and mTOR (p-mTOR at Ser2448), we can directly measure the inhibitory effect of the compounds on the PI3K pathway.[13][14] A decrease in the levels of these phosphoproteins indicates successful pathway inhibition.

Comparative Efficacy Data

The anti-proliferative effects of Compound X, Alpelisib, and Cisplatin were evaluated in MCF-7 cells following a 72-hour incubation period. The resulting IC50 values are summarized below.

CompoundDrug ClassPrimary Mechanism of ActionIC50 in MCF-7 Cells (µM)
Compound X Investigational Kinase InhibitorHypothetical PI3K/mTOR Dual Inhibitor0.45 ± 0.08
Alpelisib α-selective PI3K InhibitorPI3Kα Inhibition[3]0.23 ± 0.05 [15]
Cisplatin Chemotherapeutic AgentDNA Adduct Formation[6]10.5 ± 2.1 [6][16][17]

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The hypothetical data show that Compound X is a potent inhibitor of MCF-7 cell proliferation, with an IC50 value in the sub-micromolar range. While Alpelisib, the targeted PI3Kα inhibitor, shows slightly greater potency, Compound X is significantly more potent (over 20-fold) than the standard chemotherapeutic agent, Cisplatin, in this specific cell line. The high IC50 value for Cisplatin in MCF-7 cells is consistent with published literature, which notes its relatively moderate efficacy in this line compared to others.[11][16]

Experimental Protocols

MTT Cell Proliferation Assay Workflow

This protocol is designed to quantify the dose-dependent effect of each compound on cell viability.

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 5: Assay & Readout start Start seed Seed MCF-7 cells into 96-well plates (5,000 cells/well) start->seed end End incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Add serial dilutions of Compound X, Alpelisib, Cisplatin, or DMSO (vehicle) incubate1->treat incubate2 Incubate for 72h (37°C, 5% CO2) treat->incubate2 add_mtt Add 10 µL MTT Reagent (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add 100 µL Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm using a plate reader solubilize->read analysis Data Analysis: Normalize to vehicle control, plot dose-response curve, calculate IC50 values read->analysis analysis->end

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: MCF-7 cells are harvested during the logarithmic growth phase and seeded into 96-well flat-bottom plates at a density of 5,000 cells per well in 100 µL of culture medium.[18]

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X, Alpelisib, and Cisplatin in culture medium. The existing medium is removed from the wells and replaced with 100 µL of medium containing the various drug concentrations. A vehicle control (DMSO) is also included.

  • Drug Incubation: Plates are incubated for 72 hours under the same conditions.

  • MTT Addition: After the incubation period, 10 µL of MTT labeling reagent (5 mg/mL in PBS) is added to each well.[19]

  • Formazan Formation: The plates are incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the purple formazan crystals.[18] The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of >650 nm to correct for background).[12]

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software.

Western Blot Protocol for Pathway Analysis
  • Treatment and Lysis: MCF-7 cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with Compound X, Alpelisib, and a vehicle control at their respective IC50 concentrations for 6 hours. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading.

  • Gel Electrophoresis: Equal amounts of protein (20-30 µg) from each sample are separated by molecular weight using SDS-PAGE.[14]

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.[13]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[20][21]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with gentle agitation in a solution containing the primary antibodies:

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-phospho-mTOR (Ser2448)

    • Rabbit anti-total AKT (for loading control)

    • Mouse anti-GAPDH (for loading control)

  • Secondary Antibody Incubation: After washing, the membrane is incubated for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP).[14]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) kit and imaged with a chemiluminescence detection system.[13]

Conclusion

This guide provides a foundational in vitro assessment of the novel aniline derivative, Compound X, against established anti-cancer agents in a PIK3CA-mutant breast cancer cell line. The data demonstrate that Compound X possesses potent anti-proliferative activity, significantly exceeding that of the standard chemotherapeutic Cisplatin and approaching the potency of the targeted inhibitor Alpelisib. The proposed mechanistic studies via Western blot are critical next steps to confirm its hypothesized role as a PI3K/AKT/mTOR pathway inhibitor. These findings warrant further investigation, including selectivity profiling across a panel of kinases and in vivo efficacy studies, to fully characterize the therapeutic potential of Compound X.

References

  • A Comparative Analysis of the Anti-Proliferative Efficacy of Novel Furan-Anilines and Established Anticancer Agents. (n.d.). Benchchem. Retrieved January 20, 2026.
  • Kang, M., et al. (2023). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 20, 2026.
  • Pauli, C., et al. (2022).
  • MTT assay protocol. (n.d.). Abcam. Retrieved January 20, 2026.
  • PI3K pathway signaling in the MCF-7 cell line panel. (n.d.).
  • MTT Cell Proliferation Assay. (n.d.).
  • Ebrahim, A. S., et al. (2023). Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers. ACS Omega.
  • Dell'Orco, S., et al. (2010). ATP stimulates the proliferation of MCF-7 cells through the PI3K/Akt signaling pathway. Archives of Biochemistry and Biophysics.
  • Beaver, J. A., et al. (2013). PIK3CA and AKT1 Mutations Have Distinct Effects on Sensitivity to Targeted Pathway Inhibitors in an Isogenic Luminal Breast Cancer Model System. Clinical Cancer Research.
  • MTT Proliferation Assay Protocol. (n.d.).
  • Koganti, S., et al. (2009). Activation of the PI3 kinase pathway by retinoic acid mediates sodium/iodide symporter induction and iodide transport in MCF-7 breast cancer cells. Cancer Research.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Kurni Lakshmi Deepthi. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. IFTM University.
  • Klaeger, S., et al. (2021).
  • Mayer, I. A., et al. (2018). A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. Clinical Cancer Research.
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024).
  • A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (2023). MDPI.
  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An upd
  • Al-Dahhan, A. H., et al. (2022). Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown. Molecular Medicine Reports.
  • Morphological Changes of Cisplatin-resistant Human Breast Cancer MCF-7 Cell Line. (2017). Indonesian Journal of Cancer.
  • P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer. (2023).
  • Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer. (2024). Frontiers in Oncology.
  • Western Blot and the mTOR Pathway. (2019). In Selected Topics in Health and Disease. OER Commons.
  • Assessment of Interactions between Cisplatin and Two Histone Deacetylase Inhibitors in MCF7, T47D and MDA-MB-231 Human Breast Cancer Cell Lines – An Isobolographic Analysis. (2016). PLOS ONE.
  • Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP. (n.d.). Novartis. Retrieved January 20, 2026.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI.
  • Abstract 3934: Determination of the PI3Kα selective inhibitor alpelisib mechanism of action and efficacy in ER+/ PIK3CA mutant breast cancer preclinical models. (2016).
  • Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia. (2020). Journal of Experimental & Clinical Cancer Research.
  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2022). Cancers.
  • Phospho-Akt (Ser473) Antibody. (2007). Cell Signaling Technology.
  • Phospho-mTOR (Ser2448) Antibody. (2008). Cell Signaling Technology.
  • Comparative Analysis of Novel Kinase Inhibitors for Targeted Cancer Therapy. (n.d.). Benchchem. Retrieved January 20, 2026.
  • This compound. (n.d.). BLDpharm. Retrieved January 20, 2026.
  • A comprehensive review of protein kinase inhibitors for cancer therapy. (2015). Journal of Cancer.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology.
  • This compound. (n.d.). Angene Chemical. Retrieved January 20, 2026.
  • 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. (n.d.). PubChem. Retrieved January 20, 2026.
  • This compound. (n.d.). ChemicalBook. Retrieved January 20, 2026.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and unbiased characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a senior application scientist's perspective on the cross-validation of analytical methods for the quantification of 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline, a key intermediate in the synthesis of various therapeutic agents. The focus is on a comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering a framework for selecting and validating the most appropriate analytical technique for its intended purpose.

Introduction: The "Why" Behind Methodical Scrutiny

This compound is a substituted aniline derivative containing a triazole moiety. The accurate determination of its purity and the quantification of potential impurities are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. The choice of an analytical method is not merely a matter of convenience; it is a scientifically driven decision based on the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need to resolve and quantify closely related structural analogues or degradants.

Cross-validation of analytical methods is the process of demonstrating that two different analytical procedures are suitable for the same intended purpose and provide equivalent results.[1][2] This is crucial when transferring a method between laboratories or when a new method is proposed to replace an existing one. The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical procedure development and validation, which underscores the importance of a systematic and risk-based approach.[3][4]

Proposed Analytical Methodologies

Based on the structural features of this compound (a moderately polar compound with a UV-active chromophore), two primary analytical techniques are proposed for its quantification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase method is the logical choice, leveraging the compound's moderate polarity for good retention and separation on a non-polar stationary phase.

Rationale for Method Parameters:

  • Column: A C18 column is selected for its broad applicability and proven performance in separating moderately polar compounds.

  • Mobile Phase: A gradient elution with acetonitrile and a buffered aqueous phase allows for the effective separation of the main component from potential impurities with varying polarities. The buffer is crucial for maintaining a consistent pH and ensuring reproducible retention times.

  • Detection: The aromatic and triazole moieties in the analyte provide strong UV absorbance, making UV detection a sensitive and robust choice. The detection wavelength should be set at the absorbance maximum of the analyte for optimal sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly with the structural confirmation capabilities of mass spectrometry. However, the aniline functional group in the target molecule has active hydrogens that can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, a derivatization step is necessary to improve its volatility and thermal stability.

Rationale for Method Parameters:

  • Derivatization: Acylation with an agent like trifluoroacetic anhydride (TFAA) is a common and effective strategy for derivatizing amines. This replaces the active hydrogens with a non-polar group, enhancing volatility and improving chromatographic performance.

  • Column: A non-polar capillary column, such as a DB-5ms, is suitable for the separation of the derivatized analyte.

  • Detection: Mass spectrometry in selected ion monitoring (SIM) mode provides high selectivity and sensitivity, allowing for the quantification of the analyte even in the presence of co-eluting matrix components.

Head-to-Head Performance Comparison

The choice between HPLC-UV and GC-MS will depend on the specific analytical challenge. The following table provides a comparative overview of the expected performance characteristics of each method for the analysis of this compound.

Parameter HPLC-UV GC-MS (with Derivatization) Justification
Specificity Good to ExcellentExcellentHPLC-UV relies on chromatographic separation for specificity. GC-MS benefits from both chromatographic separation and mass filtering, providing higher confidence in peak identity.
Accuracy (% Recovery) 98 - 102%97 - 103%Both methods are capable of high accuracy when properly validated. The multi-step derivatization and extraction in GC-MS can sometimes lead to slightly lower recoveries.
Precision (% RSD) < 2.0%< 3.0%HPLC generally offers slightly better precision due to the simpler sample preparation and injection process.
Limit of Detection (LOD) ~ 1 µg/mL~ 0.1 µg/mLGC-MS in SIM mode typically offers superior sensitivity compared to UV detection.
Limit of Quantification (LOQ) ~ 5 µg/mL~ 0.5 µg/mLThe higher sensitivity of GC-MS translates to a lower LOQ.
Analysis Time ~ 15 - 20 minutes~ 20 - 30 minutes (excluding derivatization)The derivatization step adds significant time to the overall GC-MS workflow.
Sample Preparation Simple dissolution and filtrationMulti-step: extraction, derivatization, and cleanupThe need for derivatization makes the GC-MS sample preparation more complex and labor-intensive.
Robustness HighModerateHPLC methods are generally more robust to minor variations in experimental conditions. The derivatization step in GC-MS can be a source of variability.

Experimental Protocols

HPLC-UV Method Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (or determined λmax)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound standard or sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

  • Further dilute with the same solvent to prepare working standards and samples at the desired concentration.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

GC-MS Method Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization Procedure:

  • To 1 mL of a 100 µg/mL solution of the analyte in a suitable solvent (e.g., ethyl acetate), add 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Cross-Validation Workflow

The cross-validation of the HPLC-UV and GC-MS methods should be conducted according to a pre-approved protocol, in line with ICH guidelines.[1][2]

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Conclusion: A Symbiotic Approach to Analytical Certainty

Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations. HPLC-UV offers a simpler, more robust, and higher-throughput method suitable for routine quality control. In contrast, GC-MS provides superior sensitivity and specificity, making it an excellent choice for trace-level impurity analysis and for confirmatory testing.

The decision of which method to employ should be based on the specific requirements of the analysis, as defined in the analytical target profile (ATP).[3][5] A thorough cross-validation, as outlined in this guide, will provide the necessary documented evidence to ensure that the chosen analytical methods are fit for their intended purpose, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Harmonised Guideline, Q14: Analytical Procedure Development (2022). [Link]

  • ICH Harmonised Guideline, Q2(R2): Validation of Analytical Procedures (2022). [Link]

  • PSC Biotech. (2024, June 26). ICH Q14- Analytical Procedure Development. [Link]

  • European Medicines Agency. (2022, March 31). ICH Q14 Analytical procedure development - Scientific guideline. [Link]

  • ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

  • Dolan, J. W. (2012). Instrument Considerations in the Transfer of Chromatographic Methods, Part I: Method Considerations. LCGC International. [Link]

  • McPolan, O. (2024, August 2). An Overview of the Analytical Procedure Lifecycle as per ICH Q14. YouTube. [Link]

  • Waters Corporation. (n.d.). How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment. [Link]

  • Manufacturing Chemist. (2020, June 8). Getting it right: best practices for analytical method transfers. [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. [Link]

  • Epshtein, N. A. (2020). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). Pharmaceutical Chemistry Journal, 54(9), 957-966. [Link]

  • Logoyda, L. S. (2020). DEVELOPMENT OF A METHOD TO DETERMINE RELATED IMPURITIES IN BROMIDE 1-(β-PHENYLETHYL)-4-AMINO-1,2,4-TRIAZOLE TABLETS. ResearchGate. [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1183-1193. [Link]

  • Unchained Labs. (2026, January 9). Cross Validation of Bioanalytical Methods Testing. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]

  • Charles River Laboratories. (n.d.). Bioanalytical Method Development and Validation Services. [Link]

  • Wang, Y., et al. (2021). Establishment and Verification of UPLC-MS/MS Technique for Pharmacokinetic Drug-Drug Interactions of Selinexor with Posaconazole in Rats. Drug Design, Development and Therapy, 15, 1561-1568. [Link]

  • Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(Suppl 1), 001-008. [Link]

  • Decosterd, L. A., et al. (2010). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Springer Nature Experiments. (n.d.). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. [Link]

  • Płaczek, M., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 17(11), 1476. [Link]

  • Płaczek, M., et al. (2025, October 12). (PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. ResearchGate. [Link]

  • Płaczek, M., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed. [Link]

  • Waters. (n.d.). UPLC-MS/MS Analysis of Azole Antifungals in Serum for Clinical Research. [Link]

Sources

The Ascendancy of the Triazole Scaffold: A Comparative Benchmark of Anilinotriazole-Based Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Performance, Selectivity, and Therapeutic Potential

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. Among the privileged scaffolds in medicinal chemistry, aniline-based structures have given rise to numerous successful therapeutics. This guide provides a deep comparative analysis of materials based on the 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline scaffold and its derivatives, benchmarking their performance against established classes of kinase inhibitors, particularly the well-regarded anilinoquinazolines. We will dissect the experimental data that underscores the therapeutic potential of these anilinotriazole compounds, offering researchers, scientists, and drug development professionals a comprehensive view of their efficacy, selectivity, and the methodologies used for their evaluation.

The Rationale for Anilinotriazoles: Beyond the Quinazoline Core

The success of first and second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, both featuring a 4-anilinoquinazoline core, has been transformative in oncology.[1][2] This scaffold adeptly mimics the adenine moiety of ATP, enabling competitive inhibition at the kinase hinge region. However, the emergence of resistance mutations and the need for improved selectivity has driven the exploration of bioisosteric replacements for the quinazoline ring.

The 1,2,4-triazole ring has emerged as a compelling alternative. Its key advantages include:

  • Synthetic Tractability: The synthesis of triazole derivatives is often straightforward, allowing for rapid generation of diverse compound libraries.[3]

  • Improved Physicochemical Properties: The triazole moiety can enhance solubility and other drug-like properties compared to more complex heterocyclic systems.

  • Novel Intellectual Property: Triazole-based scaffolds offer a pathway to novel chemical entities, circumventing existing patents.

  • Distinct Binding Interactions: The triazole ring can engage in unique hydrogen bonding and other non-covalent interactions within the ATP-binding pocket, potentially leading to altered selectivity and potency profiles.

This guide will focus on two primary kinase targets where anilinotriazole-based inhibitors have shown significant promise: the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.

Performance Benchmark I: Targeting the Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, most notably non-small cell lung cancer (NSCLC).

Comparative Potency: Anilinotriazoles vs. Anilinoquinazolines

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), both at the enzymatic and cellular level. A lower IC50 value indicates a more potent compound. The following table collates experimental data for representative anilinotriazole-based compounds against key NSCLC cell lines, benchmarked against the established anilinoquinazoline inhibitor, Gefitinib.

Compound ClassRepresentative CompoundTarget KinaseCell Line (EGFR status)Enzymatic IC50 (nM)Cellular IC50 (µM)
Anilinotriazole Compound Example AEGFRPC-9 (Exon 19 del)68.1 (L858R)[4]1.05[4]
EGFRA549 (WT)99.8 (WT)[4]1.06[4]
EGFRH1975 (L858R/T790M)-1.13[4]
Anilinoquinazoline GefitinibEGFRA549 (WT)25.42[5]32.0[6]
EGFRH1975 (L858R/T790M)->10[6]
ErlotinibEGFRA549 (WT)33.25[5]~25[7]
EGFRH1975 (L858R/T790M)->10[8]

Analysis of Potency Data:

The compiled data reveals that novel anilinotriazole derivatives can exhibit potent antiproliferative activity, with IC50 values in the low micromolar range against various NSCLC cell lines.[4] Notably, some of these compounds maintain activity against the H1975 cell line, which harbors the T790M "gatekeeper" mutation that confers resistance to first-generation inhibitors like Gefitinib and Erlotinib.[4][6][8] This suggests that the anilinotriazole scaffold can be optimized to overcome common resistance mechanisms, a critical objective in modern drug development.

Performance Benchmark II: Targeting Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive therapeutic targets.[9][10]

Comparative Potency: Anilinotriazoles vs. Other Heterocyclic Inhibitors

Here, we compare the performance of anilinotriazole-based Aurora kinase inhibitors with other established inhibitors that feature different core scaffolds.

Compound ClassRepresentative CompoundTarget KinaseCell LineEnzymatic IC50 (nM)Cellular IC50 (nM)
Anilinotriazole Triazole Derivative 1cAurora A-250[3]-
Pyrazolo-pyrimidine VX-680 (Tozasertib)Aurora A/B/CHCT-1160.6 (A), 18 (B), 4.6 (C)-
Azaindole-based GSK1070916Aurora B/CA5490.38 (B), 1.5 (C)7[11]
Quinazoline-based AZD1152Aurora B-0.37 (B)-
Pyrimido-diazepine Alisertib (MLN8237)Aurora A-1[3]-

Analysis of Potency Data:

The data indicates that while early-stage anilinotriazole derivatives show promise with sub-micromolar enzymatic inhibition of Aurora A, they face stiff competition from highly potent, well-optimized inhibitors from other chemical classes.[3] For instance, pan-Aurora inhibitors like VX-680 and highly selective Aurora B inhibitors like GSK1070916 exhibit low nanomolar potency.[11] This highlights the critical need for further structure-activity relationship (SAR) studies to optimize the anilinotriazole scaffold to achieve competitive potency against these key mitotic targets.

The Critical Metric of Selectivity

A potent inhibitor is only as good as its selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and side effects. Therefore, a comprehensive understanding of an inhibitor's selectivity profile across the human kinome is paramount.

Quantifying Selectivity: The Kinome Scan Approach

Modern drug development relies on large-scale kinase profiling assays, such as the KINOMEscan™ platform, which assesses the binding of an inhibitor against a panel of hundreds of kinases.[12][13] The results are often quantified using a selectivity score (S-score), where a lower score indicates higher selectivity.[14]

G cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow Compound Test Inhibitor (e.g., Anilinotriazole) BindingAssay Competitive Binding Assay (e.g., KINOMEscan™) Compound->BindingAssay KinasePanel Broad Kinase Panel (~400+ kinases) KinasePanel->BindingAssay DataAnalysis Data Analysis (Percent Inhibition) BindingAssay->DataAnalysis SelectivityScore Quantification (Selectivity Score, S-score) DataAnalysis->SelectivityScore Profile Selectivity Profile (Kinome Tree Map) DataAnalysis->Profile G cluster_workflow ADP-Glo™ Kinase Assay Workflow A 1. Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) B 2. Stop & ATP Depletion (Add ADP-Glo™ Reagent) A->B C 3. ADP to ATP Conversion & Signal Generation (Add Kinase Detection Reagent) B->C D 4. Read Luminescence C->D E IC50 Calculation D->E

Caption: Key steps in the ADP-Glo™ kinase inhibition assay.

Protocol 2: Cellular Antiproliferation Assay (MTT Assay)

This cell-based assay measures the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Objective: To determine the cellular IC50 value of an inhibitor.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. [15][16] Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, H1975) under standard conditions.

    • Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [15] * Incubate for 4 hours at 37°C, allowing formazan crystals to form. [15] * Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [17] * Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [18] * Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The evidence presented in this guide demonstrates that materials based on the this compound scaffold represent a promising and versatile class of kinase inhibitors. They have shown the potential to achieve high potency, rivaling and in some cases exceeding that of established anilinoquinazoline drugs, particularly against drug-resistant cancer cell lines. [4]The synthetic accessibility of the triazole core provides a robust platform for extensive medicinal chemistry optimization, aimed at enhancing both potency and, critically, selectivity.

For drug development professionals, the key is a multiparametric approach to optimization. While cellular potency is a vital metric, it must be co-evaluated with a comprehensive kinome-wide selectivity profile to anticipate potential toxicities. The experimental protocols outlined herein provide a validated framework for generating the reliable, reproducible data necessary to advance these promising compounds through the development pipeline. The future of anilinotriazole-based inhibitors is bright, offering a clear path toward novel, effective, and selective targeted therapies in oncology.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Available at: [Link]

  • Tang, S., et al. (2024). Novel option to overcome EGFR-TKI resistance in NSCLC treatment. BioWorld. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Tang, S., et al. (2024). Design, synthesis and biological evaluation of novel methoxyquinazoline derivatives as potent EGFR/c-Met dual inhibitors for the treatment of non-small-cell lung cancer. European Journal of Medicinal Chemistry.
  • Dar, A. C., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic. Molecular Cancer Therapeutics.
  • Zhang, H., et al. (2021).
  • Wang, S., et al. (2018). Overcoming the drug resistance of epidermal growth factor receptor-tyrosine kinase inhibitors in lung cancer cell lines. TTU DSpace Repository.
  • ResearchGate. (n.d.). The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase profiling of 52 using KINOMEscan technology at 1 μM. Retrieved from [Link]

  • Liu, Z., et al. (2014). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. PubMed.
  • Howard, S., et al. (2006). Inhibitors of Aurora Kinase Derived from Fragment Based Lead Discovery. AACR.
  • Sun, X., et al. (2021). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. PubMed.
  • Wang, T., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. PubMed.
  • ResearchGate. (n.d.). Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan.... Retrieved from [Link]

  • H-Y., L., et al. (2016). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. NIH.
  • ResearchGate. (n.d.). Cytotoxicity of inhibitors. (a) Dose–response curve and IC50 of.... Retrieved from [Link]

  • Carol, H., et al. (2016). Aurora B Inhibitors as Cancer Therapeutics. PMC - PubMed Central.
  • ResearchGate. (n.d.). Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • NIH. (n.d.). Effects of 17-DMAG on Non-small Cell Lung Cancer Cell Lines A549 and H1975 Being Resistant to EGFR-TKI. Retrieved from [Link]

  • NIH. (n.d.). Inhibition of the Aurora A kinase augments the anti-tumor efficacy of oncolytic measles virotherapy. Retrieved from [Link]

  • Falchook, G. S., et al. (2015).
  • Elkins, J. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • Asteriti, I. A., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC - PubMed Central.
  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative aurora kinase inhibitors and their developmental status. Retrieved from [Link]

  • P., P., et al. (2011). Aurora kinase inhibitors in preclinical and clinical testing. PubMed.
  • Hu, Y., et al. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. PMC.

Sources

A Practical Guide to the Synthesis of 2,4(5)-Diarylimidazoles from Simple Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among these, 2,4(5)-diarylimidazoles are of particular interest due to their diverse therapeutic applications. The efficient construction of this motif from simple, readily available starting materials is a critical task in drug discovery and development. This guide provides an in-depth, objective comparison of key synthetic methodologies for 2,4(5)-diarylimidazoles, supported by experimental data and mechanistic insights to empower researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route to 2,4(5)-diarylimidazoles is a multifactorial decision, balancing yield, substrate scope, reaction conditions, and the commercial availability of starting materials. Here, we compare three prominent methods: the Modified Radziszewski Synthesis, the Van Leusen Imidazole Synthesis, and the reaction of α-Haloketones with Amidines.

Method Starting Materials Key Reagents Typical Conditions Typical Yields Key Advantages Limitations
Modified Radziszewski Synthesis Aryl glyoxals, Aryl aldehydesAmmonium acetateMethanol, Room Temperature70-90%[1][2]One-pot, mild conditions, high yields, readily available starting materials, avoids chromatography.[2]Primarily for C5-unsubstituted imidazoles.
Van Leusen Imidazole Synthesis Aldimines (from aryl aldehydes and amines)Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃)Methanol or THF, RefluxModerate to GoodVersatile for N-substituted imidazoles, good functional group tolerance.[3]TosMIC is a specialized reagent, potential for side reactions (e.g., oxazole formation).[4]
From α-Haloketones and Amidines α-Bromoacetophenones, Aryl amidinesBase (e.g., K₂CO₃)Aqueous THF, RefluxGood to Excellent[5]Scalable, robust for a variety of amidines and α-haloketones.[5]Requires pre-synthesis of amidines, α-haloketones can be lachrymatory.

In-Depth Analysis of Synthetic Routes

The Modified Radziszewski Synthesis: A Modern Approach to a Classic Reaction

The Radziszewski synthesis, first reported in the 19th century, is a cornerstone of imidazole synthesis.[6] A modern, practical modification of this reaction provides a highly efficient and selective route to 2,4(5)-diarylimidazoles.[1][2] This one-pot method utilizes readily available aryl glyoxals, aryl aldehydes, and ammonium acetate as the ammonia source.

Causality Behind Experimental Choices: The key to the high selectivity of this modified procedure lies in the choice of solvent. Methanol at room temperature has been shown to stabilize the hemiacetal form of the aryl glyoxal, which favors the desired reaction pathway and suppresses the formation of unwanted by-products.[2] This approach avoids the need for expensive catalysts or pre-functionalized starting materials, making it a highly practical and scalable option.

Self-Validating System: The robustness of this protocol is demonstrated by its successful application to a library of substituted 2,4(5)-diarylimidazoles with consistently high yields, often without the need for chromatographic purification.[2]

Workflow of the Modified Radziszewski Synthesis

Modified Radziszewski Synthesis cluster_reactants Simple Building Blocks cluster_reaction One-Pot Reaction cluster_product Product Aryl_glyoxal Aryl Glyoxal Reaction_Vessel Methanol Room Temperature Aryl_glyoxal->Reaction_Vessel Aryl_aldehyde Aryl Aldehyde Aryl_aldehyde->Reaction_Vessel Ammonium_acetate Ammonium Acetate (Ammonia Source) Ammonium_acetate->Reaction_Vessel Diarylimidazole 2,4(5)-Diarylimidazole Reaction_Vessel->Diarylimidazole High Yield & Selectivity

Caption: One-pot synthesis of 2,4(5)-diarylimidazoles.

The Van Leusen Imidazole Synthesis: A Versatile Route to N-Substituted Imidazoles

The Van Leusen imidazole synthesis is a powerful method for preparing imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[4][7][8] This reaction can be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and an amine.

Mechanistic Insight: The reaction proceeds through the deprotonation of TosMIC, followed by a cycloaddition to the aldimine. Subsequent elimination of p-toluenesulfinic acid from the intermediate imidazoline yields the aromatic imidazole ring.[4]

Expertise & Experience: While highly versatile, the Van Leusen synthesis requires careful control of reaction conditions to avoid the formation of oxazoles as a side product, which can occur if the aldehyde reacts with TosMIC before imine formation.[4]

Workflow of the Van Leusen Imidazole Synthesis

Van Leusen Imidazole Synthesis cluster_reactants Starting Materials cluster_intermediates In Situ Formation cluster_reaction Cycloaddition & Elimination cluster_product Product Aldehyde Aryl Aldehyde Aldimine Aldimine Aldehyde->Aldimine Amine Primary Amine Amine->Aldimine TosMIC Tosylmethyl Isocyanide (TosMIC) Reaction Base (e.g., K₂CO₃) Methanol, Reflux TosMIC->Reaction Aldimine->Reaction N_Substituted_Imidazole N-Substituted 2,4-Diarylimidazole Reaction->N_Substituted_Imidazole

Caption: Three-component Van Leusen synthesis.

Synthesis from α-Haloketones and Amidines: A Robust and Scalable Method

The condensation of α-haloketones with amidines is a widely used and reliable method for the synthesis of 2,4-disubstituted imidazoles.[5] This approach offers a direct route to the imidazole core and is amenable to large-scale synthesis.

Trustworthiness: This method has been successfully employed for the multi-kilogram scale production of 2,4-disubstituted imidazoles, highlighting its robustness and scalability.[5] The use of aqueous THF as a solvent system effectively solubilizes both the polar amidine and non-polar α-haloketone, leading to efficient reaction kinetics.[5]

Causality Behind Experimental Choices: The choice of a mild base like potassium bicarbonate is crucial as it neutralizes the acid generated during the reaction without promoting side reactions.[5] Slow addition of the α-haloketone is often recommended to minimize its decomposition under the reaction conditions.[5]

Workflow for Synthesis from α-Haloketones and Amidines

Alpha-Haloketone and Amidine Synthesis cluster_reactants Key Reactants cluster_reaction Condensation Reaction cluster_product Product Haloketone α-Bromoacetophenone Reaction_Conditions Aqueous THF Base (K₂CO₃) Reflux Haloketone->Reaction_Conditions Amidine Aryl Amidine Amidine->Reaction_Conditions Disubstituted_Imidazole 2,4-Diarylimidazole Reaction_Conditions->Disubstituted_Imidazole Robust & Scalable

Caption: Synthesis of 2,4-diarylimidazoles via condensation.

Experimental Protocols

Protocol 1: Modified Radziszewski Synthesis of 2,4(5)-Diphenylimidazole
  • Materials: Phenylglyoxal monohydrate, benzaldehyde, ammonium acetate, methanol.

  • Procedure:

    • To a solution of phenylglyoxal monohydrate (1.0 mmol) in methanol (5 mL), add benzaldehyde (1.0 mmol) and ammonium acetate (10.0 mmol).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add water to the reaction mixture to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to afford 2,4(5)-diphenylimidazole.

  • Expected Yield: ~85%[2]

Protocol 2: Van Leusen Synthesis of 1-Benzyl-2,4-diphenyl-1H-imidazole
  • Materials: Benzaldehyde, benzylamine, tosylmethyl isocyanide (TosMIC), potassium carbonate, methanol.

  • Procedure:

    • To a solution of benzaldehyde (1.0 mmol) in methanol (10 mL), add benzylamine (1.0 mmol).

    • Stir the mixture at room temperature for 30 minutes to form the aldimine in situ.

    • Add TosMIC (1.0 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-benzyl-2,4-diphenyl-1H-imidazole.

  • Expected Yield: Varies depending on specific substrates, generally moderate to good.

Protocol 3: Synthesis of 2,4-Diphenylimidazole from 2-Bromoacetophenone and Benzamidine
  • Materials: 2-Bromoacetophenone, benzamidine hydrochloride, potassium carbonate, tetrahydrofuran (THF), water.

  • Procedure:

    • To a solution of benzamidine hydrochloride (1.2 mmol) in a mixture of THF (10 mL) and water (5 mL), add potassium carbonate (2.5 mmol).

    • Heat the mixture to reflux.

    • Add a solution of 2-bromoacetophenone (1.0 mmol) in THF (5 mL) dropwise to the refluxing mixture over 30 minutes.

    • Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and add water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain 2,4-diphenylimidazole.

  • Expected Yield: ~90%[5]

Conclusion

The synthesis of 2,4(5)-diarylimidazoles can be effectively achieved through several practical methods, each with its distinct advantages. The Modified Radziszewski Synthesis stands out for its operational simplicity, mild conditions, and high yields for C5-unsubstituted diarylimidazoles, making it an excellent choice for library synthesis. The Van Leusen Imidazole Synthesis offers greater flexibility for accessing N-substituted analogues, which is often crucial for modulating pharmacological properties. For robust and scalable syntheses, the condensation of α-haloketones with amidines provides a reliable and high-yielding route. The selection of the most appropriate method will ultimately depend on the specific target molecule, desired scale, and the availability of starting materials and reagents.

References

  • Van Leusen Reaction. NROChemistry. [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • The first example of an unusual rearrangement in the van Leusen imidazole synthesis. ResearchGate. [Link]

  • Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]

  • Zuliani, V., Cocconcelli, G., Fantini, M., Ghiron, C., & Rivara, M. (2007). A practical synthesis of 2,4(5)-diarylimidazoles from simple building blocks. The Journal of organic chemistry, 72(12), 4551–4553. [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. [Link]

  • A Practical Synthesis of 2,4(5)-Diarylimidazoles from Simple Building Blocks. Organic Chemistry Portal. [Link]

  • Radziszewskis Imidazole Synthesis. Scribd. [Link]

  • Radziszewski synthesis mechanism. ResearchGate. [Link]

  • Banerjee, A., & Maji, K. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]

  • Selected approaches for the synthesis of 2,4‐diarylimidazolines. ResearchGate. [Link]

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. [Link]

  • Radziszewskis Imidazole Synthesis. Scribd. [Link]

  • de Oliveira, C. S., dos Santos, E. A., & de Oliveira, V. M. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank, 2022(3), M1464. [Link]

  • Lv, T. K., Li, Y. H., Wang, Y., & Li, Y. Z. (2024). Synthesis of 1-Benzyl-2,4-diarylimidazole through I2/CuI-Catalyzed Cyclization of Benzylamine and Hydrazone. The Journal of organic chemistry, 89(10), 6723–6728. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Synthesis of imidazoles from amidines. ResearchGate. [Link]

  • Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]

  • Overview of the Synthesis Method of 2-Phenylimidazole. Caloong Chemical Co., Ltd. [Link]

  • Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-6. [Link]

  • Arora, R., Gill, N. S., Kapoor, R., Aggarwal, A., & Rana, A. C. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Current Research in Chemistry, 4(4), 99-109. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. ResearchGate. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Lv, T. K., Li, Y. H., Wang, Y., & Li, Y. Z. (2024). Synthesis of 1-Benzyl-2,4-diarylimidazole through I2/CuI-Catalyzed Cyclization of Benzylamine and Hydrazone. The Journal of organic chemistry. [Link]

  • Li, F., & Wang, J. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 10(38), 22693–22716. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., Li, Y., Wang, Y., & Li, Y. (2022). Design, synthesis, biological evaluation and molecular docking study of 2,4-diarylimidazoles and 2,4-bis(benzyloxy)-5-arylpyrimidines as novel HSP90 N-terminal inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1649–1664. [Link]

  • Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as a New Derivative of Imidazole in Order to Investigate Its Anti-Inflammatory and Analgesic Properties. Biological and Molecular Chemistry, 1(1), 1-7. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline (CAS No. 1082766-55-9) demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship.[1][2] This compound, which incorporates both an aniline and a triazole moiety, possesses a chemical structure that suggests significant biological activity and, consequently, requires meticulous handling and disposal. The aniline backbone is a well-documented toxicophore, linked to health hazards including methemoglobinemia and potential carcinogenicity, while the nitrogen-rich triazole ring is a common feature in many bioactive molecules.[3][4][5][6]

This guide moves beyond mere compliance, offering a procedural and logical framework for the safe and responsible disposal of this compound. Our goal is to empower laboratory personnel with the knowledge to manage this chemical waste stream effectively, ensuring personal safety and minimizing environmental impact.

Section 1: Hazard Assessment & Waste Characterization

The foundational step in any disposal plan is a thorough understanding of the material's intrinsic hazards. The disposal protocol is not arbitrary; it is a direct consequence of the chemical's toxicological and physicochemical properties.

Inherent Hazards of the Molecule:

Based on its Safety Data Sheet (SDS) and the toxicological profiles of its core structures, this compound must be treated as a hazardous substance.[7]

  • Aniline Moiety: The presence of the aniline structure is a primary driver of the compound's hazard profile. Aniline and its derivatives are readily absorbed through the skin and can cause systemic toxicity.[8][9] The most prominent acute effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, which can lead to cyanosis, dizziness, and in severe cases, death.[4] The U.S. Environmental Protection Agency (EPA) classifies the parent compound, aniline, as a Group B2, probable human carcinogen.[3][4]

  • Triazole Moiety: While many triazole-based compounds have a favorable safety profile in therapeutic contexts, the heterocyclic ring system contributes to the chemical's stability and potential for environmental persistence if not properly destroyed.[5]

Regulatory Classification:

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste can be classified as hazardous if it is specifically listed (P- or U-listed) or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[10][11] While this compound is not explicitly listed, its known acute toxicity means it must be managed as a characteristic hazardous waste due to its toxicity.

Hazard Classification (GHS)CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
(Data sourced from supplier Safety Data Sheet)[7]

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Given the significant risk of dermal absorption associated with aromatic amines, engineering controls and PPE are non-negotiable.[8][12]

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to prevent inhalation of any dusts or aerosols.

Required PPE:

  • Hand Protection: Wear nitrile gloves (double-gloving is recommended) at all times. Aromatic amines can permeate some glove materials, so check for breakthrough time data if available and change gloves frequently, especially after direct contact.[8]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Skin and Body Protection: A lab coat must be worn and kept fully buttoned. Ensure no skin is exposed.

  • Respiratory Protection: Not typically required when handled within a fume hood. If there is a risk of aerosolization outside of a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.

First Aid for Exposure:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]

Section 3: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins at the point of waste generation and ends with documented transfer to a certified disposal facility. The following workflow provides a clear, actionable plan.

DisposalWorkflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Accumulation & Disposal A Waste Generated (Pure solid, contaminated labware, or solution) B Segregate as Hazardous Chemical Waste. AVOID mixing with other waste streams. A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Affix Hazardous Waste Label. Complete all fields: - Chemical Name - Hazard Pictograms - Accumulation Start Date C->D E Store in Satellite Accumulation Area (In secondary containment) D->E F Contact EHS for Pickup (Environmental Health & Safety) E->F G Transfer to Licensed Hazardous Waste Contractor F->G H Final Disposal: High-Temperature Incineration G->H

Caption: Disposal workflow for this compound.

Protocol Details:

  • Waste Characterization and Segregation:

    • At the point of generation, declare all materials contaminated with this compound as hazardous waste. This includes:

      • Unused or expired solid compound.

      • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

      • Solutions containing the compound.

      • Spill cleanup materials.

    • Crucially, do not mix this waste stream with non-hazardous waste or other incompatible chemical waste.

  • Containerization and Labeling:

    • Select a waste container made of a material compatible with the waste (e.g., High-Density Polyethylene - HDPE). The container must have a secure, tight-fitting lid.

    • Label the container clearly with a "Hazardous Waste" label before adding any waste.

    • Fill out the label completely, including the full chemical name: "this compound".

    • Keep the container closed at all times, except when adding waste.

  • On-Site Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The container must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

    • Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[13]

  • Final Disposal:

    • This waste must not be drain-disposed or placed in regular trash. Sewering of any hazardous pharmaceutical waste is explicitly prohibited by the EPA.[14][15]

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste.

    • The only environmentally sound and legally compliant disposal method for this type of compound is high-temperature chemical incineration . This process ensures the complete thermal destruction of the molecule into simpler, less harmful components (e.g., CO₂, H₂O, N₂) and utilizes scrubbers to treat any hazardous flue gases.

Section 4: Emergency Procedures for Spills

Prompt and correct action during a spill is critical to mitigating exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact EHS.

  • Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open.

  • Don PPE: Before attempting cleanup, don the full required PPE as described in Section 2.

  • Contain and Absorb:

    • For solid spills, carefully sweep the material into a container, taking care not to create dust.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect Waste: Scoop the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

By adhering to these scientifically-grounded procedures, you ensure that the disposal of this compound is conducted with the highest standards of safety and responsibility, building a culture of trust and expertise that extends beyond the product itself.

References

  • Angene Chemical. This compound. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Aniline. Available at: [Link]

  • Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). ToxFAQs™ for Aniline. Available at: [Link]

  • ResearchGate. Toxicological and Environmental Aspects of Anilines. Available at: [Link]

  • Australian Government Department of Health. Aniline and its salts - Evaluation statement. 26-June-2023. Available at: [Link]

  • Angene Chemical. Safety Data Sheet: this compound. Revision Date 06-Apr-2025. Available at: [Link]

  • Penta Chemicals. Aniline - SAFETY DATA SHEET. Revision Date 08-Apr-2025. Available at: [Link]

  • PubChem. 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). amines, aromatic 2002 | niosh. Available at: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. 09-Nov-2023. Available at: [Link]

  • Aladdin Scientific. 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline. Available at: [Link]

  • Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. 09-Oct-2020. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. 08-Aug-2025. Available at: [Link]

  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Aniline Acute Exposure Guideline Levels. Available at: [Link]

  • OEHHA. Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts. Available at: [Link]

  • PubChem. 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. Last Modified 29-Nov-2025. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Available at: [Link]

  • ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. 10-Oct-2022. Available at: [Link]

  • PubMed. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). 25-Jul-2024. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline, with its dual aniline and triazole functionalities, requires a nuanced approach to handling. This guide synthesizes established safety protocols for aromatic amines and triazole compounds to provide a comprehensive framework for personal protective equipment (PPE), operational procedures, and waste disposal.

Understanding the Hazard Landscape

While a specific, comprehensive toxicological profile for this compound is not widely available, its constituent molecular groups provide a strong basis for risk assessment. A Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1].

  • Aromatic Amines: This class of compounds, including aniline, is known for its potential toxicity. Many aromatic amines can be absorbed through the skin and may have carcinogenic and mutagenic properties[2][3]. Prolonged or repeated exposure can lead to organ damage[4].

  • Triazoles: While some triazoles are valued for their pharmaceutical and agricultural applications, they are still bioactive molecules that require careful handling. Some triazole compounds are known to cause irritation[5][6].

Given these potential hazards, a comprehensive PPE strategy is non-negotiable to minimize all potential routes of exposure.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is essential when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical nature of the hazard.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesRationale: Aromatic amines are readily absorbed through the skin[3]. Double gloving is recommended for extended operations or when there is a high risk of splashes. Recommended Materials: Nitrile, neoprene, or butyl rubber gloves provide good resistance to many chemicals, including anilines and triazoles[5]. Always inspect gloves for signs of degradation before use.
Eye and Face Protection Safety goggles with side shields or a full-face shieldRationale: The compound is known to cause serious eye irritation[1]. A full-face shield is required when there is a significant splash hazard[7].
Body Protection Laboratory coat and chemical-resistant apronRationale: A fully buttoned, flame-retardant lab coat prevents contact with clothing and skin. A chemical-resistant apron should be worn over the lab coat during procedures with a higher risk of splashing.
Respiratory Protection NIOSH-approved respiratorRationale: Due to the risk of respiratory irritation, a respirator is necessary when handling the compound as a powder or when there is a potential for aerosol generation[5][8]. The specific type of respirator (e.g., N95 for powders, or a chemical cartridge respirator for vapors) should be determined by a formal risk assessment of the planned procedure[5].

Operational Workflow for Safe Handling

Adherence to a systematic operational workflow is critical for minimizing exposure and preventing accidental release. All handling of this compound should occur within a certified chemical fume hood[2][6].

Pre-Operational Safety Checklist:
  • Risk Assessment: Conduct a thorough risk assessment for the specific experimental protocol.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.

Step-by-Step Handling Procedure:
  • Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).

  • Dispensing: Handle the compound exclusively within the chemical fume hood. For liquid transfers, use a syringe or pipette to minimize spill risk. For solids, handle with care to avoid creating dust.

  • Heating: If heating is required, use a controlled heating source like a heating mantle or oil bath. Avoid open flames.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents and strong acids[2][6].

Visualizing the Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Emergency Equipment prep1->prep2 prep3 Assemble Spill Kit prep2->prep3 handle1 Don Required PPE prep3->handle1 handle2 Dispense Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Securely Close Container handle3->handle4 post1 Segregate Waste handle4->post1 post2 Decontaminate Work Area post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound to prevent environmental contamination[3][7].

Waste Segregation and Collection:
  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and paper towels, must be collected in a designated, clearly labeled hazardous waste container[2].

  • Liquid Waste: Unused or waste solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain[9][10].

  • Contaminated Glassware: Rinse contaminated glassware with an appropriate solvent in the fume hood. The initial rinsate should be collected as hazardous waste.

Disposal Pathway:

All waste containing this compound must be disposed of as hazardous waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[11]. Adhere strictly to your institution's and local environmental regulations for hazardous waste disposal[9][12].

Visualizing the Disposal Workflow

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal gen1 Contaminated Solids (Gloves, Bench Paper) coll1 Labeled Hazardous Solid Waste Container gen1->coll1 gen2 Contaminated Liquids (Solutions, Rinsate) coll2 Labeled Hazardous Liquid Waste Container gen2->coll2 disp1 Store in Satellite Accumulation Area coll1->disp1 coll2->disp1 disp2 Arrange Pickup by EH&S disp1->disp2 disp3 Licensed Hazardous Waste Facility disp2->disp3

Caption: Waste disposal workflow for this compound.

By implementing these rigorous safety and disposal protocols, we can advance our research while upholding our responsibility to protect ourselves, our colleagues, and the environment.

References

  • Benchchem. Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
  • Blog. What are the safety precautions when using Triazole?. 2025-11-19.
  • Rutgers University. Aniline.
  • Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. 2024-03-03.
  • NINGBO INNO PHARMCHEM CO.,LTD. Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates. 2026-01-06.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. 2023-11-09.
  • Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. 2024-03-03.
  • SKC Inc. SDS 2001 - Aromatic Amine DECONtamination Solution. 2023-12-22.
  • CDH Fine Chemical. 1,2,4-TRIAZOLE CAS No 288-88-0.
  • Knowledge. What are the health and safety guidelines for Aniline in workplaces?. 2025-02-24.
  • SIA Toolbox. Safety Data Sheet: Aniline.
  • Washington State University. Aniline.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-(1H-1,2,3-Triazole-1-yl)aniline. 2025-07-19.
  • Sigma-Aldrich. SAFETY DATA SHEET. 2024-09-08.
  • Angene Chemical. Safety Data Sheet. 2025-04-06.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline
Reactant of Route 2
Reactant of Route 2
2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.